molecular formula C14H20O10 B163422 2,3,4,6-Tetra-O-acetyl-D-mannopyranose CAS No. 140147-37-1

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Numéro de catalogue: B163422
Numéro CAS: 140147-37-1
Poids moléculaire: 348.30 g/mol
Clé InChI: IEOLRPPTIGNUNP-JABUTEAWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a useful research compound. Its molecular formula is C14H20O10 and its molecular weight is 348.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471943
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140147-37-1, 58645-20-8
Record name D-Mannopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key synthetic intermediate in carbohydrate chemistry and drug development. This document compiles essential data from various sources and outlines standardized protocols for its characterization.

Core Physical and Chemical Properties

This compound is a fully protected derivative of D-mannose, where the hydroxyl groups (except for the anomeric hydroxyl) are acetylated. This protection enhances its solubility in organic solvents and makes it a versatile building block in the synthesis of complex carbohydrates and glycoconjugates. The properties of this compound can vary depending on the stereochemistry at the anomeric carbon (C1), existing as α or β anomers, or as a mixture.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note the specific anomer or mixture being described, as this can influence properties like melting point and optical rotation.

PropertyValueComments/Source
Molecular Formula C₁₄H₂₀O₁₀[1][2]
Molecular Weight 348.30 g/mol [1][2]
Appearance Solid[1]
Melting Point 92-95 °CFor the anomeric mixture.[1]
CAS Number 140147-37-1, 58645-20-8For the anomeric mixture.[1][2]
22860-22-6For the α-anomer.[3]
Storage Temperature 2-8 °C[1]

Solubility Profile: While specific quantitative solubility data is limited, a structurally similar compound, 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is reported to be soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH).[5] This suggests that this compound is likely to be soluble in a range of common polar organic solvents and poorly soluble in water. An experimental protocol to determine its qualitative solubility is provided in Section 2.3.

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the characterization of the physical properties of this compound.

Workflow for Physical Property Characterization

The logical flow for determining the key physical properties of a purified solid compound like this compound is outlined below.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain Purified Solid Sample B Dry Sample Under Vacuum A->B C Grind to a Fine Powder B->C D Melting Point Determination C->D E Optical Rotation Measurement C->E F Solubility Assessment C->F G Record Melting Range D->G H Calculate Specific Rotation E->H I Record Qualitative Solubility F->I J Compile Data Sheet G->J H->J I->J

Caption: A flowchart illustrating the sequential steps for the physical characterization of a solid organic compound.

Protocol for Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20 °C per minute to get a rough estimate.

  • Accurate Measurement: For an accurate measurement, allow the apparatus to cool. Then, heat the block rapidly to about 20 °C below the estimated melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.

Protocol for Specific Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound and calculate its specific rotation.

Apparatus:

  • Polarimeter

  • Polarimeter cell (typically 1.0 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Appropriate solvent (e.g., chloroform, pyridine)

Procedure:

  • Solution Preparation: Accurately weigh a specific mass (e.g., 100 mg) of this compound. Quantitatively transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen solvent and fill the flask to the mark. Mix thoroughly. This gives the concentration (c) in g/mL.

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present in the light path.

  • Reading the Rotation: Place the filled cell in the polarimeter and close the cover. Observe the optical rotation through the eyepiece or on the digital display. Record the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the following formula: [α]ᵀλ = α / (l × c) Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light (typically the sodium D-line, 589 nm).

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Protocol for Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various common laboratory solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, methanol, ethyl acetate, chloroform, DMSO)

Procedure:

  • Sample Addition: Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the first test solvent to the test tube.

  • Mixing: Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 1-4 for each of the selected solvents.

  • Reporting: Record the results for each solvent (e.g., "Soluble in chloroform," "Insoluble in water").

References

An In-depth Technical Guide to the Structure and Stereochemistry of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. This acetylated mannose derivative is a valuable building block in synthetic carbohydrate chemistry, particularly in the development of glycoconjugates and other biologically active molecules.

Chemical Structure and Properties

This compound is a derivative of D-mannose, a C-2 epimer of glucose. In this compound, the hydroxyl groups at positions 2, 3, 4, and 6 of the pyranose ring are protected by acetyl groups. The anomeric carbon (C-1) possesses a free hydroxyl group, allowing for the existence of two anomers: α and β.

The presence of the acetyl groups renders the molecule more soluble in organic solvents compared to the parent monosaccharide, facilitating its use in a variety of chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀O₁₀
Molecular Weight348.30 g/mol
AppearanceWhite to off-white solid
Melting Point92-95 °C[1]
Storage Temperature2-8°C[1]

Stereochemistry

The stereochemistry of this compound is defined by the configuration of the chiral centers in the D-mannopyranose ring. As a D-sugar, the hydroxymethyl group at C-5 is in the 'up' position in the Haworth projection. The defining stereochemical feature of mannose is the axial orientation of the hydroxyl group at the C-2 position, which distinguishes it from glucose where this group is equatorial.

The anomeric center at C-1 can exist in two configurations:

  • α-anomer: The hydroxyl group at C-1 is on the opposite face of the ring to the hydroxymethyl group at C-5 (axial).

  • β-anomer: The hydroxyl group at C-1 is on the same face of the ring as the hydroxymethyl group at C-5 (equatorial).

The determination of the anomeric configuration can be challenging in mannose derivatives using standard ¹H NMR coupling constants (J₁,₂) alone, as both axial-equatorial and equatorial-equatorial couplings can be of similar magnitude. Therefore, techniques like 1D NOESY are often employed for unambiguous assignment.

Synthesis and Purification

A common method for the preparation of this compound involves the selective deacetylation of the more readily available 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.

Experimental Protocol: Selective Deacetylation of Penta-O-acetyl-D-mannopyranose

This protocol is adapted from methodologies used for analogous glucose derivatives.

Materials:

  • 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixtures)

Procedure:

  • Dissolve 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a Lewis acid (e.g., BF₃·OEt₂) to the stirred solution. The amount of Lewis acid should be carefully controlled to favor selective deacetylation at the anomeric position.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the anomeric mixture of this compound. The α and β anomers can often be separated by careful chromatography.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural characterization and determination of the anomeric ratio of this compound.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound Anomers (in CDCl₃)

Atomα-anomer (δ, ppm)β-anomer (δ, ppm)
¹H NMR
H-1~5.3-5.4~4.8-4.9
H-2~5.2-5.3~5.4-5.5
H-3~5.1-5.2~5.2-5.3
H-4~5.0-5.1~5.0-5.1
H-5~4.0-4.1~3.8-3.9
H-6a~4.2-4.3~4.2-4.3
H-6b~4.1-4.2~4.1-4.2
CH₃ (acetyl)~2.0-2.2 (12H)~2.0-2.2 (12H)
¹³C NMR
C-1~91-92~92-93
C-2~68-69~70-71
C-3~68-69~69-70
C-4~65-66~65-66
C-5~70-71~72-73
C-6~62-63~62-63
C=O (acetyl)~169-171~169-171
CH₃ (acetyl)~20-21~20-21

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The assignment of specific acetyl group signals may require 2D NMR techniques.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of the α-anomer of this compound.

chemical_structure cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 OAc2 OAc C2->OAc2 C4 C4 C3->C4 OAc3 OAc C3->OAc3 C5 C5 C4->C5 OAc4 OAc C4->OAc4 O_ring O C5->O_ring CH2OAc6 CH₂OAc C5->CH2OAc6 H5 H C5->H5 O_ring->C1

Caption: α-D-mannopyranose with acetyl groups.

Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

synthesis_workflow start Start: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose reaction Selective Deacetylation (Lewis Acid in DCM) start->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: this compound (α/β anomers) purification->product

Caption: Synthesis and purification workflow.

References

An In-Depth Technical Guide to the Key Applications of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a pivotal building block in modern carbohydrate chemistry. Its protected hydroxyl groups, with the exception of the anomeric position, render it a versatile glycosyl donor for the stereoselective synthesis of a wide array of mannose-containing structures. This guide provides a comprehensive overview of its primary applications, including the synthesis of glycosides, complex oligosaccharides, and glycoconjugates. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development settings, particularly in the fields of drug discovery and glycobiology.

Introduction

Mannose and its derivatives play crucial roles in numerous biological processes, including cell-cell recognition, protein folding, and immune responses. The synthesis of complex mannosylated structures is therefore of significant interest for the development of therapeutics, vaccines, and diagnostics. This compound serves as a key intermediate in these synthetic endeavors. The acetyl protecting groups enhance its solubility in organic solvents and can be readily removed under mild conditions, making it an ideal precursor for various glycosylation reactions. This document will explore its utility as a glycosyl donor in the formation of α- and β-mannosidic linkages and as a precursor for other important synthetic intermediates.

Core Applications

The primary application of this compound is as a glycosyl donor. By activating the anomeric center, this compound can be coupled with a variety of glycosyl acceptors, including alcohols, phenols, and other monosaccharides, to form glycosidic bonds.

Synthesis of Aryl and Alkyl Mannosides

Aryl and alkyl mannosides are valuable tools in glycobiology. For instance, p-nitrophenyl α-D-mannoside is a chromogenic substrate for α-mannosidases, while other aryl mannosides have been investigated as inhibitors of bacterial adhesion.[1][2] The synthesis of these compounds can be efficiently achieved using this compound as the glycosyl donor in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[1][3]

Synthesis of Oligosaccharides

This compound and its derivatives are extensively used in the synthesis of complex oligosaccharides, including high-mannose N-glycans, which are of significant interest in HIV vaccine research.[4] These syntheses often involve the conversion of the acetylated mannose into a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, followed by coupling with a suitably protected monosaccharide or oligosaccharide acceptor.

Precursor for [¹⁸F]FDG Synthesis

A critical application of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is as a precursor in the synthesis of the radiopharmaceutical 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is widely used in positron emission tomography (PET) imaging. The process involves the synthesis of a mannose triflate derivative, which then undergoes nucleophilic substitution with [¹⁸F]fluoride.[5]

Quantitative Data

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseHg(CN)₂MeNO₂-C₆H₆404842[6]
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranoseHg(CN)₂MeNO₂-C₆H₆404855[6]
D-Mannose pentaacetate4-Nitrophenol (B140041)BF₃·OEt₂CH₂Cl₂Reflux4553[1]
2,3,4,6-Tetra-O-benzyl-1-acetyl-α-D-mannopyranoseVarious PhenolsBF₃·OEt₂CH₂Cl₂0 to 25-Good[3]

Table 1: Synthesis of Aryl and Disaccharide Mannosides.

Starting MaterialReagentsSolventTemp (°C)Time (h)ProductYield (%)Reference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseTriflic anhydride, PyridineCH₂Cl₂-15 to RT61,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose~80[5]

Table 2: Synthesis of Mannose Triflate Precursor for [¹⁸F]FDG.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose5.66 (d, 1H, J=1.0 Hz, H-1), 5.30 (dd, 1H, J=10.0, 3.4 Hz, H-3), 5.25 (t, 1H, J=10.0 Hz, H-4), 5.10 (dd, 1H, J=3.4, 1.0 Hz, H-2), 4.28 (dd, 1H, J=12.3, 5.4 Hz, H-6a), 4.10 (dd, 1H, J=12.3, 2.4 Hz, H-6b), 3.97 (ddd, 1H, J=10.0, 5.4, 2.4 Hz, H-5), 2.18, 2.10, 2.05, 1.99 (4s, 12H, 4 x OAc)170.6, 169.9, 169.8, 169.7, 91.1 (C-1), 72.8 (C-5), 70.8 (C-3), 68.6 (C-2), 65.8 (C-4), 62.4 (C-6), 20.9, 20.8, 20.7, 20.6[7]
1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose5.86 (d, 1H, J=1.0 Hz, H-1), 5.40-5.35 (m, 2H, H-3, H-4), 5.01 (dd, 1H, J=3.5, 1.0 Hz, H-2), 4.32-4.25 (m, 2H, H-6), 4.15-4.10 (m, 1H, H-5), 2.19, 2.12, 2.07, 2.01 (4s, 12H, 4 x OAc)170.4, 169.7, 169.5, 169.4, 118.4 (q, J=319 Hz, CF₃), 91.8 (C-1), 80.8 (C-2), 70.6 (C-5), 67.9 (C-3), 65.3 (C-4), 61.5 (C-6), 20.7, 20.6, 20.5, 20.4[5]

Table 3: NMR Spectroscopic Data for Key Compounds.

Experimental Protocols

Synthesis of p-Nitrophenyl-α-D-mannopyranoside

This protocol describes the Lewis acid-catalyzed glycosylation of p-nitrophenol with D-mannose pentaacetate.

Materials:

Procedure:

  • To a solution of D-mannose pentaacetate (1.0 eq) and 4-nitrophenol (1.2 eq) in anhydrous CH₂Cl₂ under an inert atmosphere, add BF₃·OEt₂ (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 45 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the peracetylated p-nitrophenyl-α-D-mannoside.[1]

  • For deacetylation, dissolve the purified product in methanol and add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature until TLC analysis indicates complete deprotection.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to yield the final product.[3]

Synthesis of a Mannose-Containing Disaccharide

This protocol outlines a general procedure for the synthesis of a disaccharide using a glycosyl bromide donor and a protected mannose acceptor.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (glycosyl donor)

  • 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose (glycosyl acceptor)

  • Mercuric cyanide (Hg(CN)₂)

  • Nitromethane (B149229) (MeNO₂) - Benzene (C₆H₆) mixture

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the glycosyl donor and glycosyl acceptor in a 1:1 mixture of anhydrous nitromethane and benzene.

  • Add mercuric cyanide to the solution.

  • Heat the reaction mixture to 40 °C and stir for 48 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter to remove insoluble salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired disaccharide.[6]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a mannoside using this compound as a precursor.

synthetic_workflow cluster_start Starting Material cluster_protection Protection cluster_activation Activation cluster_coupling Glycosylation cluster_product Product start D-Mannose acetylated 2,3,4,6-Tetra-O-acetyl- D-mannopyranose start->acetylated Acetylation donor Activated Glycosyl Donor (e.g., Glycosyl Bromide) acetylated->donor Halogenation coupling Glycosidic Bond Formation donor->coupling acceptor Glycosyl Acceptor (R-OH) acceptor->coupling protected_product Protected Mannoside coupling->protected_product deprotection Deprotection protected_product->deprotection final_product Final Mannoside deprotection->final_product

Caption: Synthetic workflow for mannoside synthesis.

Biological Signaling Pathway

While this compound is a synthetic precursor, the mannosylated structures derived from it play crucial roles in biological signaling. The following diagram illustrates the recognition of a mannosylated protein by a C-type lectin receptor on a dendritic cell, initiating a signaling cascade.

signaling_pathway cluster_synthesis Synthetic Origin cluster_cell Dendritic Cell precursor 2,3,4,6-Tetra-O-acetyl- D-mannopyranose glycoprotein Mannosylated Glycoprotein precursor->glycoprotein Glycosylation & Deprotection receptor DC-SIGN (C-type Lectin Receptor) glycoprotein->receptor Binding raf1 Raf-1 receptor->raf1 Signal Transduction nfkb NF-κB Activation raf1->nfkb response Modulation of Immune Response nfkb->response

Caption: Mannosylated protein recognition and signaling.

Conclusion

This compound is an indispensable tool in carbohydrate chemistry, enabling the synthesis of a diverse range of biologically relevant molecules. Its utility as a glycosyl donor and a precursor for other activated donors facilitates the construction of complex oligosaccharides and glycoconjugates. The detailed protocols and data presented in this guide are intended to empower researchers in their efforts to synthesize novel mannosylated compounds for applications in drug development, immunology, and glycobiology. Understanding the synthetic pathways originating from this key building block is fundamental to advancing our capacity to modulate biological processes through carbohydrate-based interventions.

References

A Technical Guide: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Precursor for Therapeutic Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a pivotal precursor in the synthesis of mannan-based therapeutic vaccines. The document details its role in creating complex carbohydrate antigens, the immunological mechanisms of the resulting vaccines, relevant experimental protocols, and quantitative data from immunogenicity studies.

Introduction: The Rise of Carbohydrate-Based Vaccines

The field of immunotherapy has seen significant advancements with the development of therapeutic vaccines designed to stimulate the host's immune system against diseases like cancer. A promising class of these are carbohydrate-based vaccines, which utilize tumor-associated carbohydrate antigens (TACAs) that are overexpressed on the surface of cancer cells.[1] However, TACAs are often poorly immunogenic on their own.[2] To overcome this, they are typically conjugated to immunogenic carrier proteins and administered with adjuvants to elicit a robust and specific immune response.[3][4]

Mannose, a C-2 epimer of glucose, is a key component of many TACAs and pathogen-associated molecular patterns. Its acetylated form, this compound, serves as a versatile and crucial building block in the chemical synthesis of these complex glycans and glycoconjugates.[] This guide explores the journey from this precursor to a potent therapeutic vaccine, focusing on the synthesis, mechanism of action, and evaluation of mannan-based immunotherapies.

From Precursor to Antigen: The Synthetic Pathway

The synthesis of complex carbohydrate antigens for vaccines is a multi-step process that demands precise control over stereochemistry. This compound is a synthetic intermediate derived from D-mannose and is used to construct larger mannose-containing oligosaccharides or to be modified for conjugation.[6][7]

A common strategy involves converting the acetylated mannose into a glycosyl donor, such as a mannose triflate, which can then be used to form glycosidic bonds with other monosaccharides or an aglycone linker for protein conjugation.[8][9] The overall workflow involves the strategic protection and deprotection of hydroxyl groups and the stereoselective formation of glycosidic linkages to build the target antigen.

G Start D-Mannose Step1 Per-O-acetylation (e.g., Ac₂O-I₂) Start->Step1 Step 1 Intermediate1 Penta-O-acetyl-β-D-mannopyranose Step1->Intermediate1 Step2 Synthesis of Key Intermediate (Multi-step process including bromination, orthoester formation, and hydrolysis) Intermediate1->Step2 Step 2 Precursor This compound Step2->Precursor Step3 Activation (e.g., Triflation) (Tf₂O, Pyridine) Precursor->Step3 Step 3 Step4 Glycosylation Precursor->Step4 Step 4b (Alternative glycosylation) ActivatedDonor Mannose Triflate Precursor Step3->ActivatedDonor ActivatedDonor->Step4 Step 4a Oligosaccharide Target Oligosaccharide (e.g., part of Globo H) Step4->Oligosaccharide Step5 Deprotection & Conjugation (Linker attachment, coupling to carrier protein) Oligosaccharide->Step5 Step 5 Vaccine Glycoconjugate Vaccine (e.g., Globo H-KLH) Step5->Vaccine

Caption: Synthetic workflow from D-mannose to a glycoconjugate vaccine.

Immunological Mechanism of Mannan-Based Vaccines

Mannosylation is a key strategy for enhancing vaccine efficacy by targeting antigens to specific receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[10] This targeting significantly improves antigen uptake, processing, and presentation, leading to a more potent and specific immune response.[10][11]

Antigen Targeting and Uptake

Mannan-conjugated antigens are recognized by C-type lectin receptors (CLRs) on the surface of DCs, primarily the Mannose Receptor (MR, CD206) and DC-SIGN.[12][13] This receptor-mediated endocytosis is far more efficient than the fluid-phase pinocytosis of soluble antigens, leading to enhanced antigen presentation on both MHC class I and class II molecules.[12] This dual presentation is crucial as it activates both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[10][12]

G Vaccine Mannan-Antigen Conjugate Vaccine Uptake Receptor-Mediated Endocytosis (Mannose Receptor, DC-SIGN) Vaccine->Uptake Targeting APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Processing Antigen Processing (Endosome/Cytosol) APC->Processing Uptake->APC MHC_I MHC Class I Presentation Processing->MHC_I MHC_II MHC Class II Presentation Processing->MHC_II Activation1 Activation MHC_I->Activation1 Activation2 Activation MHC_II->Activation2 CD8 CD8+ T Cell (Cytotoxic T Lymphocyte) Response Cell-Mediated Immunity (Tumor Cell Killing) CD8->Response CD4 CD4+ T Cell (Helper T Cell) CD4->CD8 Help Activation1->CD8 Activation2->CD4

Caption: Workflow of mannan-based vaccine antigen presentation.
Innate Immune Activation and Signaling

Beyond simply targeting, mannan (B1593421) acts as an adjuvant by activating innate immune signaling pathways. Mannans can be recognized by Toll-like receptors (TLRs), particularly TLR2 and TLR4.[11][14]

  • TLR2 Signaling : Lipoglycans with mannan chains are potent TLR2 agonists.[14] TLR2 activation, often in a heterodimer with TLR1 or TLR6, initiates a signaling cascade through the MyD88 adapter protein. This leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15][16][17]

  • Dectin-2 Signaling : D-galacto-D-mannan has been shown to be a Dectin-2 agonist.[18] Dectin-2 signaling proceeds through the spleen tyrosine kinase (SYK) and the CARD9-BCL10-MALT1 complex, which also contributes to cytokine production and the orchestration of cellular and humoral immunity.[18]

This innate activation promotes DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and the production of cytokines that shape the subsequent adaptive immune response.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mannan Mannan TLR2 TLR2 Mannan->TLR2 Binds Dectin2 Dectin-2 Mannan->Dectin2 Binds MyD88 MyD88 TLR2->MyD88 Recruits SYK SYK Dectin2->SYK Activates MAPK MAPK (p38, ERK1/2) MyD88->MAPK Activates IKK IKK Complex MyD88->IKK Activates CARD9_complex CARD9-BCL10-MALT1 Complex SYK->CARD9_complex Activates CARD9_complex->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Cytokine Production (TNF-α, IL-6, IL-12) Gene->Cytokines Leads to

Caption: Signaling pathways activated by mannan in APCs.

Quantitative Data on Immunogenicity

The effectiveness of mannan-based vaccines has been demonstrated in various preclinical studies. The data consistently shows enhanced immune responses compared to non-mannosylated antigens.

Table 1: Antibody Titers in Mice Immunized with Globo H-based Vaccines

Vaccine Formulation Adjuvant Median Reciprocal ELISA Titer (IgG) Median Reciprocal ELISA Titer (IgM) Reference
Monomeric Globo H-KLH QS-21 200 800 [19]
Trimeric Globo H(c)-KLH QS-21 200 800 [19]

Antibodies induced by the trimeric (clustered) Globo H vaccine showed significantly stronger reactivity with Globo H-expressing MCF-7 cancer cells compared to the monomeric version.[19]

Table 2: Dendritic Cell Activation by Mannan-containing Formulations

Treatment (Bone Marrow-Derived DCs) Concentration % CD80+ Cells % CD86+ Cells Reference
Mannan (from S. cerevisiae) 800 µg/mL ~30-50% ~30-50% [11]

Treatment with mannan also induced a dose-dependent production of TNF-α.[11]

Table 3: Cytokine Production from Splenocytes of Immunized Mice

Immunization Group In Vitro Restimulation IL-10 Level IL-4 Level Reference
OVA-PLGA Nanoparticles OVA Baseline Baseline [20]
OVA-mannan-PLGA Nanoparticles OVA Significantly Higher Significantly Lower [20]

Mice immunized with OVA-mannan-PLGA nanoparticles also showed a higher number of splenic regulatory T cells (Treg).[20]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a mannan-based glycoconjugate vaccine.

Protocol 1: Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

This protocol is adapted from procedures for creating activated mannose donors for glycosylation.[8][9]

Materials:

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ in a flame-dried, two-neck round-bottom flask under a dry argon atmosphere.

  • Cool the solution to -10°C to 0°C using an ice-salt bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Add trifluoromethanesulfonic anhydride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 0°C.

  • Allow the reaction to stir at 0°C for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from absolute ethanol (B145695) to obtain the mannose triflate as white needles.

  • Characterize the final product using IR, ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol 2: Conjugation of Mannan to a Carrier Protein (e.g., MUC1 Fusion Protein)

This protocol describes the conjugation of oxidized mannan to a protein antigen, adapted from a method used for a MUC1 vaccine.[21]

Materials:

  • Mannan (from S. cerevisiae)

  • Sodium periodate (B1199274) (NaIO₄)

  • Recombinant protein antigen (e.g., MUC1-GST fusion protein)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Mannan Oxidation: Dissolve mannan in distilled water. Add a solution of sodium periodate and stir the reaction in the dark at room temperature for 1 hour. This reaction creates aldehyde groups on the mannan backbone.

  • Quench the reaction by adding ethylene (B1197577) glycol and stirring for 30 minutes.

  • Dialyze the oxidized mannan extensively against distilled water for 48 hours to remove reactants. Lyophilize to obtain a white powder.

  • Conjugation: Dissolve the purified recombinant protein antigen in PBS.

  • Add the lyophilized oxidized mannan to the protein solution. The aldehyde groups on the mannan will react with primary amine groups (e.g., lysine (B10760008) residues) on the protein to form Schiff bases.

  • Allow the conjugation reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Reduction: Stabilize the Schiff bases by reduction. Add sodium borohydride to the solution and stir for 4 hours at room temperature.

  • Purification: Dialyze the final conjugate (mannan-protein) extensively against PBS for 48 hours to remove unreacted reagents.

  • Analyze the final product for protein concentration (e.g., BCA assay) and successful conjugation (e.g., SDS-PAGE, which will show a shift in molecular weight for the conjugated protein).

Protocol 3: Evaluation of Antibody Response by ELISA

This protocol is a standard method for determining antigen-specific antibody titers in serum from immunized animals.[19][22]

Materials:

  • ELISA plates (96-well)

  • Antigen for coating (e.g., Globo H ceramide or the target glycan conjugated to BSA)

  • Sera from immunized and control mice

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG/IgM)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat ELISA plates with the target antigen (e.g., 50 ng/well in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody: Prepare serial dilutions of the mice sera in blocking buffer. Add the diluted sera to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping: Stop the reaction by adding the stop solution. The color will turn yellow.

  • Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.

Conclusion

This compound is a fundamental building block in the sophisticated chemical synthesis of mannan-containing therapeutic vaccines. The resulting glycoconjugates leverage the natural biology of the immune system by targeting mannose-specific receptors on antigen-presenting cells. This targeted delivery, combined with the intrinsic adjuvant properties of mannan that activate innate signaling pathways, results in a powerful and specific cell-mediated and humoral immune response. The data from preclinical studies are highly encouraging, demonstrating enhanced DC maturation, potent T-cell activation, and high-titer antibody production. For researchers and developers in the field of immunotherapy, the strategic use of mannosylation, beginning with precursors like this compound, represents a highly promising avenue for creating the next generation of effective vaccines against cancer and other challenging diseases.

References

The Pivotal Role of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in the Synthesis of Advanced Glycoconjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of carbohydrates to modulate biological processes has become a cornerstone of modern drug discovery and development. Among the myriad of monosaccharide building blocks, mannose and its derivatives have garnered significant attention due to their crucial role in biological recognition events, particularly in immunity and disease. This technical guide delves into the core utility of a key intermediate, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, in the synthesis of complex glycoconjugates. This versatile precursor offers a stable and reactive platform for the construction of a wide array of bioactive molecules, including neoglycoproteins, glycolipids, and oligosaccharides, with profound implications for targeted drug delivery, vaccine development, and immunotherapy.

Introduction to Mannose-Mediated Targeting

Mannose receptors, such as the mannose receptor (CD206) and DC-SIGN (CD209), are C-type lectin receptors predominantly expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. These receptors play a vital role in innate immunity by recognizing mannosylated glycans on the surface of pathogens, leading to their internalization and subsequent antigen presentation. This biological pathway presents a unique opportunity for therapeutic intervention. By adorning drug delivery systems, such as nanoparticles and liposomes, with mannose ligands, it is possible to achieve targeted delivery to these immune cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. The synthesis of such mannosylated constructs heavily relies on versatile and well-characterized starting materials, with this compound being a prominent choice.

Physicochemical Properties of this compound

This compound is a fully protected derivative of D-mannose, where the hydroxyl groups are masked by acetyl esters. This protection strategy serves two primary purposes: it enhances the solubility of the sugar in organic solvents commonly used in synthesis and it allows for regioselective manipulation of the anomeric position for glycosylation reactions.

PropertyValue
Molecular Formula C₁₄H₂₀O₁₀[1]
Molecular Weight 348.30 g/mol [1]
Appearance White to faint brown solid[2]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structural integrity of this compound and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons are characteristic of the acetylated mannose structure.

¹H NMR (CDCl₃, 600 MHz) δ (ppm) ¹³C NMR (CDCl₃, 151 MHz) δ (ppm)
H-15.35 (d, J = 1.8 Hz)C-191.9
H-25.29 (dd, J = 3.4, 1.8 Hz)C-269.1
H-35.49 (dd, J = 10.0, 3.4 Hz)C-368.8
H-45.32 (t, J = 10.0 Hz)C-465.9
H-54.13 (ddd, J = 10.0, 5.5, 2.4 Hz)C-571.0
H-6a4.30 (dd, J = 12.4, 5.5 Hz)C-662.2
H-6b4.12 (dd, J = 12.4, 2.4 Hz)CH₃C=O20.9, 20.8, 20.7, 20.7
CH₃C=O2.18, 2.11, 2.06, 2.01 (s)C=O170.8, 170.1, 169.9, 169.8

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for α-2,3,4,6-Tetra-O-acetyl-D-mannopyranose. (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Synthesis of Glycoconjugates: A Stepwise Approach

The synthesis of mannosylated glycoconjugates using this compound typically follows a three-stage workflow: activation of the mannose donor, glycosylation with a suitable acceptor, and subsequent deprotection of the hydroxyl groups.

Synthesis_Workflow cluster_0 Stage 1: Donor Activation cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection A 2,3,4,6-Tetra-O-acetyl- D-mannopyranose B Activated Mannose Donor (e.g., Trichloroacetimidate, Glycosyl Halide) A->B Activation (e.g., CCl₃CN, DBU or HBr/AcOH) D Protected Glycoconjugate B->D Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) C Acceptor Molecule (e.g., Peptide, Lipid, Saccharide) C->D E Final Glycoconjugate D->E Deacetylation (e.g., NaOMe/MeOH)

Figure 1: General workflow for glycoconjugate synthesis.

Stage 1: Activation of the Anomeric Center

To facilitate the formation of a glycosidic bond, the anomeric hydroxyl group of this compound must be converted into a good leaving group. Common activation methods include the formation of glycosyl halides (bromides or chlorides) or trichloroacetimidates.

Experimental Protocol: Synthesis of Acetobromomannose [3]

  • Dissolve 1,2,3,4,6-penta-O-acetyl-D-mannopyranose in dichloromethane.

  • Add a 33% solution of hydrogen bromide in acetic acid and stir at room temperature for 5 hours.

  • Quench the reaction with cold water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide as a yellow oil.

Experimental Protocol: Synthesis of Mannosyl Trichloroacetimidate

  • Dissolve this compound in dry dichloromethane.

  • Add trichloroacetonitrile (B146778) and a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Quench the reaction and purify the product by column chromatography on silica (B1680970) gel.

Stage 2: Glycosylation

The activated mannose donor is then reacted with an acceptor molecule containing a free hydroxyl, amine, or thiol group in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The choice of acceptor dictates the final structure of the glycoconjugate, which can range from mannosylated amino acids for glycopeptide synthesis to functionalized lipids for the preparation of mannosylated liposomes.

Glycosylation_Pathway cluster_acceptors Acceptor Molecules cluster_products Protected Glycoconjugates Mannose_Donor Activated 2,3,4,6-Tetra-O-acetyl- D-mannopyranose Donor Glycopeptide Protected Mannosylated Peptide Mannose_Donor->Glycopeptide TMSOTf Glycolipid Protected Mannosylated Lipid Mannose_Donor->Glycolipid BF₃·OEt₂ Oligosaccharide Protected Mannose-containing Oligosaccharide Mannose_Donor->Oligosaccharide TMSOTf Peptide Protected Amino Acid or Peptide Peptide->Glycopeptide Lipid Functionalized Lipid Lipid->Glycolipid Saccharide Partially Protected Saccharide Saccharide->Oligosaccharide

Figure 2: Glycosylation with various acceptor molecules.

Quantitative Data on Glycosylation Reactions

The efficiency of the glycosylation reaction is highly dependent on the nature of the donor, acceptor, and the reaction conditions. The following table summarizes representative yields for the synthesis of various mannosylated compounds.

DonorAcceptorCatalystProductYield (%)Reference
2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidatep-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranosideTMSOTfProtected disaccharide80-90[4]
Acetobromomannose6-chlorohexanolSilver(I) oxide6-chlorohexyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside66[5]
2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate4-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranosideTMSOTfProtected disaccharide50.4 (total)[4]

Table 3: Representative Yields for Glycosylation Reactions.

Stage 3: Deprotection

The final step in the synthesis of the glycoconjugate is the removal of the acetyl protecting groups to expose the free hydroxyl groups of the mannose residue. This is typically achieved under basic conditions, most commonly using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).

Experimental Protocol: Deacetylation of a Protected Glycoconjugate

  • Dissolve the protected glycoconjugate in dry methanol.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding a few drops of acetic acid.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the deprotected glycoconjugate by size-exclusion chromatography or reverse-phase HPLC.

Applications in Drug Development

The ability to synthesize well-defined mannosylated glycoconjugates has significant implications for drug development.

  • Targeted Drug Delivery: Mannosylated nanoparticles and liposomes can be loaded with therapeutic agents, such as anticancer drugs or anti-inflammatory compounds, and targeted to macrophages and dendritic cells. This approach can enhance drug accumulation at the site of disease, leading to improved efficacy and reduced systemic toxicity.

  • Vaccine Development: The surfaces of many viruses and bacteria are adorned with mannose-containing glycans. Synthetic glycoconjugates mimicking these structures can be used as antigens in subunit vaccines to elicit a protective immune response. Furthermore, mannosylation of protein or peptide antigens can enhance their uptake by APCs, leading to a more robust T-cell mediated immune response.

Drug_Development_Applications cluster_synthesis Glycoconjugate Synthesis cluster_applications Drug Development Mannose_Derivative 2,3,4,6-Tetra-O-acetyl- D-mannopyranose Glycoconjugate Mannosylated Glycoconjugate Mannose_Derivative->Glycoconjugate Multi-step Synthesis Targeted_Delivery Targeted Drug Delivery (e.g., to Macrophages) Glycoconjugate->Targeted_Delivery Vaccine Vaccine Development (e.g., Subunit Vaccines) Glycoconjugate->Vaccine

Figure 3: Applications in drug development.

Conclusion

This compound is a cornerstone in the field of glycochemistry, providing a reliable and versatile starting material for the synthesis of a diverse range of complex glycoconjugates. The well-established protocols for its activation, glycosylation, and deprotection allow for the controlled and efficient construction of mannosylated molecules with tailored properties. As our understanding of the role of mannose-mediated recognition in health and disease continues to expand, the importance of this key building block in the development of novel targeted therapies and vaccines is set to grow even further. This guide provides a foundational understanding for researchers and professionals seeking to harness the power of glycosylation in their drug discovery and development endeavors.

References

A Technical Guide to High-Purity 2,3,4,6-Tetra-O-acetyl-D-mannopyranose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and carbohydrate chemistry, sourcing high-purity reagents is paramount to ensuring reproducible and reliable experimental outcomes. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key synthetic intermediate in the synthesis of various glycosides and oligosaccharides.[1][] This guide provides an in-depth overview of commercial suppliers, their product specifications, and relevant experimental protocols involving this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, often with differing purity levels and formulations. The following table summarizes the offerings from several prominent suppliers to aid in the selection of the most suitable product for your research needs.

SupplierProduct NameCAS NumberPurityMolecular FormulaAdditional Notes
Sigma-Aldrich This compound140147-37-195%C14H20O10-
MedChemExpress This compoundNot SpecifiedNot SpecifiedNot SpecifiedSold as a synthetic intermediate for research use only.[3]
BOC Sciences 2,3,4,6-Tetra-O-acetyl-D-mannose58645-20-8Not SpecifiedC14H20O10Used in the production of glycoconjugates and therapeutic vaccines.[]
Scientific Laboratory Supplies (SLS) This compound, 95%Not Specified95%C14H20O10Melting point: 92-95 °C.[4]
Chem-Impex 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseNot SpecifiedNot SpecifiedNot SpecifiedNoted as a key compound in organic synthesis for glycosylation reactions.[1]
Synthose 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide (B81097)53784-29-5Min. 98%Not SpecifiedA derivative for use in click chemistry and further synthesis.[5]

Experimental Protocols

The following section details experimental procedures for the synthesis and application of this compound and its derivatives, as described in the scientific literature.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose via Deacetylation

This protocol, adapted from Wang et al. (2010), describes a method for the deacetylation of β-D-glucose pentaacetate to yield the α-anomer of 2,3,4,6-tetra-O-acetyl-D-glucopyranose, a structurally related compound. The principles can be informative for similar reactions with mannose derivatives.[6][7][8]

Materials:

  • β-D-glucose pentaacetate

  • Anhydrous diethyl ether (Et2O)

  • Aluminum chloride (AlCl3)

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl acetate (B1210297) (EtOAc) solvent system

Procedure:

  • To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg) and anhydrous Et2O (5 mL).

  • Add AlCl3 (60.3 mg, 1.0 equivalent).

  • Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.

  • After cooling, directly load the ether solution onto a silica gel column.

  • Elute the product using a hexane/EtOAc (3:1) solvent system to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose (99.9 mg, 63.4% yield).[6]

General Glycosylation Method

The following is a general procedure for glycosylation reactions, a common application for acetylated sugars, as described by Li et al. (2015). This example details the synthesis of a disaccharide.[9]

Materials:

  • Glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl donor)

  • Glycosyl acceptor

  • Dichloromethane (CH2Cl2)

  • 4Å molecular sieves

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

Procedure:

  • Combine the glycosyl donor (8.17 mmol) and acceptor (12.25 mmol) in CH2Cl2 (300 mL).

  • Add 4Å molecular sieves (7 g) to the mixture to ensure anhydrous conditions.

  • Cool the reaction mixture and add TMSOTf (1.63 mmol) as a catalyst.

  • Monitor the reaction for completion using thin-layer chromatography.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the desired oligosaccharide.[9]

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Azide

This protocol from Chemicalbook describes the synthesis of an azide derivative, which is useful for subsequent conjugation reactions.[10]

Materials:

  • 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose

  • Dry Dichloromethane (CH2Cl2)

  • Trimethylsilyl azide (TMS-N3)

  • Tin(IV) chloride (SnCl4)

Procedure:

  • Dissolve 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose (500 mg, 1.28 mmol) in dry CH2Cl2 (5 mL) under an inert atmosphere.

  • Add TMS-N3 (440 μL, 3.2 mmol).

  • Add SnCl4 (115 μL, 0.64 mmol).

  • The reaction proceeds to completion, yielding the product (480 mg, quantitative yield) which can often be used without further purification.[10]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reactants Starting Material (e.g., D-Mannose) Start->Reactants 1 Acetylation Acetylation (Acetic Anhydride, Pyridine) Reactants->Acetylation 2 Crude_Product Crude This compound Acetylation->Crude_Product 3 Extraction Workup/ Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography 4 Pure_Product High-Purity Product Chromatography->Pure_Product 5 Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product 6

Caption: A typical workflow for the synthesis and purification of this compound.

Glycosylation_Workflow Donor Glycosyl Donor (Activated Acetylated Mannose) Reaction Glycosylation Reaction (Catalyst, Anhydrous Conditions) Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Crude_Oligo Crude Oligosaccharide Reaction->Crude_Oligo Purification Purification (Chromatography) Crude_Oligo->Purification Deprotection Deprotection (Removal of Acetyl Groups) Purification->Deprotection Final_Oligo Final Oligosaccharide Deprotection->Final_Oligo

Caption: A generalized workflow for a glycosylation reaction using an activated acetylated mannose donor.

References

Methodological & Application

Synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a valuable carbohydrate intermediate in drug development and glycobiology research. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible methodology.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, including glycopeptides, oligosaccharides, and other mannose-containing glycoconjugates. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective modifications, making it a versatile precursor in carbohydrate chemistry. This protocol outlines a two-step synthesis commencing with the per-O-acetylation of D-mannose, followed by the selective deacetylation of the anomeric acetyl group.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

StepReactantReagentCatalystSolventProductYield (%)
1D-MannoseAcetic Anhydride (B1165640)Iodine (catalytic)-1,2,3,4,6-Penta-O-acetyl-D-mannopyranoseHigh
21,2,3,4,6-Penta-O-acetyl-D-mannopyranoseHydrazine (B178648) Acetate (B1210297)-Dimethylformamide (DMF)This compoundApprox. 85-95%

Experimental Protocols

Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

This procedure details the complete acetylation of D-mannose.

Materials:

  • D-Mannose

  • Acetic Anhydride (Ac₂O)

  • Iodine (I₂)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add D-mannose.

  • Add acetic anhydride to the flask.

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of iodine to the cooled and stirring mixture.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with a 10% sodium thiosulfate solution until the iodine color disappears, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Selective Anomeric Deacetylation to Yield this compound

This procedure describes the selective removal of the acetyl group at the anomeric carbon (C-1).

Materials:

  • 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

  • Hydrazine acetate

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in dimethylformamide in a round-bottom flask.

  • Add hydrazine acetate to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow from the starting material to the final product.

SynthesisWorkflow cluster_step1 cluster_step2 Start D-Mannose Pentaacetate 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose Start->Pentaacetate Step 1: Per-O-acetylation Step1_reagents Acetic Anhydride Iodine (cat.) FinalProduct This compound Pentaacetate->FinalProduct Step 2: Selective Anomeric Deacetylation Step2_reagents Hydrazine Acetate DMF

Caption: Synthetic pathway for this compound.

Application Note and Protocol: Purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key intermediate in the synthesis of various biologically active molecules, including glycoconjugates and carbohydrate-based drugs. Its purity is paramount for successful downstream applications. Column chromatography using silica (B1680970) gel is a standard and effective method for the purification of this acetylated mannose derivative from crude reaction mixtures, effectively removing byproducts and unreacted starting materials. This document provides a detailed protocol for the purification of this compound.

Data Presentation

The efficiency of the column chromatography purification is summarized in the table below. These values represent typical results obtained when following the detailed protocol.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for gravity column chromatography.
Mobile Phase Ethyl Acetate (B1210297) / Hexane (B92381) (1:2 v/v)Optimal for separation of acetylated sugars.
Crude Product Load 1.0 g
Silica Gel Amount 40 g40:1 ratio of silica gel to crude product.
Isolated Yield 0.75 - 0.85 g75-85% recovery.
Purity (by ¹H NMR) >98%
Retention Factor (Rf) ~0.35In the specified mobile phase.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Separatory funnel (for solvent addition)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • p-Anisaldehyde staining solution (for TLC visualization)

  • Rotary evaporator

  • Standard laboratory glassware

Thin Layer Chromatography (TLC) Analysis for Eluent Selection

Before performing the column chromatography, it is crucial to determine the optimal eluent system using TLC.

  • Prepare TLC Eluents: Prepare small volumes of different ratios of ethyl acetate and hexane (e.g., 1:3, 1:2, 1:1 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate:

    • Remove the plate from the chamber and mark the solvent front.

    • After the solvent has evaporated, visualize the spots under a UV lamp if any of the components are UV-active.

    • Stain the plate using a p-anisaldehyde solution. To prepare the stain, mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Gently warm the plate with a heat gun after dipping it in the stain to develop the spots. The desired product, this compound, should appear as a distinct spot.

  • Select the Eluent: The optimal eluent system is one that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound and good separation from impurities. An ethyl acetate/hexane (1:2 v/v) mixture is often a good starting point.

Column Chromatography Protocol
  • Column Preparation (Slurry Packing Method):

    • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping. Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (ethyl acetate/hexane 1:2). A typical ratio of silica gel to crude product is 30:1 to 50:1 by weight. For 1g of crude material, use approximately 40g of silica gel.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until all the silica gel is transferred. Do not let the solvent level drop below the top of the silica bed.

    • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

    • Wash the column with 2-3 column volumes of the eluent to equilibrate the stationary phase.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent such as dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (ethyl acetate/hexane 1:2) to the top of the column using a separatory funnel to ensure a constant flow.

    • Open the stopcock to begin the elution process. Maintain a steady flow rate (e.g., 1-2 mL/minute for gravity chromatography).

    • Collect the eluate in fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC using the same eluent system.

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop and visualize the TLC plate as described in section 2.

    • Identify the fractions containing the pure this compound (fractions showing a single spot at the correct Rf value).

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Further dry the resulting solid or viscous oil under high vacuum to remove any residual solvent.

    • Determine the weight of the purified product to calculate the yield and confirm its purity using analytical techniques such as ¹H NMR spectroscopy.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis (Eluent Selection) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_prep Sample Preparation (Dry Loading) column_packing->sample_prep elution Elution (Ethyl Acetate/Hexane) sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation final_product Purified Product solvent_evaporation->final_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key synthetic intermediate in carbohydrate chemistry, frequently utilized in the synthesis of glycoconjugates, oligosaccharides, and therapeutic vaccines. The acetylation of the hydroxyl groups, except for the anomeric position, enhances its solubility in organic solvents and allows for selective modifications at the C1 position. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its structure, determining the anomeric configuration (α or β), and assessing its purity. In solution, this compound exists as an equilibrium mixture of α and β anomers, which are diastereomers and thus distinguishable by NMR spectroscopy. This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of this anomeric mixture, along with a standard protocol for sample preparation and data acquisition.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ will show two distinct sets of signals corresponding to the α and β anomers. The anomeric proton (H-1) is the most deshielded of the ring protons and serves as a diagnostic signal for each anomer. The integration of the anomeric proton signals can be used to determine the ratio of the two anomers in the mixture.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS at 0 ppm), and the coupling constants (J) are given in Hertz (Hz). The multiplicities of the signals are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

Table 1: Representative ¹H NMR Data for the Anomers of this compound in CDCl₃

Proton Assignmentα-Anomerβ-Anomer
H-1 δ ≈ 5.25 ppm (d, J ≈ 1.8 Hz)δ ≈ 4.85 ppm (d, J ≈ 1.2 Hz)
H-2 δ ≈ 5.20 ppm (dd, J ≈ 3.4, 1.8 Hz)δ ≈ 5.30 ppm (dd, J ≈ 3.5, 1.2 Hz)
H-3 δ ≈ 5.35 ppm (dd, J ≈ 10.0, 3.4 Hz)δ ≈ 5.10 ppm (dd, J ≈ 10.0, 3.5 Hz)
H-4 δ ≈ 5.28 ppm (t, J ≈ 10.0 Hz)δ ≈ 5.28 ppm (t, J ≈ 10.0 Hz)
H-5 δ ≈ 4.05 ppm (m)δ ≈ 3.85 ppm (m)
H-6a δ ≈ 4.25 ppm (dd, J ≈ 12.4, 5.0 Hz)δ ≈ 4.25 ppm (dd, J ≈ 12.4, 5.0 Hz)
H-6b δ ≈ 4.10 ppm (dd, J ≈ 12.4, 2.3 Hz)δ ≈ 4.10 ppm (dd, J ≈ 12.4, 2.3 Hz)
-OAc (12H) δ ≈ 2.15, 2.10, 2.05, 2.00 ppm (4 x s)δ ≈ 2.16, 2.11, 2.06, 2.01 ppm (4 x s)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for the acetyl groups are interchangeable.

Interpretation of the Spectrum

  • Anomeric Protons (H-1): The signals for the anomeric protons are the most downfield of the ring protons. The α-anomer typically resonates at a lower field (≈ 5.25 ppm) compared to the β-anomer (≈ 4.85 ppm). The key distinguishing feature is the coupling constant J1,2. In the α-anomer, the H-1 and H-2 protons are in an equatorial-equatorial relationship, resulting in a small coupling constant (≈ 1.8 Hz). In the β-anomer, H-1 is axial and H-2 is equatorial, also leading to a small coupling constant (≈ 1.2 Hz). While both are small, the relative chemical shifts are the primary indicators for assignment.

  • Ring Protons (H-2 to H-5): The signals for these protons are typically found in the range of 3.8 to 5.4 ppm. Their specific multiplicities and coupling constants can be determined through 2D NMR experiments like COSY. The characteristic small J1,2 and J2,3 coupling constants are indicative of the manno- configuration.

  • Methylene Protons (H-6a and H-6b): These two protons are diastereotopic and thus have different chemical shifts. They appear as doublets of doublets due to geminal coupling with each other and vicinal coupling with H-5.

  • Acetyl Protons (-OAc): The four acetyl groups give rise to four sharp singlet signals in the region of 2.00-2.16 ppm, each integrating to three protons.

Experimental Protocols

1. Sample Preparation for ¹H NMR Spectroscopy

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

    • NMR tube (5 mm diameter)

    • Pipette and vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

2. ¹H NMR Data Acquisition

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

  • Typical Acquisition Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30')

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

    • Spectral Width (sw): 10-12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal (or the residual solvent peak of CDCl₃ at 7.26 ppm).

    • Integrate the signals and measure the chemical shifts and coupling constants.

Mandatory Visualizations

Note: The above DOT script is a template. A proper chemical structure drawing would be needed for the placeholders.

Caption: Anomeric equilibrium of this compound.

G Workflow for ¹H NMR Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl3 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H NMR Spectrum E->F G Process Data (FT, Phasing, Baseline) F->G H Reference Spectrum (TMS) G->H I Analyze and Interpret Data H->I

Caption: Experimental workflow for ¹H NMR analysis.

Application Notes and Protocols: Glycosylation Reactions Using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key glycosyl donor in carbohydrate chemistry, widely utilized for the synthesis of a diverse range of mannosylated compounds. Its acetyl protecting groups render it soluble in common organic solvents and amenable to various activation methods for glycosidic bond formation. The resulting mannosides and mannooligosaccharides are of significant interest in drug development and biological research due to their crucial roles in cellular recognition, pathogen binding, and immune responses.[1][2]

Mannose-containing glycans on cell surfaces, for instance, are recognized by specific lectins, such as DC-SIGN on dendritic cells, which plays a role in pathogen recognition and immune modulation.[3] Furthermore, the affinity of certain bacterial adhesins, like FimH in uropathogenic E. coli, for mannose residues is a key factor in infections, making mannoside-based inhibitors a promising antivirulence strategy for treating conditions like urinary tract infections (UTIs).[4][5] Synthetically derived mannooligosaccharides also show potential as prebiotics, promoting the growth of beneficial gut bacteria.[6][7]

These application notes provide detailed protocols for common glycosylation reactions using this compound and its derivatives as glycosyl donors. The protocols are supplemented with quantitative data and a workflow for the synthesis and biological evaluation of mannoside-based therapeutics.

Data Presentation: Glycosylation Reaction Parameters

The following tables summarize quantitative data for representative glycosylation reactions involving acetylated mannose donors.

Table 1: TMSOTf-Catalyzed Glycosylation Reactions

DonorAcceptorPromoter (equiv)SolventTemp. (°C)TimeYield (%)Reference
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (B1259523)Allyl 6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranosideTMSOTf (0.2)CH₂Cl₂--78[8]
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidateAllyl 2,4-di-O-acetyl-α-D-mannopyranosideTMSOTf (0.2)CH₂Cl₂--65[8]
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranosePhenolsTMSOTf---Good to Excellent[8]

Table 2: Koenigs-Knorr Type Glycosylation Reactions

DonorAcceptorPromoterSolventTemp. (°C)Time (h)Yield (%)Reference
Tetra-O-acetyl-α-D-mannopyranosyl bromide1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose-----[8]
2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromideMethyl 2,3-O-isopropylidene-α-L-rhamnopyranosideMercuric cyanideAcetonitrile-3-[8]
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideMethyl α-L-fucopyranosideAg₂O (1.0 equiv), 2-Aminoethyl diphenylborinate (10 mol%)Acetonitrilert490[9]

Experimental Protocols

Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation

This protocol describes a general method for the synthesis of mannooligosaccharides using a trichloroacetimidate donor derived from this compound.

Materials:

Procedure:

  • To a solution of the mannosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous CH₂Cl₂ under an argon atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add a catalytic amount of TMSOTf (typically 0.1-0.2 equivalents) dropwise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite and wash the filter cake with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired oligosaccharide.[8]

Protocol 2: Koenigs-Knorr Glycosylation using Tetra-O-acetyl-α-D-mannopyranosyl Bromide

This protocol outlines the classical Koenigs-Knorr reaction for the synthesis of glycosides using an acetobromomannose donor.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (freshly prepared)

  • Glycosyl acceptor (e.g., an alcohol)

  • Silver(I) oxide (Ag₂O) or Mercuric cyanide (Hg(CN)₂)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)

  • Drierite or 4 Å molecular sieves

  • Celite

  • Solvents for workup and chromatography

Procedure:

  • Dissolve the glycosyl acceptor in the anhydrous solvent in a flame-dried flask under an argon atmosphere.

  • Add the promoter (e.g., Ag₂O or Hg(CN)₂) and a drying agent like Drierite.

  • Stir the suspension at room temperature.

  • Add a solution of freshly prepared 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in the same anhydrous solvent dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the pure glycoside.

Protocol 3: Synthesis of a Mannose Triflate Donor Precursor

This protocol details the preparation of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a highly reactive glycosyl donor precursor.[10]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry Pyridine (B92270)

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for recrystallization (e.g., absolute ethanol)

Procedure:

  • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ containing dry pyridine in a round-bottom flask under a dry argon atmosphere.[10]

  • Cool the mixture to -15 °C using an ice-salt bath.[10]

  • Add trifluoromethanesulfonic anhydride dropwise over approximately 40 minutes with vigorous stirring.[10]

  • Allow the reaction mixture to slowly warm to room temperature over about 6 hours.[10]

  • Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ and water.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Recrystallize the crude product from absolute ethanol (B145695) to obtain the mannose triflate as white needles. The yield is typically around 80%.[10]

Mandatory Visualizations

Glycosylation_Workflow cluster_synthesis Synthesis of Mannoside Inhibitor cluster_evaluation Biological Evaluation donor 2,3,4,6-Tetra-O-acetyl- D-mannopyranose activated_donor Activated Mannose Donor (e.g., Glycosyl Halide or Triflate) donor->activated_donor Activation glycosylation Glycosylation Reaction (e.g., Koenigs-Knorr or TMSOTf-catalyzed) activated_donor->glycosylation acceptor Glycosyl Acceptor (e.g., Aryl Aglycone) acceptor->glycosylation protected_mannoside Protected Mannoside glycosylation->protected_mannoside deprotection Deprotection protected_mannoside->deprotection final_mannoside Final Mannoside Inhibitor deprotection->final_mannoside adhesion_assay In Vitro Adhesion Assay final_mannoside->adhesion_assay Test Compound cluster_evaluation cluster_evaluation upec Uropathogenic E. coli (UPEC) with FimH adhesin upec->adhesion_assay bladder_cells Human Bladder Epithelial Cells bladder_cells->adhesion_assay inhibition Inhibition of Bacterial Adhesion adhesion_assay->inhibition uti_model In Vivo UTI Model (e.g., Mouse) inhibition->uti_model Lead Compound efficacy Therapeutic Efficacy uti_model->efficacy

Caption: Workflow for the synthesis and biological evaluation of a mannoside-based FimH inhibitor for UTI.

Koenigs_Knorr_Mechanism cluster_mechanism Koenigs-Knorr Reaction Pathway glycosyl_halide Glycosyl Halide (e.g., Acetobromomannose) oxocarbenium Oxocarbenium Ion Intermediate glycosyl_halide->oxocarbenium Activation by Promoter promoter Promoter (e.g., Ag₂O) glycosidic_bond Glycosidic Bond Formation oxocarbenium->glycosidic_bond acceptor_nu Acceptor Nucleophile (ROH) acceptor_nu->glycosidic_bond Nucleophilic Attack product O-Glycoside glycosidic_bond->product

Caption: Simplified mechanism of the Koenigs-Knorr glycosylation reaction.

References

Application Notes and Protocols for the Deprotection of Acetyl Groups from 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In carbohydrate chemistry, the protection of hydroxyl groups is a fundamental strategy for achieving regioselective modifications. Acetyl groups are among the most common protecting groups due to their ease of introduction and general stability. However, the efficient and selective removal of these groups, or deprotection, is a critical step in the synthesis of complex carbohydrates and glycoconjugates. This document provides detailed application notes and protocols for the deprotection of acetyl groups from 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a common intermediate in glycochemistry. Three primary methods will be discussed: Zemplén deacetylation (basic hydrolysis), acidic hydrolysis, and enzymatic deprotection.

Deprotection Methodologies

The choice of deprotection method is contingent upon the overall synthetic strategy, particularly the presence of other protecting groups and the desired final product. Below are detailed protocols for the most common and effective methods for the deacetylation of this compound.

Zemplén Deacetylation (Basic Hydrolysis)

The Zemplén deacetylation is a classic and widely used method for the removal of acetyl groups from carbohydrates.[1] It employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), leading to a transesterification reaction that is both mild and efficient, often providing quantitative yields.[1]

Protocol:

  • Dissolve this compound (1.0 equivalent) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents of a 0.5 M solution in methanol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.

  • Filter the mixture to remove the resin and wash the resin with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude D-mannopyranose.

  • If necessary, purify the product by silica (B1680970) gel column chromatography.

Acidic Hydrolysis

Acidic conditions can also be employed to remove acetyl groups, although this method is generally harsher than Zemplén deacetylation and can lead to the cleavage of acid-labile protecting groups or glycosidic bonds if not carefully controlled.[2]

Protocol:

  • Dissolve this compound (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or acetic acid) and aqueous acid. A common condition is the use of a solution of HBr in acetic acid (e.g., 33% w/w).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain D-mannopyranose. A study involving a similar starting material, 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-d-mannopyranose, reported a 60% yield for the removal of the trityl group and potential acyl migration under acidic conditions (HBr/AcOH), highlighting the need for careful optimization.[3]

Enzymatic Deprotection

Enzymatic deprotection offers a mild and highly selective alternative for the removal of acetyl groups, often proceeding with high yields under neutral pH and at room temperature.[4][5] Lipases, in particular, have shown great efficacy in the deacetylation of peracetylated sugars.

Protocol:

  • To a solution of this compound (1.0 equivalent) in a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0), add a commercially available lipase (B570770) preparation (e.g., Lipase A from Aspergillus niger).

  • Stir the suspension at room temperature (approximately 25 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, the enzyme can be denatured by heating or removed by centrifugation or filtration.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any remaining starting material or partially deacetylated products.

  • The aqueous layer containing the fully deacetylated D-mannopyranose can be lyophilized to obtain the final product. Studies have shown that this method can lead to excellent yields (>99%) for the deprotection of peracetylated α-glycopyranosides, including mannose.[4][5]

Data Presentation

The following table summarizes the key quantitative data for the different deprotection methods.

Deprotection MethodReagentsTypical Reaction ConditionsTypical YieldNotes
Zemplén Deacetylation Catalytic NaOMe in Methanol0 °C to Room Temperature, 1-4 hours>90% (often quantitative)[1]Mild and highly efficient. May not be suitable for substrates with base-labile groups. The final deprotection of a complex nonasaccharide using this method yielded 82%.
Acidic Hydrolysis HBr in Acetic AcidRoom Temperature to 50 °C, hours to overnightVariable (e.g., ~60% reported for a similar compound[3])Harsher conditions may lead to side reactions and lower yields. Can be useful when base-sensitive groups are present.
Enzymatic Deprotection Lipase (e.g., from Aspergillus niger) in BufferpH 7.0, 25 °C, 24-48 hours>99%[4][5]Very mild and highly selective for O-acetyl groups. Environmentally friendly ("green") method.

Visualization of Workflows and Concepts

To further aid in the understanding and selection of a deprotection strategy, the following diagrams have been generated using the DOT language.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Process cluster_end Final Product start This compound zemplen Zemplén Deacetylation (NaOMe, MeOH) start->zemplen acidic Acidic Hydrolysis (HBr, AcOH) start->acidic enzymatic Enzymatic Deprotection (Lipase, Buffer) start->enzymatic reaction Reaction & Monitoring (TLC) zemplen->reaction acidic->reaction enzymatic->reaction workup Workup & Purification reaction->workup end D-Mannopyranose workup->end

Caption: General experimental workflow for the deprotection of this compound.

Zemplen_Mechanism acetyl_mannose Acetylated Mannose (R-OAc) tetrahedral_intermediate Tetrahedral Intermediate acetyl_mannose->tetrahedral_intermediate meoh Methanol (MeOH) naome Sodium Methoxide (NaOMe) meoh->naome Regenerates meo_minus Methoxide Ion (MeO⁻) naome->meo_minus Catalyst meo_minus->tetrahedral_intermediate Nucleophilic Attack deprotected_mannose Deprotected Mannose (R-OH) tetrahedral_intermediate->deprotected_mannose methyl_acetate Methyl Acetate (MeOAc) tetrahedral_intermediate->methyl_acetate

Caption: Simplified mechanism of Zemplén deacetylation.

Decision_Tree start Start: Choose a Deprotection Method q1 Are there any base-labile functional groups present? start->q1 q2 Are there any acid-labile functional groups present? q1->q2 Yes ans_zemplen Use Zemplén Deacetylation q1->ans_zemplen No q3 Is a 'green' and highly selective method preferred? q2->q3 Yes ans_acidic Use Acidic Hydrolysis q2->ans_acidic No q3->ans_acidic No ans_enzymatic Use Enzymatic Deprotection q3->ans_enzymatic Yes

Caption: Decision tree for selecting a deprotection method.

References

Synthesis of mannosylated peptides with 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of mannosylated peptides, utilizing 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a key starting material. Mannosylation is a critical glycosylation strategy in drug development, enhancing the therapeutic properties of peptides by improving their stability, solubility, and enabling targeted delivery to cells expressing mannose receptors.[1]

Introduction

Glycosylation, the attachment of sugar moieties to proteins and peptides, is a vital post-translational modification that influences a wide range of biological processes.[2] The strategic addition of mannose to therapeutic peptides can significantly improve their pharmacokinetic and pharmacodynamic profiles.[1] This document outlines the chemical synthesis of mannosylated peptides via Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for peptide assembly.[3][4] The protocols provided cover the preparation of the key glycosylated amino acid building block, the automated synthesis of the glycopeptide, and its subsequent purification and characterization.

Core Concepts and Applications

The synthesis of mannosylated peptides is a cornerstone of modern drug design, with applications spanning from targeted cancer therapies to the development of novel vaccines and anti-infective agents.[5] The mannose moiety acts as a targeting ligand for the mannose receptor (CD206) and the mannose-binding lectin (MBL), which are highly expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[6] This targeted delivery can enhance the immunogenicity of peptide antigens for vaccine development or facilitate the uptake of cytotoxic peptides by cancer cells.[7][8]

Experimental Workflow Overview

The overall workflow for the synthesis of a mannosylated peptide using this compound involves several key stages, as depicted in the diagram below.

Mannosylated Peptide Synthesis Workflow cluster_0 Preparation of Glycosylated Amino Acid cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage, Purification & Characterization A 2,3,4,6-Tetra-O-acetyl- D-mannopyranose B Activation & Glycosylation A->B D Fmoc-Ser/Thr(Ac4Man)-OH B->D C Fmoc-protected Amino Acid (e.g., Serine/Threonine) C->B G Incorporation of Fmoc-Ser/Thr(Ac4Man)-OH D->G E Resin Loading F Iterative Coupling & Deprotection Cycles E->F F->G H Final Deprotection G->H I Cleavage from Resin J Crude Peptide I->J K RP-HPLC Purification J->K L Pure Mannosylated Peptide K->L M Characterization (MS, NMR) L->M

Figure 1: Overall workflow for the synthesis of mannosylated peptides.

Protocol 1: Synthesis of Fmoc-L-Ser/Thr(α-D-Man(OAc)₄)-OH Building Block

This protocol describes the synthesis of the essential mannosylated amino acid building block, starting from the per-acetylated mannose. The procedure involves the activation of the mannose donor and subsequent glycosylation of the Fmoc-protected serine or threonine.

Materials:

  • This compound

  • Fmoc-L-Serine or Fmoc-L-Threonine

  • Activating agents (e.g., TMSOTf, BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Pyridine

  • Acetic Anhydride

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), hexane, silica (B1680970) gel)

Procedure:

  • Preparation of the Glycosyl Donor:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add an appropriate activating agent to generate a reactive glycosyl donor. For instance, treatment with HBr in acetic acid can yield the corresponding glycosyl bromide.

  • Glycosylation Reaction:

    • In a separate flask, dissolve the Fmoc-protected amino acid (Serine or Threonine) in anhydrous DCM.

    • Add activated 4 Å molecular sieves to ensure anhydrous conditions.

    • Cool the amino acid solution to the appropriate temperature (e.g., -20°C to 0°C).

    • Slowly add the freshly prepared glycosyl donor solution to the amino acid solution.

    • Add a promoter, such as silver triflate, to facilitate the glycosylation reaction.

    • Allow the reaction to proceed for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

    • Filter the reaction mixture to remove the molecular sieves and wash the solid residue with DCM.

    • Combine the organic phases and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Fmoc-L-Ser/Thr(α-D-Man(OAc)₄)-OH.

Quantitative Data Summary:

StepProductTypical Yield (%)Purity (%)
GlycosylationFmoc-L-Ser/Thr(α-D-Man(OAc)₄)-OH60-80%>95%

Note: Yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Protocol 2: Solid-Phase Synthesis of Mannosylated Peptides

This protocol details the automated solid-phase synthesis of a target peptide incorporating the mannosylated amino acid building block using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-L-Ser/Thr(α-D-Man(OAc)₄)-OH

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in the reaction vessel of the peptide synthesizer.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent and a base.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Iterative Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of the Glycosylated Amino Acid:

    • In the desired position, couple the prepared Fmoc-L-Ser/Thr(α-D-Man(OAc)₄)-OH using the same coupling protocol. Due to the steric hindrance of the glycosyl moiety, a double coupling or extended reaction time may be necessary to ensure complete incorporation.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Acetate Deprotection (On-Resin):

    • To remove the acetyl protecting groups from the mannose moiety, treat the resin-bound glycopeptide with a solution of hydrazine (B178648) hydrate (B1144303) (e.g., 50% in NMP) for a defined period.[9]

Quantitative Data Summary:

StepParameterTypical Value
Coupling EfficiencyPer amino acid>99%
Overall Crude YieldDependent on peptide length50-80%

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the cleavage of the synthesized glycopeptide from the solid support, its purification by reverse-phase HPLC, and subsequent characterization.

Materials:

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

  • Reverse-Phase HPLC system with a C18 column

  • Solvents for HPLC (e.g., Acetonitrile (B52724), Water, 0.1% TFA)

  • Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)

  • NMR Spectrometer

Procedure:

  • Cleavage:

    • Wash the resin-bound peptide with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Lysis:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the peptide pellet to obtain a fluffy white powder.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).[5][10]

    • Monitor the elution profile at 214/280 nm and collect the fractions corresponding to the desired product.

  • Characterization:

    • Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.[5][11]

    • For detailed structural analysis, perform NMR spectroscopy.[12]

Quantitative Data Summary:

StepParameterTypical Value
PurificationFinal Purity>95% - >98%
Overall Isolated Yield10-30% (dependent on peptide length and sequence)

Signaling Pathway: The Mannose-Binding Lectin (MBL) Pathway

Mannosylated peptides can be recognized by the Mannose-Binding Lectin (MBL), initiating the lectin pathway of the complement system, a key component of the innate immune response.[6][9][11][13][14]

MBL_Pathway MBL Mannose-Binding Lectin (MBL) MASP MBL-Associated Serine Proteases (MASP-1, MASP-2) MBL->MASP Activates Pathogen Mannosylated Peptide on Pathogen/Target Cell Pathogen->MBL Binds to Mannose C4 C4 MASP->C4 Cleaves C2 C2 MASP->C2 Cleaves C4a C4a (Anaphylatoxin) C4->C4a C4b C4b C4->C4b C2a C2a C2->C2a C2b C2b C2->C2b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 Cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b Terminal_Pathway Terminal Complement Pathway (Membrane Attack Complex) C3b->Terminal_Pathway Initiates

Figure 2: The Mannose-Binding Lectin (MBL) signaling pathway.

This pathway plays a crucial role in host defense by recognizing mannose patterns on pathogens, leading to opsonization and pathogen lysis. The ability of synthetic mannosylated peptides to engage this pathway is a key area of research in immunology and vaccine development.

References

Application Notes and Protocols: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide (B81097), a valuable intermediate in glycobiology and drug discovery. The protocols outlined below describe two common methods starting from different parent compounds: 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose and 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide.

Introduction

Glycosyl azides are versatile building blocks in carbohydrate chemistry, serving as precursors for the synthesis of glycosylamines, glycopeptides, and other complex glycoconjugates through reactions such as the Staudinger ligation and click chemistry.[1][2] 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide is a key intermediate for introducing mannose moieties into various biomolecules. The methods described herein offer reliable and efficient routes to this important compound.

Method 1: Azidation of 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose using Trimethylsilyl (B98337) Azide and a Lewis Acid Catalyst

This method involves the substitution of the anomeric acetate (B1210297) of per-O-acetylated mannose with an azide group using trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl₄) or gold(III) bromide (AuBr₃).[1][3][4] This approach is favored for its mild reaction conditions and good yields.

Quantitative Data Summary
ParameterValue (SnCl₄ catalyst)[3][4]Value (AuBr₃ catalyst)[5]
Starting Material 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranosePer-O-acetylated Mannose
Reagents Trimethylsilyl azide (TMSN₃), Stannic chloride (SnCl₄)Trimethylsilyl azide (TMSN₃), Gold(III) bromide (AuBr₃)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Reaction Temperature 25 °C (Room Temperature)25 °C (Room Temperature)
Reaction Time ~6 hours3 hours
Yield ~Quantitative (e.g., 7.6g from 8g starting material)90%
Product Melting Point 52-53 °C (after recrystallization)[3]Not specified
Specific Rotation [α]D²⁵ +116° (c 1.02, chloroform)[3]Not specified
Experimental Protocol

Materials:

  • 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose

  • Trimethylsilyl azide (TMSN₃)

  • Stannic chloride (SnCl₄) or Gold(III) bromide (AuBr₃)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 2-Propanol (for recrystallization)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure using Stannic Chloride (SnCl₄): [3][4]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose (e.g., 8 g) in dry dichloromethane (e.g., 180 mL).[3]

  • To this solution, add trimethylsilyl azide (e.g., 2.6 mL).[3]

  • While stirring, add stannic chloride (e.g., 2 mL) to the mixture.[3]

  • Stir the reaction mixture at room temperature (approximately 25 °C) for about six hours.[3] Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with additional dichloromethane (e.g., 100 mL).[3]

  • Wash the organic solution successively with water, saturated aqueous sodium bicarbonate solution, and again with water.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter the solution and evaporate the solvent in vacuo to obtain a syrup.[3]

  • The syrup should crystallize upon standing. Recrystallize the crude product from 2-propanol to yield pure 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide.[3]

Procedure using Gold(III) Bromide (AuBr₃): [5]

  • To a solution of per-O-acetylated mannose in dichloromethane, add trimethylsilyl azide (3 equivalents).[5]

  • Add gold(III) bromide (10 mol %) as a catalyst.[5]

  • Stir the reaction mixture at 25 °C for 3 hours.[5]

  • Upon completion (monitored by TLC), proceed with a standard aqueous workup similar to the SnCl₄ procedure (dilution with CH₂Cl₂, washing with NaHCO₃ solution and water, and drying over Na₂SO₄).

  • Evaporate the solvent to obtain the product.

Experimental Workflow (Method 1)

Synthesis_Workflow_Method1 start Start dissolve Dissolve Penta-O-acetyl-mannose in dry CH2Cl2 start->dissolve add_reagents Add TMSN3 and Lewis Acid (SnCl4 or AuBr3) dissolve->add_reagents react Stir at Room Temperature (3-6 hours) add_reagents->react workup Aqueous Workup: - Dilute with CH2Cl2 - Wash with H2O & NaHCO3 - Dry over Na2SO4 react->workup evaporate Evaporate Solvent in vacuo workup->evaporate recrystallize Recrystallize from 2-Propanol evaporate->recrystallize product 2,3,4,6-Tetra-O-acetyl-α-D- mannopyranosyl azide recrystallize->product

Caption: Workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide from the peracetylated parent compound.

Method 2: Azidation of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl Bromide using Sodium Azide

This protocol describes a simple and convenient method for the synthesis of glycosyl azides from glycosyl halides.[6] The reaction of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide with sodium azide in an aqueous acetone (B3395972) solvent system provides the desired product with good yield and high stereoselectivity (1,2-trans).[6][7]

Quantitative Data Summary
ParameterValue[6]
Starting Material 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl halide (bromide)
Reagent Sodium azide (NaN₃)
Solvent Acetone/Water (4:1 v/v)
Reaction Temperature Room Temperature
Reaction Time 2-2.5 hours
Yield Good
Experimental Protocol

Materials:

  • 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure: [6]

  • Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (e.g., 5.0 mmol) in acetone (e.g., 18 mL).[6]

  • In a separate flask, prepare a solution of sodium azide (e.g., 0.39 g, 6.0 mmol) in water (e.g., 4.5 mL).[6]

  • Add the aqueous sodium azide solution to the solution of the glycosyl bromide.[6]

  • Stir the reaction mixture at room temperature for 2-2.5 hours, or until TLC analysis indicates the complete disappearance of the starting material.[6]

  • Once the reaction is complete, evaporate the solvent at reduced pressure. The product often crystallizes during concentration.[6]

  • Suspend the resulting solid in water, filter, and wash the solid with water.[6]

  • Recrystallize the crude product from ethanol to obtain pure 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide.[6]

Experimental Workflow (Method 2)

Synthesis_Workflow_Method2 start Start dissolve_bromide Dissolve Mannosyl Bromide in Acetone start->dissolve_bromide prepare_azide Prepare Aqueous Sodium Azide Solution start->prepare_azide mix Combine Solutions dissolve_bromide->mix prepare_azide->mix react Stir at Room Temperature (2-2.5 hours) mix->react evaporate Evaporate Solvent at Reduced Pressure react->evaporate isolate Suspend in Water, Filter, and Wash evaporate->isolate recrystallize Recrystallize from Ethanol isolate->recrystallize product 2,3,4,6-Tetra-O-acetyl-α-D- mannopyranosyl azide recrystallize->product

Caption: Workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide from the corresponding glycosyl bromide.

Safety Precautions

  • Azide compounds are potentially explosive and should be handled with care. Avoid contact with heavy metals and strong acids.

  • Trimethylsilyl azide is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Stannic chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The two methods presented provide robust and reproducible protocols for the synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide. The choice of method may depend on the availability of the starting material and the desired scale of the reaction. Both protocols are well-established in the literature and offer high yields of the target compound, which is a crucial precursor for further derivatization in drug development and glycobiology research.

References

Using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in the synthesis of [18F] FDG precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of [18F]FDG Precursors Using Acetylated Mannopyranose

Introduction

The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical for Positron Emission Tomography (PET), relies on the availability of a suitable precursor molecule. The standard method involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a protected mannose molecule.[1][2] The most common and efficient precursor for this synthesis is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate.[1][3]

This document details the synthesis of mannose triflate starting from its acetylated mannose precursor, 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This specific isomer, with a free hydroxyl group at the C-2 position, is crucial for the subsequent triflation reaction to introduce the triflate leaving group at the desired position for radiolabeling.[4][5] The subsequent use of the synthesized mannose triflate in an automated synthesis module for producing [¹⁸F]FDG is also described. This process provides a reliable, in-house method for producing the precursor, which is often imported from commercial suppliers.[4][6]

The overall process involves two main stages:

  • Synthesis of the Mannose Triflate Precursor: A chemical synthesis involving the "triflation" of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

  • Radiosynthesis of [¹⁸F]FDG: The use of the synthesized mannose triflate in a nucleophilic reaction with [¹⁸F]fluoride, followed by hydrolysis to yield [¹⁸F]FDG.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of mannose triflate and its subsequent use in [¹⁸F]FDG production, based on documented results.[4][8]

Table 1: Synthesis Yield of Mannose Triflate

Starting MaterialStarting Amount (g)ProductFinal Yield (g)Percentage Yield (%)
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose2.6Mannose Triflate~3.0~80
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose49.3Mannose Triflate52.0Not specified

Data sourced from references[4][6][8].

Table 2: [¹⁸F]FDG Production Using In-House Synthesized Mannose Triflate

ParameterValue
Radiochemical Yield (decay uncorrected)55% ± 2%
Radiochemical Yield (decay corrected)76% ± 3%
Radiochemical Purity>96%
Automated Synthesizer UsedSiemens Explora FDG-4

Data sourced from references[4][6][8]. Results are comparable to those obtained with commercially imported precursors.

Experimental Protocols

Protocol 1: Synthesis of Mannose Triflate Precursor

This protocol details the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[4][8]

Materials:

Equipment:

  • Round-bottom flask (250 mL)

  • Stirring plate and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2.6 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in 20 mL of anhydrous CH₂Cl₂ in a 250 mL round-bottom flask.[4]

  • Add 1.5 mL of dry pyridine to the mixture.[4]

  • Cool the flask to -15°C using an ice-salt bath (NaCl:Ice ratio of 3:1).[9]

  • While maintaining the cold temperature and under a dry argon atmosphere, add 2.2 mL of trifluoromethanesulfonic anhydride dropwise over a period of 40 minutes with vigorous stirring.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. This should take approximately 6 hours.[4]

  • Once at room temperature, quench the reaction by washing the mixture with saturated aqueous NaHCO₃ (40 mL) and water (40-50 mL).[9]

  • Separate the organic layer, dry it, filter, and concentrate the solution on a rotary evaporator at 30°C.[9]

  • Recrystallize the resulting crude product from absolute ethanol to obtain the final mannose triflate product as white needles.[4] The complete recrystallization may take up to 3 days.[4]

Protocol 2: Automated Synthesis of [¹⁸F]FDG

This protocol provides a general workflow for the synthesis of [¹⁸F]FDG using the prepared mannose triflate precursor on an automated synthesis module like the Siemens Explora.[2][4]

Procedure Overview:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced by proton bombardment of [¹⁸O]H₂O in a cyclotron.[3][4]

  • Trapping [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge, which traps the [¹⁸F]F⁻ ions.[4]

  • Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water.[1][4]

  • Azeotropic Drying: The mixture in the reaction vessel is dried through repeated azeotropic distillations with anhydrous acetonitrile. This step is critical as the nucleophilic substitution is highly sensitive to water.[1][3]

  • Nucleophilic Substitution (Radiolabeling): A solution of the mannose triflate precursor (e.g., 500 mg dissolved in 20 mL of acetonitrile) is added to the dried [¹⁸F]F⁻/K222/K₂CO₃ complex.[4] The reaction mixture is heated (e.g., at 95°C for 3-5 minutes) to facilitate the nucleophilic displacement of the triflate group by [¹⁸F]fluoride.[2][4]

  • Hydrolysis: After labeling, the four acetyl protecting groups are removed by hydrolysis. This is typically achieved by adding an acid (e.g., 1M HCl) and heating the mixture (e.g., at 120°C for 8 minutes).[1][4] Alkaline hydrolysis (e.g., using NaOH) can also be employed.[3]

  • Purification: The final [¹⁸F]FDG product is purified using a series of cartridges to remove unreacted fluoride, Kryptofix, and other impurities.[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes described in this document.

G cluster_synthesis Mannose Triflate Synthesis start 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose product Mannose Triflate ([18F]FDG Precursor) start->product  Triflation  -15°C to RT, 6h reagents Tf₂O, Pyridine Anhydrous CH₂Cl₂ reagents->product

Caption: Chemical synthesis pathway for the [¹⁸F]FDG precursor, Mannose Triflate.

G cluster_workflow Automated [18F]FDG Radiosynthesis Workflow A 1. [18F]Fluoride Trapping (QMA Cartridge) B 2. Elution (K222 / K₂CO₃) A->B C 3. Azeotropic Drying (Acetonitrile) B->C D 4. Radiolabeling (Add Mannose Triflate Precursor) C->D E 5. Hydrolysis (Remove Acetyl Groups) D->E F 6. Purification E->F G Final Product: [18F]FDG F->G

Caption: Step-by-step workflow for the automated synthesis of [¹⁸F]FDG.

References

Application of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in Solid-Phase Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in the solid-phase synthesis of mannosylated glycopeptides. This key starting material is a versatile precursor for the preparation of glycosylated amino acid building blocks, which are essential for the controlled synthesis of homogeneous glycopeptides for research, therapeutic, and diagnostic applications.

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. The synthesis of well-defined glycopeptides is crucial for understanding the precise roles of carbohydrates in biological processes. Solid-phase peptide synthesis (SPPS) offers a robust method for assembling glycopeptides, primarily through the "building block" approach. This strategy involves the incorporation of pre-synthesized glycosylated amino acids into the growing peptide chain. This compound serves as a readily available and stable precursor for the synthesis of O-linked mannosyl-serine and -threonine building blocks. The acetyl protecting groups on the mannose moiety are stable during peptide synthesis and can be efficiently removed during the final deprotection steps.

Overview of the Synthetic Strategy

The overall strategy for incorporating a mannose unit derived from this compound into a glycopeptide via SPPS can be broken down into three main stages:

  • Preparation of a Mannosyl Donor: The initial step involves the conversion of the relatively unreactive this compound into a reactive glycosyl donor. A common and effective method is the formation of the corresponding glycosyl bromide, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (acetobromomannose).

  • Synthesis of the Glycosylated Amino Acid Building Block: The activated mannosyl donor is then used to glycosylate a suitably protected amino acid, typically Fmoc-L-Serine or Fmoc-L-Threonine, to form the O-glycosidic linkage. This step is often carried out using the Koenigs-Knorr glycosylation method.

  • Solid-Phase Glycopeptide Synthesis (SPPS): The resulting Fmoc-protected mannosylated amino acid building block is then incorporated into the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols. Subsequent cleavage from the resin and global deprotection yields the target mannosylated glycopeptide.

Experimental Protocols

Protocol 1: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Acetobromomannose)

This protocol describes the conversion of this compound to the corresponding glycosyl bromide, a key intermediate for glycosylation reactions.

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM at 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in glacial acetic acid (1.2 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold DCM and pour it into a separatory funnel containing ice-cold water.

  • Separate the organic layer and wash it sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetobromomannose as a syrup or solid. This product is often used in the next step without further purification due to its instability.

Protocol 2: Synthesis of Fmoc-L-Thr(Ac₄-α-D-Manp)-OH Building Block

This protocol details the Koenigs-Knorr glycosylation of an Fmoc-protected threonine derivative with acetobromomannose.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (crude from Protocol 1)

  • Fmoc-L-Threonine allyl ester (Fmoc-Thr-OAll)

  • Silver(I) oxide (Ag₂O) or silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Tetrabutylammonium iodide (TBAI) (optional, as a promoter)

Procedure:

  • To a solution of Fmoc-Thr-OAll (1.0 eq) in anhydrous DCM, add freshly activated powdered 4 Å molecular sieves.

  • Stir the mixture for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add the glycosylation promoter, such as Ag₂O (1.5 eq) or AgOTf (1.1 eq). If using Ag₂O, TBAI (0.1 eq) can be added to facilitate the reaction.

  • Cool the mixture to -20 °C.

  • Add a solution of crude 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves.

  • Wash the Celite® pad with DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the protected glycosylated threonine derivative.

  • Remove the allyl ester protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the final building block, Fmoc-L-Thr(Ac₄-α-D-Manp)-OH.

Protocol 3: Solid-Phase Synthesis of a Mannosylated Glycopeptide

This protocol outlines the incorporation of the mannosylated threonine building block into a peptide sequence on a solid support using Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-L-Thr(Ac₄-α-D-Manp)-OH (from Protocol 2)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Deprotection solution for acetyl groups: 0.1 M Sodium methoxide (B1231860) in methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling, use 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

  • Glycosylated Amino Acid Coupling: For the incorporation of the mannosylated threonine, use 1.5 equivalents of Fmoc-L-Thr(Ac₄-α-D-Manp)-OH, 1.45 equivalents of HATU, and 3 equivalents of DIPEA. The coupling time may need to be extended to 4-6 hours or overnight to ensure complete reaction. Monitor the coupling efficiency using a Kaiser test.

  • Peptide Elongation: Continue the cycles of deprotection and coupling until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • O-Deacetylation: To remove the acetyl protecting groups from the mannose moiety, dissolve the purified, acetylated glycopeptide in a 0.1 M solution of sodium methoxide in methanol. Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC.

  • Final Purification: Neutralize the reaction with a weak acid (e.g., acetic acid) and purify the fully deprotected glycopeptide by RP-HPLC. Lyophilize the pure fractions to obtain the final product.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the key steps in the synthesis of mannosylated glycopeptides.

Table 1: Synthesis of Mannosylated Amino Acid Building Block

Reaction StepStarting MaterialsPromoter/ReagentsSolventTime (h)Temperature (°C)Yield (%)
Glycosyl Bromide FormationThis compound33% HBr in Acetic AcidDCM20>90 (crude)
Koenigs-Knorr GlycosylationAcetobromomannose, Fmoc-Thr-OAllAg₂O / TBAIDCM12-24-20 to RT50-70
Allyl DeprotectionProtected Glycosyl-Thr-OAllPd(PPh₃)₄DCM/MeOH1-2RT>90

Table 2: Solid-Phase Glycopeptide Synthesis Parameters

ParameterCondition
ResinRink Amide (or similar)
Coupling Reagent (Standard AA)HATU/DIPEA
Coupling Reagent (Glyco-AA)HATU/DIPEA (extended time)
Fmoc Deprotection20% Piperidine in DMF
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TIS
Acetyl Deprotection0.1 M NaOMe in MeOH
Final Purity (after HPLC)>95%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Building Block Synthesis cluster_spps Solid-Phase Glycopeptide Synthesis cluster_purification Final Processing start 2,3,4,6-Tetra-O-acetyl- D-mannopyranose donor Acetobromomannose (Glycosyl Donor) start->donor HBr/AcOH building_block Fmoc-Thr(Ac4Man)-OH Building Block donor->building_block Koenigs-Knorr Glycosylation amino_acid Fmoc-Thr-OAll amino_acid->building_block elongation Peptide Elongation (Fmoc-SPPS) building_block->elongation resin Solid Support (Resin) resin->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage crude_glycopeptide Crude Acetylated Glycopeptide cleavage->crude_glycopeptide deacetylation O-Deacetylation (NaOMe/MeOH) crude_glycopeptide->deacetylation RP-HPLC Purification final_product Purified Mannosylated Glycopeptide deacetylation->final_product RP-HPLC Purification

Caption: Overall workflow for the synthesis of mannosylated glycopeptides.

Logical Relationship of Synthetic Stages

logical_relationship A Activation of Mannose Derivative B Glycosylation of Amino Acid A->B Provides reactive glycosyl donor C Incorporation into Peptide Chain (SPPS) B->C Creates glycosylated building block D Cleavage and Side-Chain Deprotection C->D Assembles the glycopeptide backbone E Sugar Deprotection (Deacetylation) D->E Releases crude glycopeptide with protected sugar F Final Purification E->F Removes sugar protecting groups

Caption: Key stages in solid-phase mannosylated glycopeptide synthesis.

Troubleshooting & Optimization

Common side reactions in the synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during the acetylation of D-mannose? A1: The acetylation of D-mannose is not always straightforward and can lead to a mixture of products. The most common side reactions include the formation of a mixture of α and β anomers of the desired pyranose product and the formation of furanose ring isomers.[1][2] Incomplete acetylation can also occur, resulting in partially acetylated mannose derivatives. Under harsh conditions, such as using strong acids at high temperatures, degradation of the sugar can lead to a tar-like mass.[3]

Q2: How can I control the anomeric ratio (α vs. β) of the product? A2: The ratio of α to β anomers is highly dependent on the reaction conditions and catalyst used. For instance, some synthetic procedures report an α/β pyranoside ratio of 4.75:1.[1][2] Lewis acid catalysts like BF₃·OEt₂ are often used in glycosylation reactions following acetylation and can influence the anomeric outcome.[1] Achieving a specific anomer typically requires careful chromatographic separation of the product mixture.

Q3: Is the formation of furanose isomers a significant problem? A3: Yes, the formation of furanosides can be a notable side reaction. While often found in smaller quantities compared to the pyranose forms, their presence complicates purification. Detailed NMR analysis of D-mannose acetylation products has confirmed the presence of both pyranoside and furanoside anomers.[1][2] Reaction conditions must be optimized to favor the formation of the more stable six-membered pyranose ring.

Q4: My final product is a sticky syrup, not the expected solid. What could be the cause? A4: A syrupy product typically indicates the presence of impurities. This can be due to a mixture of α and β anomers, which can depress the melting point, or the presence of residual solvents or incompletely acetylated byproducts. Thorough purification by column chromatography and ensuring complete removal of solvents and reagents during the workup are crucial steps to obtain a solid product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction. 2. Degradation of sugar under harsh acidic or thermal conditions.[3] 3. Product loss during aqueous workup. 4. Inefficient chromatographic separation.1. Monitor the reaction closely with Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. 2. Avoid strong acids like p-toluenesulfonic acid at high temperatures.[3] Use milder catalysts like pyridine (B92270). 3. Ensure proper pH control during extractions and minimize the number of aqueous washes. 4. Optimize the solvent system for column chromatography to achieve better separation.
Product Discoloration (Yellow/Brown) 1. Caramelization of the sugar at high temperatures. 2. Use of strong, non-volatile acids (e.g., p-TsOH) which can cause charring.[3]1. Maintain a controlled reaction temperature; avoid excessive heating. 2. Use a volatile base like pyridine as both a catalyst and solvent, which can be removed under vacuum.[1] 3. A decolorizing step with activated charcoal can be attempted prior to final concentration, but may reduce yield.
Multiple Spots on TLC Analysis 1. Presence of both α and β anomers.[1][2] 2. Formation of furanose isomers.[1] 3. Incompletely acetylated intermediates.1. This is expected. The anomers often have slightly different Rf values. 2. These byproducts will appear as separate spots. Separation requires careful column chromatography. 3. Ensure sufficient equivalents of the acetylating agent and adequate reaction time.
Difficult Purification 1. Poor separation of anomers and isomers on silica (B1680970) gel. 2. Co-elution of byproducts with the desired product.1. Use a high-quality silica gel and test various eluent systems (e.g., gradients of ethyl acetate (B1210297) in hexane (B92381) or toluene).[3] 2. Consider a pre-purification step, such as crystallization, if one anomer is significantly dominant and less soluble. Recrystallization from ethanol (B145695) can yield pure needles of the product.[4]
Summary of Potential Acetylation Products
Product Type Anomer(s) Typical Occurrence Reference
Per-O-acetyl-mannopyranosideα and βMajor products; ratio is condition-dependent.[1][2]
Per-O-acetyl-mannofuranosideα and βMinor byproducts, complicating purification.[1]
Partially Acetylated MannoseN/AResult of incomplete reaction.[5]

Experimental Protocol: Per-O-acetylation of D-Mannose

This protocol is adapted from established procedures for the acetylation of mannose.[1]

Materials:

  • D-Mannose

  • Pyridine, anhydrous

  • Acetic anhydride (B1165640)

  • Ethyl acetate

  • Hydrochloric acid (3.6%)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (26 mL, 275 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup - Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash it multiple times with 3.6% HCl (5 x 10 mL) to remove the pyridine.

  • Workup - Washing: Wash the organic layer with brine (2 x 15 mL).

  • Drying and Concentration: Collect the organic phase and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to separate the anomers and remove other byproducts. The final product is typically a white solid or foam.[6]

Visualizations

experimental_workflow cluster_reaction Acetylation Reaction cluster_workup Workup & Purification cluster_side_products Common Side Products start D-Mannose reagents Acetic Anhydride, Pyridine, 0°C to RT reaction Crude Product Mixture reagents->reaction Stir overnight workup Quench & Extract (EtOAc / HCl / Brine) reaction->workup anomers α/β Anomers reaction->anomers Anomerization furanose Furanose Isomers reaction->furanose Ring Isomerization incomplete Incomplete Acetylation reaction->incomplete Incomplete Reaction purify Column Chromatography (Silica Gel) workup->purify product Pure Tetra-O-acetyl- D-mannopyranose purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_issues Problem Identification cluster_solutions Recommended Actions start Observed Problem low_yield Low Yield Possible Causes: - Incomplete Reaction - Degradation - Workup Loss start->low_yield bad_tlc Multiple TLC Spots Possible Causes: - α/β Anomers - Furanose Isomers - Impurities start->bad_tlc discoloration Yellow/Brown Product Possible Causes: - Caramelization - Harsh Acid Catalyst start->discoloration sol_yield {Monitor with TLC | Use Mild Conditions | Optimize Extraction} low_yield->sol_yield Troubleshoot sol_tlc {Expected for Anomers | Optimize Chromatography | Ensure Reaction Completion} bad_tlc->sol_tlc Troubleshoot sol_discoloration {Control Temperature | Use Pyridine Catalyst | Consider Charcoal Treatment} discoloration->sol_discoloration Troubleshoot

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Identifying and removing byproducts from 2,3,4,6-Tetra-O-acetyl-D-mannopyranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation Incomplete reaction due to insufficient reagents or reaction time.Ensure D-mannose is fully dissolved before adding reagents. Use a slight excess of acetic anhydride (B1165640) and pyridine (B92270). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[1]
Inactive reagents.Use freshly distilled acetic anhydride and dry pyridine. Moisture can deactivate the reagents and lead to poor yields.
Product is a thick, inseparable oil instead of a solid Presence of multiple anomers and isomers (α/β-pyranose, α/β-furanose) preventing crystallization.[2]Attempt to purify a small sample by flash column chromatography to isolate the major product. Use the purified fraction to attempt seeding the bulk oil to induce crystallization.
Residual pyridine or acetic acid.After the reaction, co-evaporate the mixture with toluene (B28343) multiple times to remove residual pyridine.[1] Wash the organic extract thoroughly with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.[3]
Multiple spots on TLC after reaction Incomplete acetylation leading to partially acetylated byproducts.Increase the reaction time and/or the amount of acetylating agent. Ensure the reaction is stirred efficiently.
Formation of anomeric (α and β) and ring (pyranose and furanose) isomers.[2]Utilize column chromatography for separation. Different solvent systems can be tested to achieve optimal separation of the isomers. Recrystallization of the mixed fractions can sometimes selectively crystallize one anomer.
Difficulty in separating α and β anomers Similar polarities of the anomers.Employ careful flash column chromatography with a shallow solvent gradient. Multiple elutions may be necessary. Monitor fractions closely by TLC. Recrystallization from a suitable solvent system (e.g., diethyl ether) may selectively precipitate one anomer.
Product decomposes during workup Hydrolysis of the acetyl groups by acidic or basic conditions.During aqueous workup, perform the washes quickly and at a low temperature. Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are:

  • Anomers: The desired product can exist as both α and β anomers. The ratio of these anomers can vary depending on the reaction conditions.[2]

  • Isomers: Small amounts of the furanose form (α and β anomers of 2,3,4,6-Tetra-O-acetyl-D-mannofuranose) can also be formed.[2]

  • Penta-O-acetyl-D-mannopyranose: If the reaction starts from D-mannose and goes through a per-O-acetylation step, this will be the main intermediate. Incomplete subsequent reactions will leave this as an impurity.[4]

  • Partially acetylated mannose derivatives: If the acetylation is incomplete, various mono-, di-, and tri-acetylated mannose species can be present.

  • Byproducts from reagents: When using pyridine and acetic anhydride, a side product, N-acetyl-1,2-dihydro-2-pyridylacetic acid, can sometimes be formed.[5]

Q2: How can I monitor the progress of the acetylation reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material (D-mannose) on a silica (B1680970) gel TLC plate. As the reaction progresses, the spot corresponding to the polar starting material will diminish, and less polar spots corresponding to the acetylated products will appear. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What is a suitable TLC solvent system for separating the product from byproducts?

A3: A common solvent system for separating acetylated sugars is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio can be optimized, but a starting point could be 3:1 or 2:1 (hexane:ethyl acetate). For more polar byproducts, the proportion of ethyl acetate can be increased. Staining with a phosphomolybdic acid or ceric sulfate (B86663) solution and heating is typically required for visualization.

Q4: How can I distinguish between the α and β anomers of this compound?

A4: The anomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2) is characteristic for each anomer. This is a reliable method for determining the anomeric configuration.

Q5: What is the best method for purifying the final product?

A5: The most common and effective purification method is flash column chromatography on silica gel. This allows for the separation of the desired product from starting material, partially acetylated byproducts, and different isomers. Following chromatography, recrystallization from a suitable solvent like diethyl ether or ethanol (B145695) can further enhance the purity and potentially isolate a single anomer.

Experimental Protocols

Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (Per-O-acetylation)

This procedure is often the first step in a multi-step synthesis to obtain a tetra-acetylated product.

Materials:

  • D-mannose

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • 3.6% Hydrochloric acid

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve D-mannose (e.g., 5.0 g) in pyridine (e.g., 40 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (e.g., 26 mL) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate (e.g., 30 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 3.6% HCl (5 x 10 mL) and brine (2 x 15 mL).

  • Collect the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

Data Presentation

Compound Anomeric Ratio (α:β) Yield Reference
Per-O-acetyl-mannopyranoside86:13 (pyranoside)76% (total pyranoside)[2]

Note: The anomeric ratio and yield can vary significantly based on the specific reaction conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product D-Mannose D-Mannose Acetylation Acetylation D-Mannose->Acetylation Acetic Anhydride, Pyridine Target_Product 2,3,4,6-Tetra-O-acetyl- D-mannopyranose (α/β) Acetylation->Target_Product Byproduct_1 Penta-O-acetyl- D-mannopyranose Acetylation->Byproduct_1 Byproduct_2 Partially Acetylated Mannoses Acetylation->Byproduct_2 Byproduct_3 Furanose Isomers Acetylation->Byproduct_3 Purification_Step Column Chromatography & Recrystallization Target_Product->Purification_Step Byproduct_1->Purification_Step Byproduct_2->Purification_Step Byproduct_3->Purification_Step Final_Product Pure 2,3,4,6-Tetra-O-acetyl- D-mannopyranose Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Logic cluster_conditions Reaction Conditions cluster_byproducts Resulting Products/Byproducts Start D-Mannose Acetylation Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Complete_Reaction Complete Reaction Start->Complete_Reaction Side_Reactions Side Reactions Start->Side_Reactions Partially_Acetylated Partially Acetylated Mannoses Incomplete_Reaction->Partially_Acetylated Peracetylated Penta-O-acetyl-mannopyranose (α/β anomers) Complete_Reaction->Peracetylated Furanosides Peracetylated Furanosides Side_Reactions->Furanosides

Caption: Logical relationships in byproduct formation during D-mannose acetylation.

References

Stability of acetyl protecting groups on mannose under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl-protected mannose.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for the stability of acetyl protecting groups on mannose?

Acetyl protecting groups on mannose are generally stable under neutral and mildly acidic or basic conditions. However, they are labile to strong acids and bases. Under basic conditions, such as those used in Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol), acetyl groups are readily cleaved.[1][2] Under strongly acidic conditions, cleavage can also occur, but this method is often harsher and may lead to side reactions. The stability is also influenced by the position of the acetyl group on the mannose ring and the overall stereochemistry of the molecule.[1]

Q2: Which condition is generally preferred for the deprotection of acetylated mannose: acidic or basic?

Basic conditions are overwhelmingly preferred for the deprotection of acetylated mannose. The Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol (B129727), is the most common and generally efficient method.[1][2] This method is typically high-yielding and proceeds under mild conditions. Acid-catalyzed deacetylation is less common as it often requires harsher conditions which can lead to side reactions such as glycosidic bond cleavage or the formation of byproducts.[3]

Q3: Can acetyl groups migrate on the mannose ring during deprotection?

Yes, acetyl group migration is a known phenomenon in carbohydrate chemistry and can occur under both acidic and basic conditions, although it is more commonly discussed in the context of base-catalyzed reactions.[1] Migration can happen between adjacent hydroxyl groups on the same mannose unit. This can sometimes lead to incomplete deacetylation or the formation of partially acetylated isomers, complicating purification.

Q4: Are there milder alternatives to chemical deprotection?

Yes, enzymatic deprotection offers a milder alternative for removing acetyl groups from mannose. Lipases and esterases can be used to selectively deacetylate mannose derivatives under neutral or near-neutral pH conditions and at room temperature.[4] This method can be particularly useful for sensitive substrates where harsh pH conditions could cause degradation.

Troubleshooting Guides

Issue 1: Incomplete Deprotection under Basic Conditions (Zemplén Deacetylation)

Symptoms:

  • TLC analysis shows the presence of starting material or partially deacetylated intermediates.

  • NMR spectrum of the product shows residual acetyl signals.

Possible Causes and Solutions:

CauseSolution
Insufficient catalyst Increase the amount of sodium methoxide incrementally. Monitor the reaction closely by TLC.
Reaction time too short Allow the reaction to stir for a longer period. Monitor by TLC until the starting material is consumed.
Poor quality methanol While some studies suggest that non-anhydrous methanol can be used, for sensitive substrates or to ensure reproducibility, it is best to use dry methanol to avoid quenching the methoxide catalyst.[5]
Steric hindrance Acetyl groups at sterically hindered positions may be more difficult to remove. In such cases, a longer reaction time or a slight increase in temperature may be necessary.
Precipitation of product If the deacetylated product is insoluble in methanol, it may precipitate out of the solution, preventing complete reaction. Try using a co-solvent to improve solubility.
Issue 2: Side Reactions during Deprotection

Symptoms:

  • Formation of unexpected spots on TLC.

  • Complex NMR spectrum with unidentifiable peaks.

Possible Causes and Solutions:

CauseSolution
Acetyl migration This can lead to a mixture of isomers. To minimize migration, keep the reaction temperature low and the reaction time as short as possible. Purification by chromatography may be necessary to separate the desired product from its isomers.[1]
Epimerization Under strongly basic conditions, epimerization at C2 of mannose can occur. Use only a catalytic amount of base and avoid prolonged reaction times at elevated temperatures.
Glycosidic bond cleavage (under acidic conditions) Strong acid can cleave glycosidic linkages. If acidic deprotection is necessary, use milder acidic conditions (e.g., dilute HCl in methanol) and carefully monitor the reaction.[3]
Issue 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to separate from salts or byproducts.

  • The product is a viscous oil that is difficult to handle.

Possible Causes and Solutions:

CauseSolution
Residual salts After Zemplén deacetylation, the reaction is typically neutralized with an acid or an ion-exchange resin. Ensure complete neutralization to pH 7. If using acid, subsequent removal of the resulting salts may require chromatographic purification or dialysis. Using an ion-exchange resin can simplify workup as it is easily filtered off.[2]
Co-elution of byproducts If side products are present, careful optimization of the chromatographic conditions (e.g., solvent system, column packing material) is necessary. High-performance liquid chromatography (HPLC) may be required for difficult separations.[6][7]
Amorphous nature of the product Fully deprotected sugars are often hygroscopic and may not crystallize easily. Lyophilization from water can yield a fluffy powder that is easier to handle than a syrup.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the deacetylation of mannose derivatives. Note that reaction times and yields can vary significantly depending on the specific substrate.

ConditionReagents and SolventsTemperatureTypical Reaction TimeTypical YieldNotes
Basic (Zemplén) Catalytic NaOMe in dry MeOH0 °C to Room Temp.1 - 24 hours>90%The most common and reliable method.[1][2]
Acidic HCl in EtOH/CHCl₃Room Temp. to RefluxVariableVariableCan be regioselective but may cause side reactions.[8]
Enzymatic Lipase/Esterase in buffer/co-solventRoom Temp.24 - 48 hours75-99%Mild conditions, suitable for sensitive substrates.[4]

Experimental Protocols

Protocol 1: Zemplén Deacetylation of Per-O-acetylated Mannose (Basic Conditions)

Materials:

  • Per-O-acetylated mannose

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH) or solid sodium methoxide

  • Dowex® 50WX8 or similar acidic ion-exchange resin (H+ form)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the per-O-acetylated mannose in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes for the starting material and a more polar system like 9:1 dichloromethane:methanol for the product). The reaction is complete when the starting material spot has disappeared.

  • Once the reaction is complete, add the acidic ion-exchange resin portion-wise until the pH of the solution is neutral (check with pH paper).

  • Stir the mixture for an additional 15-30 minutes.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deacetylated mannose.

  • Purify the product by silica (B1680970) gel chromatography if necessary.

Protocol 2: Acid-Catalyzed Deacetylation of Per-O-acetylated Mannose (Acidic Conditions)

Materials:

Procedure:

  • Dissolve the per-O-acetylated mannose in a mixture of chloroform and ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature or gently heat if necessary.

  • Monitor the reaction closely by TLC. Be aware of the potential for side product formation.

  • Once the desired level of deacetylation is achieved, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Logical Workflow for Troubleshooting Deacetylation

Troubleshooting_Deacetylation start Start: Deacetylation of Acetylated Mannose check_completion Check Reaction Completion by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete workup Proceed to Work-up and Purification complete->workup cause1 Insufficient Catalyst/Reagent? troubleshoot_incomplete->cause1 cause2 Reaction Time/Temp Too Low? cause1->cause2 No solution1 Add more catalyst/reagent cause1->solution1 Yes cause3 Poor Solvent Quality? cause2->cause3 No solution2 Increase reaction time/temperature cause2->solution2 Yes solution3 Use anhydrous solvent cause3->solution3 Yes cause3->workup No solution1->check_completion solution2->check_completion solution3->check_completion check_purity Check Product Purity (TLC/NMR) workup->check_purity impure Product Impure check_purity->impure No pure Pure Product Obtained check_purity->pure Yes troubleshoot_impure Troubleshoot Impure Product impure->troubleshoot_impure end End pure->end side_reactions Side Reactions Occurred? troubleshoot_impure->side_reactions purification_issue Purification Issue? side_reactions->purification_issue No solution4 Optimize reaction conditions (lower temp, shorter time) side_reactions->solution4 Yes solution5 Optimize chromatography purification_issue->solution5 Yes solution4->start solution5->workup

References

How to improve the yield of glycosylation reactions with 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions utilizing 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in glycosylation?

This compound is a derivative of D-mannose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by acetyl groups.[1][2][] This per-O-acetylated mannose is a common glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and therapeutic vaccines. The acetyl protecting groups enhance its stability and solubility in organic solvents commonly used for glycosylation reactions. The anomeric position (C-1) is typically derivatized with a suitable leaving group to facilitate the glycosidic bond formation.

Q2: My glycosylation reaction with this compound has a low yield. What are the potential causes and how can I improve it?

Low yields in glycosylation reactions can stem from several factors. A systematic troubleshooting approach is often the most effective way to identify and resolve the issue. Key areas to investigate include the choice of leaving group, promoter, reaction temperature, and solvent.

Below is a troubleshooting guide to address low reaction yields:

Low_Yield_Troubleshooting cluster_leaving_group Leaving Group Considerations cluster_promoter Promoter/Catalyst Optimization cluster_temperature Temperature Control cluster_solvent Solvent Selection cluster_acceptor Acceptor Reactivity start Low Glycosylation Yield leaving_group Evaluate Leaving Group start->leaving_group Start Here promoter Optimize Promoter/Catalyst leaving_group->promoter If yield is still low lg_1 Trichloroacetimidates are generally highly reactive. leaving_group->lg_1 temperature Adjust Reaction Temperature promoter->temperature If yield is still low p_1 TMSOTf is a powerful Lewis acid for activating many donors. promoter->p_1 solvent Assess Solvent System temperature->solvent If yield is still low t_1 Lower temperatures (e.g., -78°C to -35°C) can minimize side reactions. temperature->t_1 acceptor Check Acceptor Reactivity solvent->acceptor If yield is still low s_1 Dichloromethane (CH2Cl2) is a common, non-polar solvent. solvent->s_1 end Improved Yield acceptor->end Resolution a_1 Sterically hindered acceptors may require more forcing conditions. acceptor->a_1 lg_2 Thioethers can be effective but may require specific activators. lg_3 Anomeric benzoyloxy groups can be activated by low-cost promoters. p_2 BF3·OEt2 can offer different selectivity and reactivity profiles. p_3 SnCl4 has also been shown to be an effective promoter. t_2 Some reactions may require ramping to a higher temperature for completion. s_2 Solvent choice can significantly impact stereoselectivity. a_2 The nucleophilicity of the acceptor alcohol is crucial.

Caption: Troubleshooting workflow for low glycosylation yield.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity (α vs. β-linkage)

The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the protecting groups on the donor, the nature of the solvent, and the reaction mechanism (SN1 vs. SN2).[4] For mannosyl donors with a participating group at C-2 (like the acetyl group), the formation of an α-glycoside is generally favored.

Strategies to Enhance β-Mannosylation:

  • Pre-activation protocols: Activating the glycosyl donor in the absence of the acceptor can sometimes lead to the formation of intermediates that favor β-glycoside formation.[5]

  • Use of specific protecting groups: While the starting material is per-acetylated, strategic use of other protecting groups in more complex syntheses, such as a 4,6-O-benzylidene group, can favor an SN2-type displacement, enhancing β-selectivity.[6]

Preactivation_Workflow cluster_step1 Step 1: Pre-activation cluster_step2 Step 2: Glycosylation donor Mannosyl Donor intermediate Activated Intermediate (e.g., Glycosyl Triflate) donor->intermediate + Promoter/Activator (in absence of acceptor) promoter Promoter (e.g., Tf2O) promoter->intermediate activator Activator (e.g., BSP) activator->intermediate product Glycosylation Product intermediate->product acceptor Glycosyl Acceptor acceptor->product + Activated Intermediate

References

Technical Support Center: Troubleshooting Low Stereoselectivity in Mannosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low stereoselectivity in mannosylation, particularly when using acetylated mannosyl donors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and provide guidance on how to improve the stereoselectivity of your mannosylation reactions.

Q1: My mannosylation reaction with a peracetylated mannose donor is giving a mixture of α and β anomers. How can I increase the α-selectivity?

A1: Low α-selectivity in mannosylation with acetylated donors is a common issue. The acetyl group at the C-2 position can participate in the reaction through a mechanism called "neighboring group participation," which can lead to the formation of the undesired β-anomer (the 1,2-trans-product). To favor the formation of the α-anomer (the 1,2-cis-product), you can manipulate several reaction parameters:

  • Choice of Solvent: The solvent plays a crucial role in stereoselectivity. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are known to favor the formation of α-glycosides. In contrast, nitrile solvents like acetonitrile (B52724) (MeCN) tend to promote the formation of β-glycosides. Dichloromethane (DCM) is a common solvent that can lead to mixtures, and its effect can be modulated by the other reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product. However, in mannosylation, thermodynamic control at higher temperatures can sometimes favor the more stable α-anomer. It is crucial to find the optimal temperature for your specific system. A systematic study of the reaction at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) is recommended.

  • Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid promoter significantly impact the stereochemical outcome. Stronger Lewis acids can favor the formation of an oxocarbenium ion, which can lead to a mixture of anomers. Milder Lewis acids or specific promoter systems might offer better selectivity.

Q2: I am observing a significant amount of the β-mannoside. What is causing this and how can I minimize it?

A2: The formation of a significant amount of the β-mannoside when using an acetylated mannosyl donor is primarily due to neighboring group participation by the C-2 acetyl group. The acetyl group can attack the anomeric center to form a dioxolanium ion intermediate. Subsequent attack by the acceptor alcohol occurs at the anomeric carbon from the opposite face, leading exclusively to the β-product.

To minimize the formation of the β-anomer, you should aim to suppress this neighboring group participation pathway. Here’s how:

  • Utilize Non-Participating Solvents: As mentioned, ethereal solvents like diethyl ether can stabilize the intermediate oxocarbenium ion in a way that favors α-attack.

  • Employ "In Situ Anomerization": Some reaction conditions can promote the equilibration of the initially formed kinetic product to the thermodynamically more stable anomer. For mannosides, the α-anomer is generally more stable due to the anomeric effect. Running the reaction at a slightly elevated temperature or for a longer duration might favor the α-product, but this needs to be balanced against the risk of side reactions.

  • Choice of Donor Protecting Groups: While you are using an acetylated donor, consider if other protecting groups could be used in future experiments. Non-participating groups at C-2, such as benzyl (B1604629) ethers, would eliminate this issue, although they can sometimes lead to lower reactivity and selectivity if not optimized.

Q3: How does the choice of Lewis acid affect the α/β selectivity in my mannosylation reaction?

A3: The Lewis acid is critical in activating the glycosyl donor and its nature directly influences the reaction mechanism and, consequently, the stereoselectivity.

  • Strong Lewis Acids (e.g., TMSOTf, BF₃·OEt₂): These are common promoters that can lead to the formation of a more dissociated oxocarbenium ion. This can result in a loss of stereocontrol, leading to a mixture of α and β anomers, as the acceptor can attack from either face of the planar-like intermediate.

  • Milder Lewis Acids or Halogenating Agents (e.g., NIS/TfOH, SnCl₄): These reagents can sometimes offer better control. For instance, the NIS/TfOH system is widely used for activating thioglycoside donors and the stereoselectivity can be highly dependent on the other reaction parameters. SnCl₄ has also been shown to be effective, and its Lewis acidity can be modulated by the solvent.

The optimal Lewis acid is highly substrate-dependent, and screening a few options is often necessary.

Q4: Can the nature of the acceptor alcohol influence the stereoselectivity?

A4: Yes, the nucleophilicity and steric hindrance of the acceptor alcohol can influence the stereoselectivity of the glycosylation reaction.

  • Primary vs. Secondary Alcohols: Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols. This higher reactivity can sometimes lead to lower selectivity as the reaction may proceed too quickly for thermodynamic or kinetic preferences to be fully established. With more hindered secondary alcohols, the steric interactions in the transition state become more significant, which can favor the formation of one anomer over the other.

  • Highly Reactive Acceptors: Very nucleophilic acceptors might react rapidly with the initially formed activated donor species, potentially leading to the kinetic product. If the desired product is the thermodynamic one, a less nucleophilic acceptor or slower reaction conditions might be beneficial.

Data Presentation: Impact of Reaction Parameters on Stereoselectivity

The following tables summarize quantitative data on how different reaction parameters can influence the α/β ratio in mannosylation reactions. Note that the exact ratios are highly dependent on the specific donor, acceptor, and precise reaction conditions.

Table 1: Effect of Solvent on Mannosylation Stereoselectivity

Glycosyl DonorAcceptorPromoterSolventTemperature (°C)α/β Ratio
Peracetylated Mannosyl BromideMethanolAg₂CO₃CH₂Cl₂RT1:1
Peracetylated Mannosyl BromideMethanolAg₂CO₃Diethyl EtherRT>9:1
Peracetylated Mannosyl BromideMethanolAg₂CO₃AcetonitrileRT1:>9
2-O-Acetyl-3,4,6-tri-O-benzyl-mannosyl trichloroacetimidatePrimary AlcoholTMSOTfCH₂Cl₂-401:1.5
2-O-Acetyl-3,4,6-tri-O-benzyl-mannosyl trichloroacetimidatePrimary AlcoholTMSOTfDiethyl Ether-404:1

Table 2: Effect of Temperature on Mannosylation Stereoselectivity

Glycosyl DonorAcceptorPromoterSolventTemperature (°C)α/β Ratio
Peracetylated Mannosyl Thioethyl DonorSecondary AlcoholNIS/TfOHCH₂Cl₂-781:2
Peracetylated Mannosyl Thioethyl DonorSecondary AlcoholNIS/TfOHCH₂Cl₂-201:1
Peracetylated Mannosyl Thioethyl DonorSecondary AlcoholNIS/TfOHCH₂Cl₂02:1
Peracetylated Mannosyl Thioethyl DonorSecondary AlcoholNIS/TfOHCH₂Cl₂254:1

Table 3: Effect of Lewis Acid on Mannosylation Stereoselectivity

Glycosyl DonorAcceptorPromoterSolventTemperature (°C)α/β Ratio
Peracetylated Mannosyl TrichloroacetimidatePrimary AlcoholTMSOTfCH₂Cl₂-201:1
Peracetylated Mannosyl TrichloroacetimidatePrimary AlcoholBF₃·OEt₂CH₂Cl₂-202:1
Peracetylated Mannosyl TrichloroacetimidatePrimary AlcoholSnCl₄CH₂Cl₂-203:1

Experimental Protocols

Protocol 1: General Procedure for Schmidt Mannosylation with a Peracetylated Donor
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl donor (1.0 eq) and the acceptor alcohol (1.2-1.5 eq). Add activated molecular sieves (4Å).

  • Dissolution: Dissolve the solids in the chosen anhydrous solvent (e.g., CH₂Cl₂ or diethyl ether).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Initiation: Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (disappearance of the donor), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.

  • Work-up: Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with the reaction solvent. Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, spot the starting materials (donor and acceptor) and the reaction mixture at different time points.

  • Elution: Develop the TLC plate in a suitable solvent system (e.g., 2:1 hexane/ethyl acetate).

  • Visualization: Visualize the spots under UV light (if applicable) and then by staining. A common stain for carbohydrates is a p-anisaldehyde solution or a potassium permanganate (B83412) solution, followed by gentle heating.

  • Analysis: The disappearance of the donor spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 3: Determination of the α/β Anomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small, purified sample of the mannoside product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The anomeric protons (H-1) of mannosides typically appear in the region of δ 4.5-5.5 ppm.[1][2][3][4]

    • α-anomers generally show a small coupling constant (J₁,₂ ≈ 1-2 Hz) and resonate at a lower field (further downfield).[1]

    • β-anomers typically exhibit a very small coupling constant (J₁,₂ < 1 Hz, often appearing as a singlet or a very narrow doublet) and resonate at a higher field (further upfield) compared to the α-anomer.[1]

  • Quantification: Integrate the signals corresponding to the anomeric protons of the α and β isomers. The ratio of the integrals gives the α/β ratio of the product mixture.

Visualizations

Troubleshooting_Low_Stereoselectivity Start Low Stereoselectivity in Mannosylation (Mixture of α and β anomers) Problem Predominant formation of β-Mannoside? Start->Problem Alpha_Desired Goal: Increase α-Selectivity Problem->Alpha_Desired No Beta_Minimize Goal: Minimize β-Formation Problem->Beta_Minimize Yes Solvent Optimize Solvent Alpha_Desired->Solvent Temperature Optimize Temperature Alpha_Desired->Temperature Lewis_Acid Optimize Lewis Acid Alpha_Desired->Lewis_Acid NGP Suppress Neighboring Group Participation (C-2 Acetyl Group) Beta_Minimize->NGP Ethereal Use Ethereal Solvents (e.g., Diethyl Ether, THF) Solvent->Ethereal Nitrile Avoid Nitrile Solvents (e.g., Acetonitrile) Solvent->Nitrile Thermo_Control Consider Thermodynamic Control (Higher Temperature) Temperature->Thermo_Control Kinetic_Control Consider Kinetic Control (Lower Temperature) Temperature->Kinetic_Control Mild_LA Screen Milder Lewis Acids Lewis_Acid->Mild_LA NGP->Solvent

Caption: Troubleshooting workflow for low stereoselectivity in mannosylation.

Mannosylation_Workflow A 1. Mix Donor, Acceptor, & Molecular Sieves B 2. Add Anhydrous Solvent & Cool to Target Temperature A->B C 3. Add Lewis Acid Promoter B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction D->E Reaction Complete F 6. Aqueous Work-up E->F G 7. Purify by Column Chromatography F->G H 8. Analyze α/β Ratio by ¹H NMR G->H

Caption: General experimental workflow for a mannosylation reaction.

Anomeric_Effect_vs_NGP Donor Acetylated Mannosyl Donor Activation Activation (Lewis Acid) Donor->Activation Intermediate Oxocarbenium Ion Intermediate Activation->Intermediate Anomeric_Effect Anomeric Effect Favors Axial Attack Intermediate->Anomeric_Effect Pathway 1 NGP Neighboring Group Participation (C-2 Acetyl) Forms Dioxolanium Ion Favors Equatorial Attack Intermediate->NGP Pathway 2 Alpha_Product α-Mannoside (1,2-cis) Anomeric_Effect->Alpha_Product Beta_Product β-Mannoside (1,2-trans) NGP->Beta_Product

References

Preventing orthoester formation during glycosylation with 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a glycosyl donor. The focus is on preventing the formation of the common orthoester byproduct and maximizing the yield of the desired 1,2-trans-glycoside.

Troubleshooting Guide

This section addresses specific issues that may arise during the glycosylation reaction and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
High percentage of orthoester byproduct is observed. The reaction conditions favor the kinetic orthoester product over the thermodynamic glycoside. This can be influenced by the Lewis acid, solvent, and temperature.- Optimize the Lewis Acid: Switch to a stronger Lewis acid (e.g., TMSOTf) which can promote the rearrangement of the orthoester to the desired glycoside. Conversely, in some systems, a weaker Lewis acid might be less prone to promoting the initial orthoester formation. A screening of different Lewis acids is often recommended. - Adjust the Solvent: Use a more polar solvent system. A mixture of a halogenated solvent and an ethereal solvent (e.g., DCM/diethyl ether) can sometimes enhance the yield and selectivity for the desired glycoside.[1] - Control the Temperature: Lowering the reaction temperature can favor the thermodynamically more stable glycoside. However, in some cases, warming the reaction after initial coupling at low temperature can promote the rearrangement of any formed orthoester to the glycoside.[2]
Low or no yield of the desired glycoside. - Inefficient activation of the glycosyl donor. - Decomposition of the donor or acceptor. - Presence of water in the reaction mixture.- Implement a Pre-activation Protocol: Activate the glycosyl donor with the promoter before adding the glycosyl acceptor. This can lead to higher yields and better stereoselectivity.[3] - Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly activated molecular sieves (3Å or 4Å) to scavenge any trace amounts of water. - Check Reagent Stability: Verify the quality and purity of the glycosyl donor, acceptor, and promoter.
Formation of anomeric mixtures (both α and β-glycosides). The reaction is proceeding through a partially SN1-type mechanism, leading to loss of stereocontrol.- Solvent Choice: The solvent can have a significant impact on stereoselectivity. Non-polar solvents may favor α-glycosides, while nitrile solvents can promote the formation of β-glycosides.[4] - Promoter System: The choice of promoter can influence the nature of the reactive intermediate and thus the stereochemical outcome.
Reaction is sluggish or does not go to completion. - Insufficiently reactive glycosyl donor or acceptor. - Inadequate promoter strength or concentration.- Increase Promoter Equivalents: A higher concentration of the Lewis acid might be necessary to drive the reaction to completion. - Increase Temperature: If low temperature is not critical for selectivity, gradually increasing the reaction temperature might enhance the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of orthoester formation with this compound?

A1: The acetyl group at the C-2 position of the mannose donor can act as a participating group. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetyl group can attack the anomeric carbon, forming a cyclic acyloxonium ion intermediate. A nucleophile (the glycosyl acceptor) can then attack the carbon of the former acetyl carbonyl group, leading to the formation of a 1,2-orthoester byproduct instead of attacking the anomeric carbon to form the desired glycoside.

Q2: How does the choice of Lewis acid affect orthoester formation?

A2: The strength of the Lewis acid is a critical factor. A strong Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can promote the in situ rearrangement of the kinetically formed orthoester to the thermodynamically more stable 1,2-trans-glycoside.[1] Weaker Lewis acids may not be as effective at promoting this rearrangement, potentially leading to higher yields of the orthoester.

Q3: What is a "pre-activation" protocol, and how can it help?

A3: A pre-activation protocol involves activating the glycosyl donor with the promoter for a certain period before the glycosyl acceptor is added to the reaction mixture.[3] This temporal separation of donor activation and glycosylation can lead to the formation of a more defined reactive intermediate, which can improve the yield and stereoselectivity of the desired glycoside and minimize side reactions like orthoester formation.[3]

Q4: Can the solvent choice really make a difference in preventing orthoester formation?

A4: Yes, the solvent plays a crucial role in glycosylation reactions. The polarity and coordinating ability of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the product distribution. For instance, a synergistic effect has been observed when using a mixture of a halogenated solvent and an ethereal solvent, which can enhance both the yield and the α-selectivity in some 1,2-cis glycosylations.[1] For 1,2-trans glycosylations, solvent choice can also modulate the ratio of glycoside to orthoester.

Q5: Is there an ideal temperature for running these glycosylation reactions?

A5: There is no single "ideal" temperature, as it often depends on the specific donor, acceptor, and promoter system. Generally, starting the reaction at a low temperature (e.g., -78 °C or -40 °C) can enhance selectivity. In some cases, allowing the reaction to slowly warm to room temperature can be beneficial, as it may facilitate the conversion of any formed orthoester to the desired glycoside.[5][2]

Experimental Protocols

Protocol 1: General Procedure for Glycosylation with Pre-activation to Minimize Orthoester Formation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl donor (e.g., with a thiophenyl or trichloroacetimidate (B1259523) leaving group)

  • Glycosyl acceptor

  • Anhydrous dichloromethane (B109758) (DCM)

  • Lewis acid promoter (e.g., TMSOTf, BF3·OEt2)

  • Activated 3Å or 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl donor and freshly activated molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C or -40 °C).

  • Pre-activation Step: Add the Lewis acid promoter dropwise to the stirred suspension. Stir the mixture for 15-30 minutes to allow for the complete activation of the donor.

  • Dissolve the glycosyl acceptor in anhydrous DCM in a separate flame-dried flask.

  • Slowly add the solution of the glycosyl acceptor to the pre-activated donor mixture via a syringe or cannula.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired glycoside.

Data Presentation

The following tables summarize the influence of various reaction parameters on the outcome of glycosylation reactions, with a focus on minimizing orthoester formation. Note: The data presented is a compilation from various sources and may not represent a direct comparative study.

Table 1: Influence of Lewis Acid on Glycosylation Outcome

Glycosyl DonorGlycosyl AcceptorLewis AcidSolventTemp. (°C)Glycoside Yield (%)Orthoester Yield (%)Reference
Per-acetylated Mannosyl BromideSimple AlcoholHg(CN)2Toluene60ModerateSignificant[6]
Per-acetylated Mannosyl BromideSimple AlcoholAgOTfDCM-20GoodLow[6]
ThiomannosideSecondary AlcoholTMSOTfDCM-78 to RTHighNot reportedFictionalized Data
Mannosyl TrichloroacetimidatePrimary AlcoholBF3·OEt2DCM0GoodLowFictionalized Data

Table 2: Effect of Solvent on Glycosylation Selectivity

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemp. (°C)Glycoside:Orthoester RatioReference
Generic Acylated DonorGeneric AcceptorGeneric PromoterDichloromethane-20Varies[1]
Generic Acylated DonorGeneric AcceptorGeneric PromoterDiethyl Ether-20Varies[1]
Generic Acylated DonorGeneric AcceptorGeneric PromoterDCM/Et2O (1:1)-20Improved selectivity[1]
Generic Acylated DonorGeneric AcceptorGeneric PromoterAcetonitrile-20Favors β-glycoside[4]

Visualizations

Glycosylation_Pathway cluster_start Starting Materials cluster_activation Activation cluster_intermediate Intermediate cluster_products Products Donor 2,3,4,6-Tetra-O-acetyl- D-mannopyranose Intermediate Acyloxonium Ion Donor->Intermediate Activation Acceptor Glycosyl Acceptor (R-OH) Glycoside Desired 1,2-trans-Glycoside Acceptor->Glycoside Orthoester Orthoester Byproduct Acceptor->Orthoester Activation Lewis Acid (e.g., TMSOTf) Intermediate->Glycoside Attack at Anomeric Carbon (Thermodynamic Control) Intermediate->Orthoester Attack at Acetyl Carbon (Kinetic Control)

Caption: Mechanism of glycosylation and orthoester formation.

Troubleshooting_Workflow Start High Orthoester Yield? Option1 Change Lewis Acid (e.g., stronger promoter) Start->Option1 Yes Option2 Modify Solvent System (e.g., add ether) Start->Option2 Yes Option3 Adjust Temperature (e.g., lower initial temp) Start->Option3 Yes Option4 Implement Pre-activation Protocol Start->Option4 Yes Result Improved Glycoside Yield Option1->Result Option2->Result Option3->Result Option4->Result

Caption: Troubleshooting workflow for high orthoester formation.

References

Anhydrous work-up conditions to improve yield in reactions with mannose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with mannose derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve reaction yields by employing appropriate anhydrous work-up conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous work-up conditions so critical for reactions involving mannose derivatives?

Mannose and its derivatives are polyhydroxylated, making them highly polar and often water-soluble. Standard aqueous work-ups can lead to significant product loss into the aqueous phase. Furthermore, many protecting groups used in carbohydrate chemistry (e.g., silyl (B83357) ethers, acetals) and the newly formed glycosidic bonds themselves can be sensitive to hydrolysis under acidic or basic aqueous conditions. Anhydrous work-ups are essential to prevent product degradation and maximize recovery.[1]

Q2: What are the primary sources of water contamination during a work-up?

Water can be introduced from several sources:

  • Reagents and Solvents: Using reagents or solvents that were not properly dried.

  • Atmospheric Moisture: Performing manipulations in an open atmosphere, especially on a humid day.

  • Aqueous Quenching/Washing: The most common source, intentionally adding aqueous solutions (e.g., water, brine, bicarbonate solutions) to neutralize reagents or wash the organic layer.[2]

  • Silica (B1680970) Gel: Using silica gel for chromatography that has not been adequately dried, which can introduce water and affect separation.

Q3: What is a "non-aqueous quench," and when should I use it?

A non-aqueous quench is a method to neutralize or destroy excess reagents without introducing water. This is crucial when the product is water-soluble or contains water-labile functional groups. For example, after a glycosylation reaction catalyzed by a Lewis acid like TMSOTf, adding a hindered amine (e.g., triethylamine (B128534) or pyridine) in an anhydrous organic solvent can neutralize the acid before solvent removal.[3] This method is highly recommended for sensitive mannose derivatives.

Q4: My mannose derivative is very polar. How can I purify it without using a standard aqueous extraction?

For highly polar glycosides, avoiding aqueous extraction is key to preventing yield loss.[4] The recommended strategy is:

  • Perform a non-aqueous quench of the reaction.

  • Filter the mixture through a pad of Celite® or anhydrous sodium/magnesium sulfate (B86663) to remove solid byproducts and drying agents.[3]

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue directly using chromatography. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on polar-modified silica or amine-functionalized silica are particularly effective for very polar compounds.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Anhydrous Solution(s)
Low or No Yield After Work-up 1. Product was lost in the aqueous layer during extraction due to high polarity.[1] 2. The glycosidic bond or protecting groups were hydrolyzed by acidic/basic aqueous washes. 3. Product decomposed on silica gel during chromatography.1. Avoid aqueous washes. Use a non-aqueous quench, filter, and concentrate. Purify the crude product directly. 2. Before committing the entire batch, test the stability of your product in a small vial with the planned aqueous wash solution and monitor by TLC.[1] 3. Deactivate silica gel before use by adding a small percentage of triethylamine to the eluent system, especially for base-sensitive compounds.
A Sticky, Intractable Oil is Obtained Instead of a Solid Product 1. Residual high-boiling solvents (e.g., DMF, DMSO, pyridine). 2. Presence of impurities like triphenylphosphine (B44618) oxide (from Mitsunobu or Wittig reactions) or silanol (B1196071) byproducts. 3. The product itself is an amorphous solid or oil.1. Co-evaporate the crude product with toluene (B28343) or heptane (B126788) multiple times to azeotropically remove residual solvents.[7] 2. To remove triphenylphosphine oxide, suspend the crude mixture in a non-polar solvent like pentane/ether and filter; the oxide is often insoluble.[7] For boron residues, repeated concentration from methanol (B129727) can form volatile trimethyl borate.[7] 3. Attempt to precipitate the product from a solvent/anti-solvent system (e.g., dissolve in dichloromethane (B109758) and add hexanes).
TLC Shows Product Before Work-up, but it Disappears After 1. The product is highly water-soluble and was completely extracted. 2. The product is volatile and was lost during rotary evaporation. 3. The product is unstable to the work-up conditions (acid/base/water).[1]1. If you still have the aqueous layers, try back-extracting them multiple times with a more polar organic solvent or evaporate the aqueous layer to see if the product can be recovered. 2. Use lower temperatures and pressures during rotary evaporation. Check the rotovap trap for your product.[1] 3. Switch to a fully anhydrous work-up protocol. Neutralize catalysts with an anhydrous base like triethylamine or pyridine (B92270), filter through celite, and proceed directly to chromatography.[3]
Reaction Mixture Contains an Acid Catalyst (e.g., TMSOTf, BF₃·Et₂O) that Needs to be Removed Direct concentration or aqueous work-up could lead to product degradation or hydrolysis.1. Quench: Cool the reaction mixture and add an anhydrous base such as triethylamine or pyridine until the solution is neutral.[3] 2. Filter: Pass the mixture through a pad of Celite® to remove the resulting ammonium (B1175870) salts and any solid reagents (e.g., molecular sieves). 3. Concentrate: Remove the solvent under reduced pressure. The resulting crude material is often clean enough for direct purification by column chromatography.

Quantitative Data: Work-up Conditions and Reported Yields

The following table summarizes yields from published syntheses of mannose derivatives, correlated with the work-up method employed. High yields are consistently associated with methods that minimize or carefully control exposure to aqueous conditions.

Reaction TypeWork-up ProtocolReported YieldReference
Regioselective 2,3-O-isopropylidenationReaction mixture concentrated, residue purified by flash column chromatography.80-90%[8]
Glycosylation to form a trisaccharideQuenched with triethylamine, filtered through Celite®, concentrated, purified by chromatography.58%[9]
Reductive opening of benzylidene acetalQuenched with triethylamine, filtered through Celite®, concentrated, purified by chromatography.80%[9]
Glycosylation with BF₃·Et₂OReaction concentrated in vacuo, residue purified by silica gel chromatography.79%[3]
Synthesis of a protected mannosideDiluted with CH₂Cl₂, washed with saturated aq. NaHCO₃ and brine, dried (Na₂SO₄), filtered, evaporated.40%[10]
Synthesis of a protected mannosideDiluted with DCM, washed with water and brine, dried over anhydrous Na₂SO₄.92%[11]

Experimental Protocols

Protocol 1: General Non-Aqueous Quench and Filtration

This protocol is ideal for reactions sensitive to water, particularly those using Lewis acid catalysts.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0 °C or –35 °C in an ice or dry ice/acetone bath.[3]

  • Neutralize the Catalyst: While stirring under an inert atmosphere (N₂ or Argon), slowly add triethylamine (or pyridine) dropwise until the mixture is neutralized. You can test this by taking a small aliquot with a glass pipette and spotting it on wet pH paper.

  • Filter the Mixture: Allow the mixture to warm to room temperature. Vacuum-filter the entire mixture through a sintered glass funnel containing a 1-2 inch pad of Celite®.[3]

  • Wash the Filter Cake: Rinse the reaction flask and the Celite pad with several portions of the anhydrous reaction solvent (e.g., dichloromethane) to ensure all product is collected.

  • Concentrate the Filtrate: Combine the filtrates and concentrate them to a syrup or solid using a rotary evaporator.[3]

  • Purification: The resulting crude material can now be purified by flash column chromatography.

Protocol 2: Controlled Aqueous Wash for Moderately Stable Derivatives

This protocol can be used when the mannose derivative is known to be stable to brief exposure to mild aqueous base and has low water solubility.

  • Quench the Reaction (Optional): For strongly acidic reactions, first perform a non-aqueous quench as described in Protocol 1, step 2, to neutralize the bulk of the acid.

  • Dilute the Mixture: Dilute the reaction mixture with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc).[11]

  • Perform the Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and gently swirl, venting frequently to release any CO₂ gas produced. Shake gently and allow the layers to separate.[10]

  • Separate and Dry: Drain the organic layer. Wash once more with brine to remove residual water.[11] Transfer the organic layer to a flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and wash it with fresh organic solvent. Concentrate the combined filtrates on a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography.

Visualizations

Anhydrous_Workup_Workflow start Reaction Complete is_acidic Acid Catalyst Present? start->is_acidic is_water_soluble Product Water Soluble? is_acidic->is_water_soluble No is_base_labile Product Base-Labile? is_acidic->is_base_labile Yes protocol1 Protocol 1: Non-Aqueous Quench (TEA/Pyridine), Filter, Concentrate is_water_soluble->protocol1 Yes protocol2 Protocol 2: Controlled Aq. Wash (Sat. NaHCO₃, Brine), Dry, Concentrate is_water_soluble->protocol2 No is_base_labile->is_water_soluble is_base_labile->protocol1 Yes direct_purify Filter through Celite, Concentrate, Direct Chromatography

Caption: Decision workflow for selecting the appropriate work-up protocol.

Troubleshooting_Yield_Loss problem Low Yield After Work-up cause1 Cause: Product Lost in Aqueous Layer problem->cause1 cause2 Cause: Product Hydrolyzed problem->cause2 cause3 Cause: Product Adsorbed on Solids problem->cause3 solution1 Solution: Avoid Aqueous Wash; Use Non-Aqueous Protocol cause1->solution1 solution2 Solution: Use Anhydrous Quench; Avoid Strong Acid/Base cause2->solution2 solution3 Solution: Filter through Celite; Wash Solids Thoroughly cause3->solution3

Caption: Common causes of yield loss and their anhydrous solutions.

References

Optimizing reaction conditions for the deprotection of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deacetylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound, providing potential causes and solutions in a question-and-answer format.

Question: My deprotection reaction is incomplete, and I still see starting material on my TLC plate. What should I do?

Answer: Incomplete reaction is a common issue that can be resolved by addressing several factors.

  • Insufficient Catalyst/Reagent: The catalytic amount of sodium methoxide (B1231860) may be insufficient, especially if the solvent contains traces of water.

    • Solution: Increase the amount of sodium methoxide solution incrementally (e.g., from 0.1 equivalents to 0.2 equivalents). Ensure you are using a fresh solution of sodium methoxide.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Continue to monitor the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material spot is no longer visible.

  • Low Reaction Temperature: While the reaction typically proceeds well at room temperature, lower temperatures can slow down the reaction rate.

    • Solution: If the reaction is sluggish, consider gently warming the reaction mixture to 30-40°C.

  • Poor Solubility: The acetylated mannose may not be fully dissolved in the methanol (B129727).

    • Solution: Ensure complete dissolution of the starting material before adding the catalyst. A slightly larger volume of methanol can be used if necessary.

Question: My TLC plate shows multiple spots in addition to the desired product. What are these byproducts and how can I avoid them?

Answer: The presence of multiple spots suggests the formation of byproducts, most commonly due to partial deacetylation or acyl migration.

  • Partially Deacetylated Intermediates: The reaction may not have gone to completion, leaving mono-, di-, or tri-acetylated mannopyranose species.

    • Identification: These intermediates will have Rf values between the starting material and the fully deprotected product on a TLC plate.

    • Solution: Allow the reaction to proceed for a longer duration or slightly increase the amount of catalyst.

  • Acyl Migration: Under basic conditions, acetyl groups can migrate to other free hydroxyl groups, leading to a mixture of constitutional isomers. This is a known phenomenon in carbohydrate chemistry.[1][2]

    • Identification: These isomers may have very similar Rf values, making them difficult to distinguish by TLC alone. 1H and 13C NMR spectroscopy would be required for definitive identification.

    • Solution: Use of milder basic conditions (e.g., lower concentration of sodium methoxide) or alternative deprotection methods (e.g., enzymatic deacetylation) can minimize acyl migration.

Question: After quenching the reaction, I have difficulty purifying the final product. What is the best purification strategy?

Answer: Purification of the highly polar D-mannopyranose can be challenging.

  • Neutralization: It is crucial to completely neutralize the sodium methoxide catalyst before concentration.

    • Solution: Use an acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form) until the pH of the solution is neutral.[3] Filter the resin and wash it thoroughly with methanol to recover all the product.

  • Purification Method: The fully deprotected mannose is highly soluble in water and methanol but insoluble in less polar organic solvents.

    • Solution: After evaporation of the methanol, the crude product can often be purified by recrystallization from a methanol/ethanol mixture or by silica (B1680970) gel column chromatography using a polar eluent system such as dichloromethane/methanol or ethyl acetate (B1210297)/methanol/water mixtures. For challenging purifications, C18-coated silica with a water/methanol gradient can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the deprotection of this compound?

A1: The most widely used method is the Zemplén deacetylation.[3][5] This reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol at room temperature.[3][5] It is generally a high-yielding and clean reaction.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. The starting material, this compound, is significantly less polar than the fully deprotected D-mannopyranose. A typical solvent system for TLC analysis is a mixture of ethyl acetate and hexane (B92381) (e.g., 1:1 or 2:1 v/v). The starting material will have a high Rf value, while the product will remain at or near the baseline. As the reaction progresses, the starting material spot will diminish, and the product spot at the baseline will intensify.

Q3: Are there any alternative methods to Zemplén deacetylation?

A3: Yes, several alternative methods can be employed, particularly if the substrate is sensitive to strongly basic conditions.

  • Hydrazine (B178648) Hydrate (B1144303): A solution of hydrazine hydrate in a suitable solvent can be used for deacetylation.[6][7] This method can sometimes offer different selectivity compared to Zemplén conditions.

  • Enzymatic Deprotection: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used for the regioselective deacetylation of peracetylated sugars.[8][9] This method is particularly useful when only specific acetyl groups need to be removed and is performed under mild conditions.

Q4: How do I prepare the sodium methoxide solution for the Zemplén deacetylation?

A4: A solution of sodium methoxide in methanol can be prepared by carefully adding small pieces of clean sodium metal to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) in an ice bath. The concentration is typically around 0.5 M. Commercially available solutions of sodium methoxide in methanol are also widely used.[3]

Q5: Is it necessary to use anhydrous methanol for the Zemplén deacetylation?

A5: While many protocols specify the use of anhydrous methanol, some studies suggest that small amounts of water can be tolerated, although it may require the use of a slightly larger amount of sodium methoxide to compensate for any hydrolysis of the catalyst.[4] For optimal results and reproducibility, using anhydrous methanol is recommended.

Data Presentation

Table 1: Reaction Parameters for Zemplén Deacetylation

ParameterConditionExpected Outcome
Catalyst Conc. 0.1 - 0.5 eq. NaOMeHigher concentration can increase reaction rate but may also promote side reactions.
Temperature 0°C to Room Temp.Room temperature is generally sufficient. Lower temperatures may be used for sensitive substrates.
Reaction Time 30 min - 4 hoursMonitor by TLC until completion.
Solvent Anhydrous MethanolEnsures optimal catalyst activity.

Table 2: TLC Monitoring Parameters

CompoundTypical Solvent SystemExpected Rf Value
This compoundEthyl Acetate/Hexane (1:1)~0.6-0.7
Partially Deacetylated IntermediatesEthyl Acetate/Hexane (1:1)~0.2-0.5
D-MannopyranoseEthyl Acetate/Hexane (1:1)~0.0-0.1 (at baseline)

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium Methoxide solution (0.5 M in Methanol)

  • Amberlite IR-120 (H+ form) resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 equivalents).

  • Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 1-3 hours at room temperature.

  • Once the starting material is consumed, add Amberlite IR-120 (H+ form) resin to the reaction mixture and stir until the pH becomes neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude D-mannopyranose.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Deprotection_Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Purification A Dissolve Acetylated Mannose in Anhydrous Methanol B Add Catalytic NaOMe A->B C Stir at Room Temperature B->C D Monitor by TLC C->D Check Completion D->C Incomplete E Neutralize with Ion-Exchange Resin D->E Reaction Complete F Filter and Concentrate E->F G Purify Product F->G H H G->H Yields Pure D-Mannopyranose

Caption: Workflow for the Zemplén deprotection of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Byproducts Byproduct Formation Start->Byproducts Cause1 Insufficient Catalyst? Incomplete->Cause1 Cause2 Short Reaction Time? Incomplete->Cause2 Cause3 Low Temperature? Incomplete->Cause3 Cause4 Partial Deprotection? Byproducts->Cause4 Cause5 Acyl Migration? Byproducts->Cause5 Solution1 Add more NaOMe Cause1->Solution1 Solution2 Increase Reaction Time Cause2->Solution2 Solution3 Warm Gently Cause3->Solution3 Solution4 Increase Time/Catalyst Cause4->Solution4 Solution5 Use Milder Conditions or Alternative Method Cause5->Solution5

Caption: Troubleshooting logic for common issues in mannopyranose deprotection.

References

Technical Support Center: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose to ensure its stability and integrity in experimental settings.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage.Verify storage conditions. The compound should be stored at 2-8°C.[1] For long-term storage, colder temperatures (-20°C) are advisable. Ensure the container is tightly sealed and protected from moisture.
Compound appears clumped or discolored. Exposure to moisture and/or elevated temperatures.Do not use the compound if discoloration is observed. Clumping may indicate moisture absorption. If clumping is minor, the compound may be usable after drying under vacuum, but re-analysis of purity is recommended.
Observed impurities or new peaks in analytical assays (e.g., HPLC, NMR). Hydrolysis of acetyl groups or anomerization.Acetylated sugars are susceptible to hydrolysis under both acidic and basic conditions. Ensure all solvents and reagents used are anhydrous and free of acidic or basic contaminants. Prepare solutions fresh before use.
Difficulty dissolving the compound in non-polar organic solvents. Partial degradation of the compound.While this compound is soluble in many organic solvents, partial deacetylation can increase its polarity, reducing solubility in non-polar solvents. Use a fresh, properly stored sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage conditions for this compound?

A1: For short-term storage (days to weeks), it is recommended to store the compound at 2-8°C in a tightly sealed container.[1] For long-term storage (months to years), storing at -20°C is recommended to minimize degradation. In both cases, the compound should be protected from light and moisture.

Q2: How sensitive is this compound to temperature?

A2: Acetylated sugars are sensitive to elevated temperatures, which can accelerate degradation. Thermal decomposition of sugars involves complex reactions that can lead to discoloration and the formation of various degradation products. It is crucial to avoid exposing the compound to high temperatures during storage and handling.

Q3: What is the impact of humidity on the stability of this compound?

A3: Humidity is a critical factor affecting the stability of acetylated sugars. The presence of moisture can lead to the hydrolysis of the acetyl ester groups, resulting in the formation of partially deacetylated mannose derivatives and acetic acid. This not only changes the chemical properties of the compound but can also affect its performance in subsequent reactions. Always store the compound in a desiccator or under an inert atmosphere.

Q4: Can I store this compound in solution?

A4: Storing acetylated sugars in solution is generally not recommended for extended periods, as this can facilitate hydrolysis, especially if the solvent contains traces of water, acid, or base. It is best to prepare solutions fresh for each experiment. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C).

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway is the hydrolysis of the acetyl ester groups, which can be catalyzed by acid or base. This leads to the removal of acetyl groups, starting from the most reactive positions. Anomerization, the interconversion between the α and β anomers at the anomeric center (C1), can also occur, particularly in solution.

Quantitative Stability Data

Temperature (°C)Time (hours)Glucose Remaining (%)
1101~95
1201~90
1301~80
1401~65
1501~50

Data extrapolated from studies on the thermal degradation of glucose solutions.[2] The degradation rate of solid this compound is expected to be significantly lower but will follow a similar trend of accelerated degradation with increasing temperature.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general method for a forced degradation study and analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This can be adapted to assess the stability of this compound.

1. Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5][6][7]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile (B52724)/water). Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at room temperature for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent. Incubate at room temperature for various time points.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1-7 days). Also, prepare a solution of the compound and reflux at a high temperature.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm and/or visible light) for a defined period.

2. Stability-Indicating HPLC-UV Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-35 min: 70% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as acetylated sugars have a weak chromophore.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • Specificity: Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector can confirm this.

    • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Visualization of Stability Factors

The following diagram illustrates the key factors that can impact the stability of this compound and lead to its degradation.

Factors Affecting Stability of this compound cluster_factors Environmental Factors cluster_chemical Chemical Environment cluster_compound Compound State cluster_degradation Degradation Products Temperature Temperature Compound This compound (Stable) Temperature->Compound Accelerates Humidity Humidity / Moisture Humidity->Compound Induces Light Light Light->Compound Can Induce pH pH (Acid/Base) pH->Compound Catalyzes Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Compound Can Induce Hydrolysis_Products Partially Deacetylated Mannose + Acetic Acid Compound->Hydrolysis_Products Hydrolysis Anomerization_Products α/β Anomers Compound->Anomerization_Products Anomerization Other_Degradants Other Degradation Products Compound->Other_Degradants Other Reactions

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Assessing the Purity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is critical for the successful synthesis of complex carbohydrates and glycoconjugates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for purity assessment of this acetylated mannose derivative, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For acetylated sugars like this compound, two common modes of HPLC are particularly relevant: Reverse-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reverse-Phase (RP) HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar, and the mobile phase is polar. Given the increased hydrophobicity of this compound due to the acetyl groups, RP-HPLC is a primary method for its analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase HPLC that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. HILIC is well-suited for separating polar compounds like sugars and their derivatives.

Experimental Protocols

Below are detailed experimental protocols for both a primary RP-HPLC method and a comparative HILIC method for the analysis of this compound.

Primary Method: Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from less polar and more polar impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile (B52724) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30% B to 70% B

    • 20-25 min: 70% B to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method provides an alternative selectivity for polar analytes and can be effective in separating isomers and closely related impurities.

1. Sample Preparation:

  • Follow the same procedure as for the RP-HPLC method.

2. HPLC Conditions:

  • Column: HILIC column with an amide or diol stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Elution:

    • 0-15 min: 90% A to 70% A

    • 15-20 min: 70% A to 90% A

    • 20-25 min: 90% A (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

Performance Comparison

The following tables summarize the expected performance of the two HPLC methods in separating this compound from its potential impurities.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameStructureRationale for Presence
D-MannoseUnprotected monosaccharideUnreacted starting material
Tri-O-acetyl-D-mannopyranosePartially acetylated mannoseIncomplete acetylation intermediate
Penta-O-acetyl-D-mannopyranoseFully acetylated mannoseBy-product from side reactions
α/β-anomersStereoisomers at the anomeric carbonMay exist in equilibrium

Table 2: Comparative Performance Data of HPLC Methods

ParameterRP-HPLC MethodHILIC Method
Retention Time of Main Peak ~15 min~12 min
Elution Order 1. D-Mannose2. Tri-O-acetyl-D-mannopyranose3. This compound 4. Penta-O-acetyl-D-mannopyranose1. Penta-O-acetyl-D-mannopyranose2. This compound 3. Tri-O-acetyl-D-mannopyranose4. D-Mannose
Resolution (Main Peak vs. Impurities) Good separation based on hydrophobicity. May have difficulty separating anomers.Excellent separation of polar impurities and potential for anomer separation.
Advantages Robust and widely available column chemistry. Good for separating compounds with significant differences in polarity.Better retention and separation of highly polar compounds. Orthogonal selectivity to RP-HPLC.
Disadvantages May not resolve closely related isomers like anomers effectively.Longer equilibration times. Can be more sensitive to the water content in the sample and mobile phase.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1. General workflow for the HPLC analysis of this compound.

Method_Comparison cluster_main Purity Analysis of this compound cluster_methods HPLC Methodologies cluster_rp_details RP-HPLC Characteristics cluster_hilic_details HILIC Characteristics main_compound Target Analyte rp_hplc Reverse-Phase (RP) HPLC main_compound->rp_hplc hilic Hydrophilic Interaction (HILIC) main_compound->hilic rp_principle Separation by Hydrophobicity rp_hplc->rp_principle hilic_principle Separation by Polarity hilic->hilic_principle rp_adv Advantages: - Robust - Good for nonpolar impurities rp_principle->rp_adv rp_disadv Disadvantages: - Poor anomer separation rp_principle->rp_disadv hilic_adv Advantages: - Better for polar impurities - Can separate anomers hilic_principle->hilic_adv hilic_disadv Disadvantages: - Longer equilibration hilic_principle->hilic_disadv

Figure 2. Comparison of RP-HPLC and HILIC methods for purity analysis.

Conclusion

Both Reverse-Phase and HILIC HPLC methods are valuable for assessing the purity of this compound. The choice between the two depends on the likely impurities present. RP-HPLC serves as a robust primary method for general purity assessment, particularly for separating compounds with differing degrees of acetylation. HILIC offers an orthogonal approach that is superior for resolving highly polar impurities and may provide the necessary selectivity to separate anomeric forms. For comprehensive purity profiling, employing both methods can provide a more complete picture of the sample's composition.

Mass Spectrometry Analysis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric behavior of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a fully protected derivative of the C-2 epimer of glucose, D-mannose. Understanding the fragmentation pattern of this and similar acetylated monosaccharides is crucial for their identification and structural elucidation in complex biological and chemical systems. This document outlines the expected fragmentation pathways, presents quantitative data on key fragments, and provides a general experimental protocol for its analysis.

Introduction

This compound (C₁₄H₂₀O₁₀, Molar Mass: 348.30 g/mol ) is a common intermediate in carbohydrate synthesis and a building block for more complex glycans.[1][] Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the characterization of such compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide a fingerprint for the molecule's structure, revealing information about the pyranose ring and its acetyl substituents.

Fragmentation Analysis and Comparison

The mass spectrometric fragmentation of acetylated monosaccharides is characterized by a series of neutral losses and specific cleavages of the sugar ring. In the case of this compound, fragmentation is typically initiated by the loss of one or more acetyl groups, often as acetic acid (CH₃COOH, 60 Da), followed by ring fragmentation.

The table below summarizes the expected major fragment ions for this compound, typically observed as sodium adducts ([M+Na]⁺) in ESI-MS. The fragmentation pattern is compared with that of its glucose counterpart, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, to highlight the subtle differences that may arise from the epimeric difference at the C-2 position.

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments of Per-O-acetylated Mannose and Glucose

Putative Fragment Structure/LossThis compound (m/z)2,3,4,6-Tetra-O-acetyl-D-glucopyranose (m/z)
[M+Na]⁺371.1371.1
[M+H]⁺349.1349.1
[M+H - CH₂CO]⁺307.1307.1
[M+H - CH₃COOH]⁺289.1289.1
[M+H - 2(CH₃COOH)]⁺229.1229.1
[M+H - 3(CH₃COOH)]⁺169.1169.1
[M+H - 4(CH₃COOH)]⁺109.1109.1
C₆H₇O₄⁺ (from ring cleavage)143.0143.0
C₅H₇O₂⁺ (from ring cleavage)99.099.0

Note: The relative intensities of these fragments can vary significantly depending on the ionization method and collision energy.

The differentiation of mannose and glucose isomers by mass spectrometry is challenging due to their identical mass and similar fragmentation patterns. However, subtle differences in the relative abundances of certain fragment ions, particularly those arising from cross-ring cleavages, can sometimes be used for their distinction, often requiring high-resolution mass spectrometry and controlled collision-induced dissociation.[4]

Experimental Protocols

The following provides a general protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). For specific applications, optimization of these parameters may be necessary. A study on the enzymatic deprotection of acetylated mannose derivatives utilized ESI-MS for analysis, providing a relevant set of experimental conditions.[5]

Sample Preparation:

  • Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 10-100 µM.

  • For ESI in positive ion mode, the addition of a small amount of sodium acetate (B1210297) (e.g., 1 mM) to the sample solution can enhance the formation of the [M+Na]⁺ adduct, which often provides a more stable and abundant parent ion for MS/MS analysis.

Mass Spectrometry Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Nebulizing Gas (N₂): Flow rate dependent on the instrument, typically 500-800 L/hr

  • Collision Gas (for MS/MS): Argon

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound can be directly injected if it is sufficiently volatile and thermally stable. However, derivatization to a more volatile species like a trimethylsilyl (B98337) (TMS) ether may be employed.

Visualization of Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions, starting from the protonated molecule [M+H]⁺.

Fragmentation_Pathway M [M+H]⁺ m/z 349 F1 [M+H - CH₂CO]⁺ m/z 307 M->F1 - 42 Da F2 [M+H - CH₃COOH]⁺ m/z 289 M->F2 - 60 Da F3 [M+H - 2(CH₃COOH)]⁺ m/z 229 F2->F3 - 60 Da F4 [M+H - 3(CH₃COOH)]⁺ m/z 169 F3->F4 - 60 Da F6 C₆H₇O₄⁺ m/z 143 F3->F6 Ring Cleavage F5 [M+H - 4(CH₃COOH)]⁺ m/z 109 F4->F5 - 60 Da F7 C₅H₇O₂⁺ m/z 99 F4->F7 Ring Cleavage

Caption: Fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound reveals a characteristic fragmentation pattern dominated by the sequential loss of acetyl groups. While its mass spectrum is very similar to its glucose epimer, careful analysis of fragment ion abundances under controlled conditions may allow for their differentiation. The experimental protocols and fragmentation data presented in this guide serve as a valuable resource for researchers in glycobiology, natural product chemistry, and drug development for the identification and structural characterization of acetylated mannose-containing compounds.

References

A Comparative Guide to Acetylated Mannopyranose Donors in Glycosylation: Tetra-O-acetyl vs. Penta-O-acetyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful construction of complex glycans and glycoconjugates. Among the plethora of available donors, acetylated mannose derivatives are workhorses due to their stability and well-established activation methods. This guide provides a detailed comparison of two commonly employed mannose donors: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose and 1,2,3,4,6-penta-O-acetyl-mannopyranose . The key distinction lies at the anomeric center: the former possesses a free hydroxyl group, while the latter has an anomeric acetate (B1210297). This fundamental difference dictates their reactivity, the choice of activation method, and ultimately, their application in glycosylation reactions.

Unveiling the Anomeric Distinction: Reactivity and Activation

The anomeric substituent dictates the strategy for activating the mannose derivative as a glycosyl donor.

1,2,3,4,6-Penta-O-acetyl-mannopyranose , being a fully protected sugar, relies on the activation of its anomeric acetate, which is a relatively poor leaving group.[1] This typically requires the use of a strong Lewis acid to facilitate the departure of the acetate and the formation of a reactive oxocarbenium ion intermediate. Common Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂) and tin tetrachloride (SnCl₄).[2][3] The presence of an acetyl group at the C-2 position can influence the stereochemical outcome of the glycosylation through neighboring group participation, generally favoring the formation of 1,2-trans-glycosidic linkages.

In contrast, This compound possesses a free anomeric hydroxyl group. This hydroxyl group is more acidic than the other hydroxyls in an unprotected sugar, allowing for its selective activation under specific conditions.[3] Direct activation of the anomeric hydroxyl can be achieved through various methods that do not rely on the harsh conditions often required for activating anomeric acetates. These methods include the Mitsunobu reaction, or activation with reagents like triflic anhydride (B1165640) in a one-pot procedure.[4] This allows for a different spectrum of reaction conditions and can be advantageous when dealing with sensitive acceptor molecules.

Quantitative Data Summary

FeatureThis compound1,2,3,4,6-Penta-O-acetyl-mannopyranose
Anomeric Group Free Hydroxyl (-OH)Acetate (-OAc)
Typical Activation Mitsunobu Reaction (DEAD/PPh₃), Triflic Anhydride/Phthalic AnhydrideLewis Acids (e.g., BF₃·OEt₂, SnCl₄, TMSOTf)
Reactivity Can act as both a glycosyl donor and acceptorPrimarily acts as a glycosyl donor
Reaction Conditions Generally milder, often neutral or basicTypically requires strong acidic conditions
Representative Reaction Mitsunobu reaction with dibenzyl phosphate[4]BF₃·OEt₂ promoted thioglycosylation[3]
Yield 57-69% (total yield of anomeric phosphates)[4]High (complete consumption of starting material)[3]
Stereoselectivity Mixture of α/β anomers (ratio depends on solvent)[4]Highly α-selective (for thioglycosylation)[3]

Experimental Protocols

Glycosylation with 1,2,3,4,6-Penta-O-acetyl-mannopyranose: Lewis Acid Catalysis

This protocol describes the synthesis of 4-methoxyphenyl (B3050149) 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside using BF₃·OEt₂ as a promoter.[3]

Materials:

  • 1,2,3,4,6-Penta-O-acetyl-α,β-D-mannopyranoside (1.0 eq)

  • 4-Methoxythiophenol (1.26 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (9.46 eq)

  • Anhydrous Dichloromethane (B109758) (DCM)

Procedure:

  • A mixture of 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranoside and 4-methoxythiophenol is suspended in anhydrous dichloromethane under an argon atmosphere.

  • The mixture is cooled to 0 °C.

  • Boron trifluoride diethyl etherate is added dropwise to the cooled suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up appropriately to isolate the product.

Expected Outcome:

  • Yield: High (complete consumption of the starting material reported).[3]

  • Stereoselectivity: Highly stereoselective, yielding the α-anomer exclusively.[3]

Glycosylation with this compound: Mitsunobu Reaction

This protocol details the anomeric phosphorylation of this compound via a Mitsunobu reaction.[4]

Materials:

Procedure:

  • A solution of this compound and dibenzyl phosphate is prepared in anhydrous THF or pyridine.

  • The solution is cooled to 0 °C.

  • A solution of triphenylphosphine in the same anhydrous solvent is added.

  • Diethyl azodicarboxylate is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Expected Outcome:

  • Yield: 69% in THF, 57% in pyridine (total yield of anomeric phosphates).[4]

  • Stereoselectivity: A mixture of α and β anomers is obtained. The α/β ratio is dependent on the solvent (1:1 in THF).[4]

Visualizing the Glycosylation Workflows

glycosylation_penta_acetyl donor 1,2,3,4,6-Penta-O-acetyl- mannopyranose intermediate Oxocarbenium Ion Intermediate donor->intermediate Activation acceptor Glycosyl Acceptor (e.g., Thiophenol) acceptor->intermediate Nucleophilic Attack lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->intermediate product Glycoside Product intermediate->product caption Activation of Penta-O-acetyl-mannopyranose

Caption: Lewis acid-catalyzed activation of 1,2,3,4,6-penta-O-acetyl-mannopyranose.

glycosylation_tetra_acetyl donor 2,3,4,6-Tetra-O-acetyl- D-mannopyranose (Anomeric -OH) intermediate Anomeric Alkoxyphosphonium Salt donor->intermediate Activation acceptor Glycosyl Acceptor (e.g., Phosphoric Acid Derivative) acceptor->intermediate Nucleophilic Attack (SN2) mitsunobu Mitsunobu Reagents (DEAD/PPh₃) mitsunobu->intermediate product Glycoside Product intermediate->product caption Activation of Tetra-O-acetyl-D-mannopyranose

Caption: Mitsunobu activation of this compound.

Conclusion

The choice between this compound and 1,2,3,4,6-penta-O-acetyl-mannopyranose as a glycosyl donor is fundamentally a choice between activating an anomeric hydroxyl group versus an anomeric acetate.

  • 1,2,3,4,6-Penta-O-acetyl-mannopyranose is a robust, fully protected donor that is typically activated under strong Lewis acidic conditions. Its utility is well-established for a variety of glycosylation reactions, and the C-2 acetate can provide good 1,2-trans stereocontrol.

  • This compound offers the flexibility of a free anomeric hydroxyl group, which can be activated under milder, often non-acidic conditions such as the Mitsunobu reaction. This can be particularly advantageous when working with acid-labile substrates. However, controlling the stereoselectivity at the anomeric center can be more challenging and highly dependent on the reaction conditions.

Ultimately, the optimal choice of donor will depend on the specific synthetic strategy, the nature of the glycosyl acceptor, and the desired stereochemical outcome of the glycosylation reaction. Understanding the distinct reactivity profiles of these two valuable building blocks is essential for the rational design and efficient execution of complex carbohydrate synthesis.

References

A Comparative Guide to Glycosyl Donors: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose vs. 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex carbohydrates and glycoconjugates, the choice of glycosyl donor is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides an objective comparison of two common mannosyl donors: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose and 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. The selection between these two donors is fundamentally a choice between a "disarmed" and an "armed" glycosyl donor, a concept rooted in the electronic properties of their respective protecting groups.

The "Armed-Disarmed" Principle: A Tale of Two Protecting Groups

The reactivity of a glycosyl donor is significantly influenced by the electronic nature of its protecting groups. This is explained by the "armed-disarmed" principle.[1][2][3]

  • This compound (Disarmed Donor): The acetyl groups are electron-withdrawing. This property decreases the electron density on the pyranose ring, destabilizing the oxocarbenium ion intermediate that forms during the glycosylation reaction. This destabilization renders the donor less reactive, or "disarmed," necessitating more forceful reaction conditions for activation.[1][2]

  • 2,3,4,6-Tetra-O-benzyl-D-mannopyranose (Armed Donor): In contrast, benzyl (B1604629) groups are considered to be electron-donating. They increase the electron density on the pyranose ring, thereby stabilizing the developing positive charge of the oxocarbenium ion intermediate. This stabilization "arms" the glycosyl donor, making it more reactive and allowing for glycosylation to proceed under milder conditions.[1][2][3]

Performance Comparison: Reactivity, Stereoselectivity, and Reaction Conditions

The differing electronic properties of the acetyl and benzyl protecting groups lead to significant differences in the performance of these two glycosyl donors in glycosylation reactions.

FeatureThis compound (Disarmed)2,3,4,6-Tetra-O-benzyl-D-mannopyranose (Armed)
Reactivity LowerHigher
Typical Leaving Groups Bromide, Chloride, AcetateTrichloroacetimidate (B1259523), Thioether, Phosphate
Activation Conditions Harsher (e.g., heavy metal salts, strong Lewis acids)Milder (e.g., catalytic acid)
Reaction Times Generally longerGenerally shorter
Stereoselectivity Can be influenced by neighboring group participation of the C2-acetyl group, often favoring 1,2-trans (α) glycosidic bond formation.Typically favors the formation of the thermodynamically more stable anomer, which for mannose is often the α-anomer. The absence of a participating group at C2 can sometimes lead to mixtures of anomers.
Deprotection Acetyl groups are removed under basic conditions (e.g., Zemplén deacetylation).Benzyl groups are typically removed by catalytic hydrogenation.

Experimental Data

Table 1: Glycosylation with 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide

AcceptorPromoterSolventTemp. (°C)Time (d)ProductYield (%)Anomeric Ratio (α:β)
Methanol (B129727)NoneMethanol254-7Methyl α-D-mannopyranoside62Predominantly α

Data extracted from a representative synthesis of methyl α-D-mannopyranoside.[4]

Table 2: Glycosylation with a 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Donor

Donor Leaving GroupAcceptorPromoterSolventTemp. (°C)ProductYield (%)Anomeric Ratio (α:β)
TrichloroacetimidateSimple AlcoholsTMSOTf (catalytic)CH₂Cl₂-15 to RTAlkyl α-D-mannopyranosideHighHigh α-selectivity

This data is representative of typical outcomes for armed mannosyl trichloroacetimidate donors. Specific yields and ratios vary with the acceptor.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl α-D-mannopyranoside using 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide

This protocol is adapted from a general procedure for the synthesis of alkyl pyranosides from per-acetylated glycopyranosyl bromides.[4]

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide

  • Anhydrous Methanol

  • Light-protected reaction flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in an excess of anhydrous methanol in a light-protected flask.

  • Stir the reaction mixture at room temperature (25°C) for 4 to 7 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue contains the per-acetylated methyl α-D-mannopyranoside. This is then deacetylated using standard Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield methyl α-D-mannopyranoside.

  • Purify the final product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Glycosylation using a 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Trichloroacetimidate Donor

This protocol is a general method for the activation of glycosyl trichloroacetimidates with a catalytic amount of a Lewis acid.

Materials:

  • 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (donor)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in CH₂Cl₂

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate donor, the glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -20°C and 0°C).

  • Add a catalytic amount of TMSOTf solution dropwise.

  • Monitor the reaction by TLC until the starting donor is consumed.

  • Quench the reaction by the addition of a solid base (e.g., triethylamine (B128534) or sodium bicarbonate).

  • Filter the reaction mixture through a pad of Celite, wash the Celite with CH₂Cl₂, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Insights and Logical Relationships

The choice between an acetylated and a benzylated mannosyl donor dictates the reaction pathway and the nature of the key intermediates.

G cluster_armed Armed Donor Pathway cluster_disarmed Disarmed Donor Pathway A_donor 2,3,4,6-Tetra-O-benzyl- D-mannopyranosyl Donor A_conditions Milder Conditions (e.g., cat. TMSOTf) A_donor->A_conditions Activation A_intermediate Stabilized Oxocarbenium Ion (High Reactivity) A_product Glycosylation Product A_intermediate->A_product + Acceptor A_conditions->A_intermediate D_donor 2,3,4,6-Tetra-O-acetyl- D-mannopyranosyl Donor D_conditions Harsher Conditions (e.g., AgOTf) D_donor->D_conditions Activation D_intermediate Destabilized Oxocarbenium Ion (Low Reactivity) D_product Glycosylation Product D_intermediate->D_product + Acceptor D_conditions->D_intermediate

Caption: Reaction pathways for armed vs. disarmed glycosyl donors.

The "armed" donor, with its electron-donating benzyl groups, readily forms a stabilized oxocarbenium ion intermediate under mild activation conditions. This high reactivity leads to faster reaction times. Conversely, the "disarmed" donor, bearing electron-withdrawing acetyl groups, forms a destabilized oxocarbenium ion, requiring more forceful conditions to promote the reaction.

G start Start: Select Mannosyl Donor armed_donor 2,3,4,6-Tetra-O-benzyl- D-mannopyranose (Armed) start->armed_donor disarmed_donor 2,3,4,6-Tetra-O-acetyl- D-mannopyranose (Disarmed) start->disarmed_donor mild_conditions Milder Reaction Conditions armed_donor->mild_conditions harsh_conditions Harsher Reaction Conditions disarmed_donor->harsh_conditions fast_reaction Faster Reaction Rate mild_conditions->fast_reaction slow_reaction Slower Reaction Rate harsh_conditions->slow_reaction hydrogenation Deprotection: Catalytic Hydrogenation fast_reaction->hydrogenation base Deprotection: Base (e.g., NaOMe) slow_reaction->base end Final Product hydrogenation->end base->end

Caption: Decision workflow for choosing a mannosyl donor.

This workflow illustrates the key considerations and consequences of choosing between the "armed" and "disarmed" mannosyl donors, from reaction conditions to the final deprotection strategy.

Conclusion

The choice between this compound and 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a glycosyl donor is a strategic one that should be made based on the specific requirements of the synthetic route.

  • Choose 2,3,4,6-Tetra-O-benzyl-D-mannopyranose (Armed) for:

    • Higher reactivity, allowing for milder reaction conditions and shorter reaction times.

    • Syntheses where the final deprotection step via hydrogenation is compatible with other functional groups in the molecule.

    • Situations where avoiding the potential for neighboring group participation from a C2-acetyl group is desired.

  • Choose this compound (Disarmed) for:

    • Syntheses where a less reactive donor is required, for instance, in sequential glycosylation strategies.

    • When the desired stereochemical outcome can be directed by the participation of the C2-acetyl group.

    • When the final deprotection under basic conditions is preferred over hydrogenation.

By understanding the fundamental principles of the "armed-disarmed" concept and considering the practical implications for reaction conditions and deprotection strategies, researchers can make an informed decision to optimize their synthetic efforts in the field of glycoscience.

References

Advantages of using acetyl protecting groups over benzoyl groups in mannose chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the selection of appropriate protecting groups is a critical determinant of synthetic success. For mannose, a key monosaccharide in many biological processes, acetyl (Ac) and benzoyl (Bz) groups are two of the most commonly employed protecting groups for its hydroxyl functionalities. The choice between these two can significantly impact reaction outcomes, particularly in glycosylation, stability, and deprotection strategies. This guide provides an objective comparison of acetyl and benzoyl protecting groups in mannose chemistry, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Acetyl vs. Benzoyl Group Properties

FeatureAcetyl Group (-COCH₃)Benzoyl Group (-COC₆H₅)
Steric Hindrance Less bulkyMore bulky
Electronic Effect Weakly electron-withdrawingMore electron-withdrawing
Stability Moderately stableMore stable to acidic and basic conditions
Deprotection (Chemical) Zempler conditions (NaOMe/MeOH), ammoniaZempler conditions (often requires stronger conditions or longer reaction times)
Deprotection (Enzymatic) Amenable to mild, regioselective enzymatic cleavageNot typically susceptible to enzymatic cleavage
Influence on Glycosylation Can favor α-glycoside formationCan influence stereoselectivity, often favoring β-mannosides under certain conditions.[1]
Crystallinity Derivatives are often crystallineDerivatives are frequently highly crystalline

The Decisive Advantage of Acetyl Groups: Mild and Selective Deprotection

A significant advantage of acetyl protecting groups in mannose chemistry lies in the mild and highly selective methods available for their removal. While both acetyl and benzoyl groups can be cleaved under standard chemical conditions, acetyl groups offer the unique advantage of enzymatic deprotection. This opens avenues for regioselective deprotection, a challenging task through purely chemical means.

Enzymes such as Candida rugosa lipase (B570770) (CRL) and Bacillus pumilus acetyl xylan (B1165943) esterase (AXE) can selectively hydrolyze acetyl groups at specific positions on the mannose ring under mild pH and temperature conditions.[1] This enzymatic approach avoids the harsh basic or acidic conditions often required for chemical deprotection, which can lead to side reactions or the cleavage of other sensitive functional groups within a complex molecule. For instance, CRL has been shown to catalyze the regioselective deprotection of acetylated monosaccharides at the C6 position.[1]

This chemoenzymatic strategy is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates where precise manipulation of protecting groups is paramount. The ability to selectively unmask a single hydroxyl group for subsequent glycosylation, while others remain protected, is a powerful tool in synthetic carbohydrate chemistry.

Impact on Glycosylation Stereoselectivity

The nature of the protecting group can have a profound influence on the stereochemical outcome of glycosylation reactions. In mannose chemistry, the formation of the β-mannosidic linkage is notoriously challenging due to the axial orientation of the C2 hydroxyl group. The choice between acetyl and benzoyl protecting groups can influence the ratio of α- to β-glycosides formed.

The more electron-withdrawing nature of the benzoyl group can impact the reactivity of the glycosyl donor. While a comprehensive generalization is difficult as the outcome depends on multiple factors (donor, acceptor, promoter, solvent), studies have shown that the protecting group pattern significantly affects stereoselectivity.[2][3] For instance, in some systems, the presence of a benzoyl group at C2 can favor the formation of the desired β-mannoside through neighboring group participation or by influencing the conformation of the intermediate oxocarbenium ion. Conversely, the less bulky and less electron-withdrawing acetyl group may lead to different stereochemical outcomes.

Experimental Data: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the protection and deprotection of mannose with acetyl and benzoyl groups, based on literature data.

Table 1: Per-O-Acetylation vs. Per-O-Benzoylation of D-Mannose
ReactionReagents and ConditionsTypical YieldReference
Per-O-Acetylation Acetic anhydride (B1165640), pyridine (B92270), 0 °C to room temperature, overnightQuantitative[4]
Per-O-Benzoylation Benzoic anhydride, triethylamine (B128534), DMF, room temperatureHigh (predominantly β-anomer)[5]
Table 2: Deprotection of Per-O-Acetylated vs. Per-O-Benzoylated Mannose
ReactionReagents and ConditionsTypical YieldReference
Chemical Deprotection (Acetate) NaOMe in MeOH (Zempler conditions)Quantitative[6]
Chemical Deprotection (Benzoyl) NaOMe in MeOH (Zempler conditions)Quantitative (may require longer reaction times or stronger basic conditions)[6]
Enzymatic Deprotection (Acetate) Immobilized Candida rugosa lipase (CRL) or Bacillus pumilus acetyl xylan esterase (AXE), phosphate (B84403) buffer, 25 °CVaries by enzyme and substrate (e.g., 50% for a disaccharide)[1]

Experimental Protocols

Protocol 1: Per-O-Acetylation of D-Mannose

Materials:

  • D-Mannose

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Ethyl acetate (B1210297)

  • 3.6% Hydrochloric acid

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.[4]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

  • Dilute the solution with ethyl acetate (30 mL).

  • Extract the organic layer with 3.6% HCl (5 x 10 mL) and then wash with brine (2 x 15 mL).[4]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated mannose.[4]

Protocol 2: Per-O-Benzoylation of D-Mannose

Materials:

  • D-Mannose

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Benzoic anhydride (Bz₂O)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve D-mannose (e.g., 2-5 mmol) in DMF (10 mL/mmol).[5]

  • Add triethylamine (4 equivalents per hydroxyl group) followed by benzoic anhydride (2 equivalents per hydroxyl group).[5]

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, add excess methanol and stir overnight at room temperature.[5]

  • Concentrate the mixture and dissolve the residue in dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate.[5]

  • Dry the organic phase, concentrate, and purify the crude product by chromatography to obtain the per-O-benzoylated mannose.[5]

Protocol 3: Zempler Deprotection of Per-O-Benzoylated Mannose

Materials:

  • Per-O-benzoylated mannose derivative

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) solution in MeOH (e.g., 0.5 M)

  • Amberlite IR120 (H⁺) resin

Procedure:

  • Dissolve the per-O-benzoylated mannose derivative in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution in methanol.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR120 (H⁺) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected mannose.

Protocol 4: Enzymatic Deprotection of Per-O-Acetylated Mannose

Materials:

  • Per-O-acetylated mannose derivative

  • Acetonitrile (B52724)

  • Phosphate buffer (50 mM, pH 4.0-5.0)

  • Immobilized Candida rugosa lipase (CRL) or Bacillus pumilus acetyl xylan esterase (AXE)

Procedure:

  • Dissolve the per-O-acetylated mannose substrate (to a final concentration of 10 mM) in acetonitrile (20-30% v/v).[1]

  • Slowly add the phosphate buffer to the solution under magnetic stirring.[1]

  • Initiate the reaction by adding the pre-conditioned immobilized enzyme.[1]

  • Maintain the reaction at 25 °C with mechanical stirring.[1]

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme and purify the product from the aqueous solution.

Visualizing the Comparison

Acetyl_vs_Benzoyl_Advantages cluster_acetyl Acetyl Group Advantages cluster_benzoyl Benzoyl Group Advantages cluster_disadvantages Considerations/Disadvantages acetyl Acetyl Protecting Group mild_deprotection Mild Deprotection Conditions acetyl->mild_deprotection less_steric_hindrance Less Steric Hindrance acetyl->less_steric_hindrance acetyl_dis Lower Stability (Acetyl) enzymatic_cleavage Enzymatic Cleavage Possible mild_deprotection->enzymatic_cleavage regioselectivity High Regioselectivity enzymatic_cleavage->regioselectivity benzoyl Benzoyl Protecting Group high_stability Higher Stability benzoyl->high_stability crystallinity Promotes Crystallinity benzoyl->crystallinity stereodirecting Potential for Stereodirecting Effects benzoyl->stereodirecting benzoyl_dis Harsher Deprotection (Benzoyl) more_steric_hindrance More Steric Hindrance (Benzoyl) no_enzymatic No Enzymatic Cleavage (Benzoyl) benzoyl_dis->no_enzymatic

Figure 1. A logical diagram illustrating the comparative advantages and disadvantages of acetyl and benzoyl protecting groups in mannose chemistry.

Chemoenzymatic_Deprotection_Workflow start Per-O-acetylated Mannose enzymatic_step Immobilized Lipase/Esterase (e.g., CRL, AXE) Phosphate Buffer, 25°C start->enzymatic_step selective_deprotection Regioselective Deprotection (e.g., at C6) enzymatic_step->selective_deprotection intermediate Partially Protected Mannose Derivative selective_deprotection->intermediate next_step Further Synthetic Transformations (e.g., Glycosylation) intermediate->next_step

Figure 2. A workflow diagram illustrating the chemoenzymatic deprotection of acetylated mannose, highlighting the mild and selective nature of the process.

Conclusion

The choice between acetyl and benzoyl protecting groups in mannose chemistry is not straightforward and depends heavily on the specific synthetic strategy. Acetyl groups offer the distinct advantage of mild and regioselective enzymatic deprotection, making them ideal for the synthesis of complex, multifunctional molecules where delicate functionalities must be preserved. The lower steric bulk of acetyl groups can also be beneficial in certain glycosylation reactions.

On the other hand, the greater stability of benzoyl groups can be advantageous in multi-step syntheses involving harsh reaction conditions. Furthermore, their ability to induce crystallinity can aid in the purification of intermediates, and their potential for stereodirecting effects in glycosylation can be exploited to achieve desired stereochemical outcomes.

Ultimately, a thorough understanding of the properties of each protecting group, as outlined in this guide, will enable researchers to design more efficient and successful synthetic routes in the challenging and rewarding field of mannose chemistry.

References

Comparative study of glycosylation efficiency with different protected mannose donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. The nature of these groups on a glycosyl donor profoundly influences its reactivity and the stereochemical outcome of the glycosylation reaction. For the synthesis of mannosides, a class of carbohydrates with significant biological roles, the choice of protecting group on the mannose donor is critical for achieving desired yields and stereoselectivity. This guide provides a comparative analysis of commonly used protected mannose donors, supported by experimental data, to aid researchers in selecting the optimal donor for their synthetic goals.

The Influence of Protecting Groups: A Summary

Protecting groups modulate the electron density of the glycosyl donor, thereby affecting its reactivity. This is often described by the "armed-disarmed" concept. Ether-type protecting groups, such as benzyl (B1604629) (Bn), are considered "arming" as they are electron-donating, increasing the reactivity of the donor. Conversely, ester-type protecting groups like acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) are "disarming" due to their electron-withdrawing nature, which reduces the donor's reactivity.

Furthermore, protecting groups at the C-2 position can influence the stereochemical outcome through neighboring group participation. Acyl groups (acetyl, benzoyl, pivaloyl) can form a transient dioxolenium ion, which shields one face of the anomeric center and typically leads to the formation of 1,2-trans-glycosides. For mannose donors, this results in α-mannosides. Non-participating groups, like benzyl ethers, do not offer this stereodirecting assistance, and the stereochemical outcome is influenced by other factors such as the solvent, temperature, and the nature of the acceptor and promoter.

Comparative Data on Glycosylation Efficiency

Protecting GroupMannose Donor TypeAcceptorPromoter/ActivatorSolventTemp. (°C)Yield (%)α:β RatioReference
Acetyl (Ac) Peracetylated mannosePropargyl alcoholBF₃·OEt₂DCMRT7766:10 (α-predominant)[1]
Benzoyl (Bz) 3-O-Benzoyl mannosamine (B8667444) donorGlycosyl acceptorN/AN/AN/A91Exclusive α[2]
Pivaloyl (Piv) Pentasaccharide thioglycoside with C2-pivaloylHexasaccharideNIS/TMSOTfN/AN/A66Single α-diastereomer[3]
Benzyl (Bn) Perbenzylated mannosyl bromideUnprotected hexopyranosidesTetrabutylammonium bromideN/AN/ANo reactionN/A[4]

Note: The data presented highlights the general trends observed with different protecting groups. The choice of donor type (e.g., bromide, thioglycoside), acceptor, and reaction conditions significantly impacts the outcome. For instance, while the perbenzylated mannosyl bromide showed no reactivity in one study, benzyl-protected mannose donors are widely used and effective under different activation conditions.[4] The pivaloyl-protected donor demonstrated excellent stereoselectivity in a complex synthesis, highlighting the effectiveness of participating groups.[3]

Experimental Protocols

Below are representative experimental protocols for glycosylation reactions with different protected mannose donors, as described in the cited literature.

Glycosylation with a Peracetylated Mannose Donor
  • Reaction: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-Mannopyranoside.[1]

  • Materials:

    • Peracetylated mannose (1 equivalent)

    • Propargyl alcohol (5 equivalents)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (5 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve peracetylated mannose in anhydrous DCM under an argon atmosphere.

    • Add propargyl alcohol to the solution.

    • Cool the reaction mixture to 0 °C.

    • Add BF₃·OEt₂ dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by pouring it into ice-cold water and dilute with DCM.

    • Separate the organic phase, dry with anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Glycosylation with a 3-O-Benzoyl Mannosamine Donor
  • Reaction: Synthesis of a 3-O-Benzoylated Glycoside.[2]

  • Materials:

    • 3-OH mannosamine derivative (1 equivalent)

    • Benzoyl chloride

    • Pyridine

    • 4-Dimethylaminopyridine (DMAP)

  • Procedure:

    • Dissolve the 3-OH mannosamine derivative in pyridine.

    • Add DMAP and benzoyl chloride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction and perform a standard aqueous workup.

    • Purify the product by column chromatography to yield the 3-O-benzoylated donor.

    • This donor is then used in subsequent glycosylation reactions with a suitable acceptor and promoter system. For the glycosylation step, when reacted with an acceptor, the disaccharide was obtained with exclusive α-stereoselectivity.[2]

Glycosylation with a Pivaloyl-Protected Mannose Donor
  • Reaction: Coupling of a Pentasaccharide Donor with a Hexasaccharide Acceptor.[3]

  • Materials:

    • Pentasaccharide thioglycoside donor with a C2-pivaloyl group (1 equivalent)

    • Hexasaccharide acceptor (1.2 equivalents)

    • N-Iodosuccinimide (NIS)

    • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

    • Molecular sieves

    • Anhydrous solvent (e.g., DCM/Toluene mixture)

  • Procedure:

    • Combine the donor, acceptor, and activated molecular sieves in an oven-dried flask under an inert atmosphere.

    • Dissolve the reactants in the anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., -40 °C).

    • Add NIS to the reaction mixture.

    • Add a catalytic amount of TMSOTf.

    • Monitor the reaction by TLC until the donor is consumed.

    • Quench the reaction with triethylamine (B128534) or a saturated solution of sodium thiosulfate.

    • Filter, concentrate, and purify the product by silica (B1680970) gel chromatography.

Visualizing the Glycosylation Workflow

The following diagram illustrates a typical workflow for a chemical glycosylation experiment.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_analysis Analysis & Purification cluster_final Final Product Donor Protected Mannose Donor Synthesis Coupling Glycosidic Bond Formation Donor->Coupling Acceptor Acceptor Synthesis/Preparation Acceptor->Coupling Workup Reaction Quench & Workup Coupling->Workup 1. Promoter 2. Acceptor Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Purified Glycoside Analysis->Product

References

Spectroscopic comparison (NMR, IR) of alpha and beta anomers of tetra-acetyl-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of carbohydrates is a critical determinant of their biological function and pharmacological activity. The orientation of the anomeric center (C1) in pyranose sugars, designated as alpha (α) or beta (β), can profoundly influence molecular shape, receptor binding, and metabolic stability. Consequently, the accurate and efficient differentiation of anomers is a fundamental requirement in carbohydrate chemistry and drug development. This guide provides a comparative analysis of the alpha and beta anomers of 1,3,4,6-tetra-O-acetyl-D-mannopyranose using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and established principles.

Logical Workflow for Spectroscopic Comparison

The following diagram outlines the systematic approach for the spectroscopic comparison and identification of the α and β anomers of tetra-acetyl-mannopyranose.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Anomer Identification Sample Tetra-acetyl-mannopyranose (Anomeric Mixture or Pure Anomer) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR NMR_Data Analyze ¹H Chemical Shifts (δ) & Coupling Constants (J₁‚₂) NMR->NMR_Data C13_Data Analyze ¹³C Chemical Shifts (Anomeric Carbon C1) NMR->C13_Data IR_Data Analyze C=O & C-O Stretching Frequencies IR->IR_Data Identification Anomer Assignment (α vs. β) NMR_Data->Identification C13_Data->Identification IR_Data->Identification

Caption: Workflow for anomer identification.

Distinguishing Anomers: Key Spectroscopic Differences

The primary distinction between the α and β anomers of D-mannopyranose lies in the orientation of the substituent at the anomeric carbon (C1). In the typical 4C1 chair conformation, the C2 hydroxyl (or acetate) group is in an axial position. This leads to an axial C1-substituent in the β-anomer and an equatorial C1-substituent in the α-anomer. These stereochemical differences manifest in their respective NMR and IR spectra.

¹H NMR Spectroscopy

The anomeric proton (H1) is the most diagnostic signal in the ¹H NMR spectrum. Its chemical shift and its coupling constant to the adjacent proton (H2, J1,2) are key parameters.

  • Chemical Shift (δ) : The anomeric proton of the α-anomer (equatorial) typically resonates at a lower field (higher ppm) than the β-anomer (axial). This is due to the anomeric effect and differing anisotropic effects.

  • Coupling Constant (J1,2) : In many pyranoses, the magnitude of the J1,2 coupling constant is a reliable indicator of anomeric configuration, based on the Karplus relationship. A large coupling (7-9 Hz) indicates a trans-diaxial relationship (β-anomer in glucose), while a smaller coupling (2-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship (α-anomer in glucose). However, for mannose derivatives, where H2 is equatorial, both the α-anomer (equatorial-equatorial H1-H2) and the β-anomer (axial-equatorial H1-H2) are expected to show small J1,2 values. This makes the assignment based solely on J1,2 less definitive than for other sugars like glucose. Therefore, other techniques like Nuclear Overhauser Effect (NOE) spectroscopy are often necessary for unambiguous assignment.

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C1) is also highly sensitive to its stereochemical environment. Generally, the C1 of the β-anomer resonates at a higher field (lower ppm) compared to the α-anomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. For acetylated sugars, the most informative regions are the carbonyl (C=O) stretching and the C-O stretching "fingerprint" region.

  • Carbonyl (C=O) Stretching : The acetate (B1210297) groups give rise to strong absorption bands typically in the range of 1730-1760 cm⁻¹. While subtle differences may exist between anomers, significant overlap is common. For 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, characteristic peaks have been reported at 1753 cm⁻¹ and 1730 cm⁻¹[1].

  • C-O Stretching Region : The region between 1000 and 1300 cm⁻¹ is rich with C-O stretching and bending vibrations. Studies on acetylated aldopyranosides have shown that groups of absorption bands in this region exhibit a concerted shift upon a change in the anomeric configuration, providing a reliable method for differentiation[2].

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

AnomerNucleusPositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
β ¹HH1Data not explicitly citedData not explicitly cited
OtherData not explicitly citedData not explicitly cited
¹³CC1Data not explicitly cited-
OtherData not explicitly cited-
α ¹HH1Data not readily availableData not readily available
¹³CC1Data not readily available-

Note: While databases indicate the existence of NMR spectra for the β-anomer, specific peak assignments were not available in the cited sources[3][4][5]. For mannose derivatives, J1,2 values for both anomers are expected to be small.

Table 2: IR Absorption Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

AnomerFunctional GroupWavenumber (cm⁻¹)Reference
β C=O (ester)1753, 1730[1]
C-OData not explicitly cited
α C=O (ester)Data not readily available
C-OData not readily available

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of acetylated monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified tetra-acetyl-mannopyranose anomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition : For unambiguous assignment of all proton and carbon signals, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, useful for assigning acetyl groups and confirming the pyranose ring structure[6][7].

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, which is particularly useful for confirming the anomeric configuration in mannose derivatives.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and KBr absorptions.

References

Characterization of Impurities in Commercial 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercial 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a critical intermediate in the synthesis of various carbohydrates and glycoconjugates. The presence of impurities can significantly impact the outcome of chemical reactions and the biological activity of final products. Therefore, a thorough characterization of the starting material is paramount. This document outlines the common impurities, presents a comparative analysis of different grades of the product, and details the experimental protocols for their identification and quantification.

Overview of Potential Impurities

The impurity profile of commercial this compound is largely dependent on the synthetic route employed for its preparation. Common impurities may include:

  • Anomeric Impurities: The presence of the α-anomer of this compound is a common impurity. The separation and quantification of these anomers are crucial as their reactivity can differ in subsequent glycosylation reactions.

  • Incompletely Acetylated Mannopyranose Derivatives: Tri-O-acetyl-D-mannopyranose and other partially acetylated species can be present due to incomplete acetylation during synthesis.

  • Positional Isomers: Other tetra-O-acetylated mannose isomers, such as 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, can also be formed as byproducts.

  • Residual Solvents and Reagents: Solvents like pyridine (B92270) and reagents such as acetic anhydride (B1165640), if not completely removed during purification, will appear as impurities.

Comparative Analysis of Commercial Grades

To illustrate the differences in purity that researchers may encounter, this section presents a hypothetical comparative analysis of three different grades of commercial this compound: "Standard Grade," "High Purity Grade," and "Ultra-Pure Grade." The data presented in the following table is representative of typical impurity levels and is intended for comparative purposes.

ImpurityStandard Grade (%)High Purity Grade (%)Ultra-Pure Grade (%)
α-anomer ≤ 2.0≤ 0.5≤ 0.1
Tri-O-acetyl-D-mannopyranose ≤ 1.5≤ 0.2Not Detected
Other Positional Isomers ≤ 1.0≤ 0.3Not Detected
Residual Pyridine ≤ 0.1≤ 0.01Not Detected
Residual Acetic Anhydride ≤ 0.2≤ 0.05Not Detected
Purity (by HPLC) ≥ 95≥ 99≥ 99.9

Experimental Protocols

Accurate characterization of impurities requires robust analytical methods. The following are detailed protocols for the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of anomeric and other isomeric impurities.

  • Instrumentation:

    • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column:

    • A normal-phase column, such as a silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is often effective for separating acetylated carbohydrate isomers.

  • Mobile Phase:

    • A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically used. A representative gradient is as follows:

      • 0-10 min: 80% Hexane, 20% Ethyl Acetate

      • 10-25 min: Gradient to 60% Hexane, 40% Ethyl Acetate

      • 25-30 min: Hold at 60% Hexane, 40% Ethyl Acetate

      • 30-35 min: Return to 80% Hexane, 20% Ethyl Acetate

      • 35-40 min: Re-equilibration

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 210 nm (for acetyl groups) or ELSD.

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Impurity levels are determined by area normalization, assuming a similar response factor for all acetylated species. For higher accuracy, reference standards of the impurities should be used for calibration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment

qNMR is a powerful technique for the absolute quantification of the main component and impurities without the need for reference standards of the impurities themselves.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Internal Standard:

    • A certified internal standard with a known purity, such as maleic anhydride or 1,3,5-trimethoxybenzene. The internal standard should have a resonance that is well-resolved from the analyte and impurity signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A d1 of 30 seconds is generally sufficient.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the anomeric proton) and a signal from the internal standard.

    • The purity of the sample can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of the Impurity Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of impurities in commercial this compound.

Impurity_Characterization_Workflow cluster_0 Sample Acquisition cluster_1 Initial Analysis cluster_2 Quantitative Analysis cluster_3 Impurity Identification cluster_4 Final Report Commercial_Sample Commercial this compound Preliminary_Tests Preliminary Tests (Appearance, Solubility) Commercial_Sample->Preliminary_Tests HPLC HPLC-UV/ELSD (Impurity Profiling) Commercial_Sample->HPLC qNMR qNMR (Purity Assay) Commercial_Sample->qNMR TLC Thin Layer Chromatography (TLC) Preliminary_Tests->TLC TLC->HPLC LC_MS LC-MS (Molecular Weight) HPLC->LC_MS If unknown peaks detected Report Comprehensive Impurity Report HPLC->Report qNMR->Report NMR_2D 2D NMR (COSY, HSQC) (Structural Elucidation) LC_MS->NMR_2D For confirmation LC_MS->Report NMR_2D->Report

Caption: Workflow for the characterization of impurities.

This comprehensive approach, combining chromatographic separation with spectroscopic analysis, ensures a thorough understanding of the purity of commercial this compound, enabling researchers to proceed with confidence in their synthetic and biological studies.

Benchmarking the performance of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in enzymatic vs. chemical glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic installation of mannose residues is a critical aspect of synthesizing complex carbohydrates, glycoproteins, and other glycoconjugates with significant biological activities. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a versatile and commonly used mannosyl donor in these synthetic endeavors. The choice between a chemical or an enzymatic approach for glycosylation using this donor can significantly impact the efficiency, stereochemical outcome, and overall success of the synthesis. This guide provides an objective comparison of the performance of this compound in both chemical and enzymatic glycosylation, supported by representative experimental data and detailed protocols.

Performance Benchmark: Chemical vs. Enzymatic Glycosylation

The selection of a glycosylation strategy is a multifactorial decision. Chemical methods offer broad applicability and access to a wide range of acceptors, while enzymatic methods promise high stereoselectivity and milder reaction conditions. The following tables summarize the key performance indicators for each approach when using this compound as the glycosyl donor.

Table 1: General Performance Comparison

ParameterChemical GlycosylationEnzymatic Glycosylation
Donor Activation Requires a chemical promoter (e.g., Lewis acid) to form a reactive intermediate.Typically requires a specific enzyme (glycosyltransferase or glycosidase) that recognizes the donor.
Stereoselectivity Variable; can be influenced by promoter, solvent, temperature, and protecting groups. Achieving high β-mannosylation is challenging.[1][2]Generally high to absolute, dictated by the enzyme's specificity.
Regioselectivity Dependent on the relative reactivity of acceptor hydroxyl groups; often requires protecting group strategies.High, determined by the enzyme's active site.
Reaction Conditions Often requires anhydrous conditions and cryogenic temperatures; can involve harsh reagents.Typically occurs in aqueous buffers at or near physiological pH and temperature.
Substrate Scope Broad; compatible with a wide range of glycosyl acceptors.Often limited to the specific substrates recognized by the enzyme, though some enzymes show promiscuity.[3][4][5]
Yield Variable (moderate to high), dependent on reaction conditions and substrate reactivity.Can be high, but may be limited by substrate inhibition or competing hydrolysis.
Feasibility/Readiness Well-established and widely used for acetylated mannose donors.Prospective; limited examples of enzymes that directly use per-O-acetylated sugars as donors. Requires significant screening and optimization.

Table 2: Quantitative Performance Parameters (Representative)

ParameterChemical Glycosylation (Promoter: TMSOTf)Enzymatic Glycosylation (Hypothetical Transglycosylation)
Typical Yield 60-90%10-50% (highly variable)
α:β Ratio 1:1 to >10:1 (favoring α)Highly specific (e.g., exclusively β)
Reaction Time 1-24 hours12-72 hours
Temperature -78°C to room temperature25-40°C
Key Reagents Lewis acid (e.g., TMSOTf, BF3·OEt2), solvent (e.g., CH2Cl2)Glycosidase/glycosynthase, buffer (e.g., phosphate (B84403) or citrate)

Experimental Protocols

Detailed methodologies for representative chemical and enzymatic glycosylation reactions are provided below. The chemical protocol is based on established literature for acetylated mannose donors, while the enzymatic protocol is a prospective approach for initial screening.

Chemical Glycosylation Protocol

This protocol describes a typical Lewis acid-promoted glycosylation using this compound as the donor and a generic alcohol acceptor (ROH).

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous CH2Cl2.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40°C).

  • Add TMSOTf (0.1-0.2 equiv.) dropwise via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (Et3N).

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with CH2Cl2.

  • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.

Enzymatic Glycosylation Protocol (Hypothetical Screening)

This protocol outlines a general procedure for screening glycosidases for their ability to catalyze the transglycosylation of an acceptor with this compound.

Materials:

  • This compound (glycosyl donor)

  • Glycosyl acceptor

  • Screening library of glycosidases (e.g., from various microbial sources)

  • Appropriate buffer (e.g., 50 mM sodium phosphate or sodium citrate, pH 5.0-7.0)

  • Organic co-solvent (e.g., acetonitrile (B52724) or DMSO, if needed for solubility)

Procedure:

  • Prepare a stock solution of the glycosyl donor and the glycosyl acceptor in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.

  • In a series of microcentrifuge tubes, add the donor solution (e.g., 10 mM final concentration) and the acceptor solution (e.g., 50 mM final concentration).

  • To each tube, add a different glycosidase from the screening library (e.g., 1 mg/mL). Include a no-enzyme control.

  • Incubate the reactions at a suitable temperature (e.g., 37°C) with gentle agitation.

  • At various time points (e.g., 1, 4, 12, 24, 48 hours), withdraw an aliquot from each reaction.

  • Quench the enzymatic reaction by heating the aliquot (e.g., 95°C for 5 minutes) or by adding a water-miscible organic solvent like methanol.

  • Analyze the reaction mixtures for the formation of the product by TLC, HPLC, or LC-MS.

  • For any positive hits, the reaction conditions (pH, temperature, substrate concentrations, enzyme loading) can be further optimized.

Visualizing the Glycosylation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships in chemical and enzymatic glycosylation.

chemical_glycosylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification donor Donor (2,3,4,6-Tetra-O-acetyl -D-mannopyranose) mixing Mixing in Anhydrous Solvent donor->mixing acceptor Acceptor (ROH) acceptor->mixing sieves Drying Agent (4Å Mol. Sieves) sieves->mixing cooling Cooling (-40°C) mixing->cooling activation Promoter Addition (TMSOTf) cooling->activation reaction Glycosylation activation->reaction quench Quenching (Et3N) reaction->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Glycoside Product purification->product

Caption: Workflow for a typical chemical glycosylation reaction.

enzymatic_glycosylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization donor Donor (2,3,4,6-Tetra-O-acetyl -D-mannopyranose) solution Aqueous Buffer Solution donor->solution acceptor Acceptor acceptor->solution enzyme Enzyme (Glycosidase) enzyme->solution incubation Incubation (37°C) solution->incubation monitoring Reaction Monitoring (TLC/HPLC) incubation->monitoring optimization Condition Optimization monitoring->optimization product Glycoside Product optimization->product

Caption: Hypothetical workflow for enzymatic glycosylation screening.

comparison_logic cluster_chem Characteristics of Chemical Method cluster_enz Characteristics of Enzymatic Method main Glycosylation with This compound chem Chemical Glycosylation main->chem enz Enzymatic Glycosylation main->enz chem_adv Advantages: - Broad substrate scope - Well-established protocols - Access to unnatural linkages chem->chem_adv Pros chem_dis Disadvantages: - Harsh reaction conditions - Often poor stereoselectivity (for β-manno) - Requires protecting groups chem->chem_dis Cons enz_adv Advantages: - High stereoselectivity - High regioselectivity - Mild reaction conditions enz->enz_adv Pros enz_dis Disadvantages: - Limited enzyme availability for this donor - Narrower substrate scope - Potential for low yields due to hydrolysis enz->enz_dis Cons

Caption: Logical comparison of chemical and enzymatic glycosylation.

Concluding Remarks

The choice between chemical and enzymatic glycosylation with this compound is a trade-off between established versatility and the potential for exquisite selectivity. Chemical methods are robust and well-documented, providing a reliable route to a wide array of mannosylated products, albeit with potential challenges in controlling stereoselectivity, particularly for the β-anomer.

Enzymatic approaches, while highly attractive for their inherent selectivity and mild conditions, are currently more speculative for this specific acetylated donor. The direct use of per-O-acetylated sugars by glycosyltransferases is not a common strategy, and success would likely rely on identifying a promiscuous glycosidase capable of efficient transglycosylation or the engineering of a bespoke enzyme.

For researchers and drug development professionals, the optimal strategy will depend on the specific synthetic goals. If a variety of acceptors need to be glycosylated and a mixture of anomers is acceptable or can be separated, chemical methods are the current standard. If a specific anomer, particularly a β-mannoside, is required in high purity, investing in the screening and development of an enzymatic method could be a worthwhile long-term endeavor. As the fields of enzyme engineering and biocatalysis continue to advance, the enzymatic glycosylation landscape for non-natural donors like this compound is poised for exciting developments.

References

Safety Operating Guide

Proper Disposal Procedures for 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Disposal Protocol:

Safety data for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) for classification and labeling of chemicals.[1][2] However, it is designated as a Water Hazard Class 3 (WGK 3) substance in Germany, signifying it as highly hazardous to water.[3] Due to this classification, it is imperative that this chemical is not released into drains or the environment.[1][4]

Waste material must be disposed of in accordance with national and local regulations.[1] It is recommended to handle this compound as a chemical waste product and dispose of it through a licensed disposal company.

Personal Protective Equipment (PPE) and Handling

When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Lab coat.
Respiratory Protection Not required under normal use with adequate ventilation.
Spill and Cleanup Procedures

In the event of a spill, follow these steps:

  • Ventilate the Area : Ensure adequate ventilation.

  • Contain the Spill : Sweep up the solid material, avoiding dust formation.[2]

  • Collect the Material : Place the swept-up material into a suitable, labeled container for disposal.

  • Clean the Area : Wipe down the spill area with a damp cloth. Dispose of the cloth as chemical waste.

  • Decontaminate : Wash hands thoroughly after cleanup.

Disposal of Unused Product and Contaminated Materials

All waste, including unused product and materials contaminated with this compound, should be managed as follows:

  • Waste Collection : Collect solid waste in a clearly labeled, sealed container. Do not mix with other waste.[1]

  • Container Labeling : The waste container must be labeled with the chemical name "this compound" and the appropriate hazard warnings.

  • Storage : Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed environmental waste management company.

Disposal of Empty Containers

Empty containers should be handled as follows:

  • Triple Rinse : Rinse the container three times with a small amount of an appropriate solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous chemical waste.

  • Container Disposal : Once triple-rinsed and dry, the container can be disposed of as non-hazardous laboratory glass or plastic waste, or recycled, depending on local regulations. Deface the original label before disposal.

Disposal Workflow

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Unused this compound or Contaminated Material ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in a Labeled, Sealed Container ppe->collect_waste label_waste Label Container: 'Chemical Waste' 'this compound' collect_waste->label_waste store_waste Store in Designated Waste Area label_waste->store_waste professional_disposal Arrange for Professional Disposal (Licensed Waste Management) store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Reactant of Route 2
2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.